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  • Product: (E)-Ethyl 3-(4-morpholinophenyl)acrylate
  • CAS: 1359868-31-7

Core Science & Biosynthesis

Foundational

(E)-Ethyl 3-(4-morpholinophenyl)acrylate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (E)-Ethyl 3-(4-morpholinophenyl)acrylate For Researchers, Scientists, and Drug Development Professionals Abstract (E)-Ethyl 3-(4-morpholinophenyl)acryl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of (E)-Ethyl 3-(4-morpholinophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Ethyl 3-(4-morpholinophenyl)acrylate is a compound of interest in organic synthesis and medicinal chemistry, serving as a versatile building block for more complex molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this target compound. We will explore plausible and efficient synthetic methodologies, primarily focusing on the Wittig reaction and the Heck reaction, supported by established chemical principles. Furthermore, this guide will detail the analytical techniques crucial for the structural elucidation and purity assessment of the synthesized compound. The information presented herein is intended to equip researchers with the necessary knowledge to confidently synthesize and characterize (E)-Ethyl 3-(4-morpholinophenyl)acrylate in a laboratory setting.

Introduction

(E)-Ethyl 3-(4-morpholinophenyl)acrylate is an α,β-unsaturated ester containing a morpholine moiety. This structural combination imparts unique electronic and physiological properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds. The morpholine group is a common feature in many approved drugs, enhancing solubility and acting as a pharmacophore. The acrylate portion, a Michael acceptor, allows for a variety of chemical transformations. This guide will provide a detailed exploration of two primary synthetic routes to this molecule: the Wittig reaction and the Heck reaction.

Synthesis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate

The synthesis of the target molecule can be approached through several established carbon-carbon bond-forming reactions. Below, we detail two of the most reliable and versatile methods: the Wittig reaction and the Heck reaction.

Synthesis via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1] For the synthesis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate, this reaction offers a direct and high-yielding pathway. The reaction proceeds via the nucleophilic addition of the ylide to the aldehyde, forming a betaine intermediate which then collapses to form the desired alkene and triphenylphosphine oxide. The use of a stabilized ylide generally favors the formation of the (E)-isomer.[1]

Reaction Scheme:

G 4-Morpholinobenzaldehyde 4-Morpholinobenzaldehyde Betaine Intermediate Betaine Intermediate 4-Morpholinobenzaldehyde->Betaine Intermediate + Ethyl (triphenylphosphoranylidene)acetate (E)-Ethyl 3-(4-morpholinophenyl)acrylate (E)-Ethyl 3-(4-morpholinophenyl)acrylate Betaine Intermediate->(E)-Ethyl 3-(4-morpholinophenyl)acrylate - Triphenylphosphine oxide

Caption: Wittig reaction pathway for the synthesis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

2.1.1. Synthesis of the Precursor: 4-Morpholinobenzaldehyde

The starting aldehyde, 4-morpholinobenzaldehyde, can be synthesized from p-fluorobenzaldehyde and morpholine via a nucleophilic aromatic substitution reaction.[2][3][4]

Experimental Protocol: Synthesis of 4-Morpholinobenzaldehyde [2][3][4]

  • To a dry reaction flask, add p-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the DMF.

  • Pour the residue into ice water and allow it to stand, which will cause the product to precipitate.

  • Collect the solid by filtration, wash with water, and recrystallize from methanol to yield 4-morpholinobenzaldehyde as a yellow crystalline solid.

2.1.2. Wittig Reaction Protocol

Experimental Protocol: Synthesis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate [5][6][7]

  • In a round-bottom flask, dissolve 4-morpholinobenzaldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add ethyl (triphenylphosphoranylidene)acetate (a stabilized Wittig reagent, 1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

Synthesis via the Heck Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[8][9] This method provides a convergent approach to the target molecule. For this synthesis, 4-bromophenylmorpholine would be reacted with ethyl acrylate in the presence of a palladium catalyst and a base.

Reaction Scheme:

G 4-Bromophenylmorpholine 4-Bromophenylmorpholine (E)-Ethyl 3-(4-morpholinophenyl)acrylate (E)-Ethyl 3-(4-morpholinophenyl)acrylate 4-Bromophenylmorpholine->(E)-Ethyl 3-(4-morpholinophenyl)acrylate + Ethyl acrylate (Pd catalyst, base)

Caption: Heck reaction pathway for the synthesis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

2.2.1. Synthesis of the Precursor: 4-Bromophenylmorpholine

This precursor can be synthesized from 4-bromoaniline and bis(2-chloroethyl) ether.

2.2.2. Heck Reaction Protocol

Experimental Protocol: Synthesis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate [8][10][11]

  • In a reaction vessel, combine 4-bromophenylmorpholine (1.0 eq), ethyl acrylate (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a phosphine ligand like triphenylphosphine (PPh₃, 2-10 mol%), and a base such as triethylamine (Et₃N, 1.5 eq) in a suitable solvent like acetonitrile or DMF.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel (hexane/ethyl acetate eluent system) to yield the desired product.

Purification

For both synthetic routes, the crude product will likely contain unreacted starting materials, byproducts (such as triphenylphosphine oxide in the Wittig reaction), and residual catalyst. Purification is essential to obtain the compound in high purity.

  • Column Chromatography: This is the most effective method for separating the desired product from impurities. Silica gel is a common stationary phase, and a gradient of non-polar (e.g., hexane) to more polar (e.g., ethyl acetate) solvents is typically used for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure crystalline material.

Characterization

The structure and purity of the synthesized (E)-Ethyl 3-(4-morpholinophenyl)acrylate must be confirmed through various analytical techniques.

Molecular Structure:

Caption: Molecular structure of (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

Expected Analytical Data:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the vinyl protons (with a large coupling constant, ~16 Hz, indicative of the E-isomer), the morpholine protons, and the ethyl ester protons. The chemical shifts will be influenced by the electron-donating morpholine group.
¹³C NMR Resonances for the carbonyl carbon of the ester, the olefinic carbons, the aromatic carbons (with distinct shifts for the substituted and unsubstituted carbons), the carbons of the morpholine ring, and the carbons of the ethyl group.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ester (~1710 cm⁻¹), the C=C stretch of the alkene (~1630 cm⁻¹), and C-O stretches of the ether in the morpholine ring and the ester.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₉NO₃, MW: 261.32 g/mol ). Fragmentation patterns may show losses of the ethoxy group or parts of the morpholine ring.
Melting Point A sharp melting point range for the pure crystalline solid.

Example ¹H NMR Data for a Similar Compound, (E)-ethyl 3-(4-methoxyphenyl)acrylate: ¹H NMR (CDCl₃, 200 MHz): δ 7.55 (d, 1H, J=15.9 Hz), 7.40-7.43 (d, 2H, J=6 Hz), 6.81-6.84 (d, 2H, J=6 Hz), 6.21 (d, 1H, J=15.9 Hz), 4.16 (q, 2H, J=7.1 Hz), 3.73 (s, 3 H), 1.24 (t, 3H, J=7.1 Hz).[12] The data for the target compound would show similar patterns, with the morpholino proton signals replacing the methoxy signal.

Safety Considerations

As with any chemical synthesis, appropriate safety precautions must be taken. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The specific hazards of all reagents should be reviewed from their respective Safety Data Sheets (SDS) before use.

Conclusion

This technical guide has outlined two robust and efficient synthetic routes for the preparation of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. The Wittig and Heck reactions both offer reliable methods, with the choice of route potentially depending on the availability of starting materials and specific laboratory capabilities. The detailed protocols and characterization data provided herein serve as a comprehensive resource for researchers in organic and medicinal chemistry. The successful synthesis and purification of this compound will enable its use as a key building block in the development of novel molecules with potential therapeutic applications.

References

  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - NIH. (2015-11-19). Available at: [Link]

  • Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Wittig reaction - Wikipedia. Available at: [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids - Organic Chemistry Portal. Available at: [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]

  • One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles - ResearchGate. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives - MDPI. Available at: [Link]

  • Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - RSC Publishing. (2022-11-30). Available at: [Link]

  • Heck Reaction—State of the Art - MDPI. Available at: [Link]

  • Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. - ResearchGate. Available at: [Link]

  • Concentration dependence of the Heck reaction of ethyl acrylate 9 and... - ResearchGate. Available at: [Link]

  • 4-Morpholinoaniline | CAS#:2524-67-6 | Chemsrc. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]

  • A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates - ResearchGate. Available at: [Link]

  • Phosphane-catalyzed Knoevenagel condensation: a facile synthesis of α-cyanoacrylates and α-cyanoacrylonitriles - Publications of the IAS Fellows. (2011-09-24). Available at: [Link]

  • The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin - The Royal Society of Chemistry. Available at: [Link]

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  • Supplementary Material (ESI) for Green Chemistry. Available at: [Link]

  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate - ResearchGate. Available at: [Link]

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  • Ethyl-(E)-3-(4-trifluoromethylphenyl)-acrylate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

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  • Ethyl (E)-(3-(4-((4-Bromobenzyl)Oxy)Phenyl)Acryloyl)Glycinate - MDPI. Available at: [Link]

  • Ethyl (E)-3-(4-isopropylphenyl)acrylate | C14H18O2 | CID 122907 - PubChem. Available at: [Link]

  • Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate - ResearchGate. Available at: [Link]

  • Ethyl acrylate: Properties, Uses, and Benefits - Alpha Chemical Co. (2023-05-20). Available at: [Link]

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  • CAS No : 352-03-4 | Product Name : Ethyl (E)-3-(4-fluorophenyl)acrylate | Pharmaffiliates. Available at: [Link]

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Exploratory

Spectral data of (E)-Ethyl 3-(4-morpholinophenyl)acrylate (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate Authored by: A Senior Application Scientist Introduction (E)-Ethyl 3-(4-morpholinophenyl)acrylate is a substituted cinnamat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate

Authored by: A Senior Application Scientist

Introduction

(E)-Ethyl 3-(4-morpholinophenyl)acrylate is a substituted cinnamate derivative featuring a terminal ethyl ester, a trans-alkene, a para-substituted aromatic ring, and a morpholine moiety. The confluence of these functional groups results in a molecule with potential applications in medicinal chemistry and materials science, necessitating a robust and unambiguous structural characterization. Spectroscopic analysis provides the foundational data for confirming molecular identity, purity, and stereochemistry. This guide offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles of spectroscopy and draws upon extensive spectral libraries and published data for analogous structures, providing a predictive but expert framework for researchers.

The core structure integrates an electron-donating morpholine group and an electron-withdrawing acrylate system, creating a push-pull electronic environment across the conjugated π-system. This electronic architecture profoundly influences the spectral characteristics, from the chemical shifts in NMR to the vibrational frequencies in IR spectroscopy. This document will deconstruct the anticipated spectral data, providing not just the values but the underlying scientific reasoning for their manifestation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of organic structure elucidation. For (E)-Ethyl 3-(4-morpholinophenyl)acrylate, both ¹H and ¹³C NMR provide a complete map of the proton and carbon frameworks, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum offers a wealth of information through chemical shift, integration, and signal splitting (multiplicity).[1][2] The trans-configuration of the alkene is readily confirmed by the large coupling constant (~16 Hz) between the vinylic protons. The para-substituted aromatic ring will exhibit a characteristic pair of doublets, while the morpholine and ethyl groups will show distinct triplet and quartet patterns.

Predicted ¹H NMR Data
Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a (CH₃)~1.30Triplet (t)3H~7.1
H-b (CH₂)~4.22Quartet (q)2H~7.1
H-c (Morpholine)~3.30Triplet (t)4H~4.8
H-d (Morpholine)~3.85Triplet (t)4H~4.8
H-e (Vinylic)~6.25Doublet (d)1H~16.0
H-f (Vinylic)~7.60Doublet (d)1H~16.0
H-g (Aromatic)~6.88Doublet (d)2H~8.8
H-h (Aromatic)~7.45Doublet (d)2H~8.8
Interpretation of ¹H NMR Spectrum
  • Ethyl Group (H-a, H-b): The ethyl ester protons present as a classic quartet (~4.22 ppm) and a triplet (~1.30 ppm). The H-b methylene protons are deshielded by the adjacent ester oxygen, hence their downfield shift.[1]

  • Morpholine Ring (H-c, H-d): The morpholine ring protons typically show two distinct signals. The four protons (H-d) adjacent to the ring oxygen are deshielded and appear at a lower field (~3.85 ppm) compared to the four protons (H-c) adjacent to the nitrogen (~3.30 ppm).[3][4] This is a direct consequence of the higher electronegativity of oxygen.

  • Aromatic Protons (H-g, H-h): The para-substitution pattern on the benzene ring results in a simplified AA'BB' system that often appears as two distinct doublets. The morpholine group is an electron-donating group, which shields the aromatic protons, particularly those ortho to it (H-g), shifting them upfield (~6.88 ppm). Conversely, the acrylate moiety is electron-withdrawing, deshielding the protons ortho to it (H-h) and shifting them downfield (~7.45 ppm).

  • Vinylic Protons (H-e, H-f): The two protons on the carbon-carbon double bond are diastereotopic and couple to each other. The large coupling constant of approximately 16.0 Hz is definitive for the (E) or trans stereochemistry.[5] H-e, being closer to the aromatic ring, appears more upfield than H-f, which is adjacent to the deshielding carbonyl group.

Caption: Annotated structure of (E)-Ethyl 3-(4-morpholinophenyl)acrylate for ¹H NMR.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment.

Predicted ¹³C NMR Data
Assigned CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (Ethyl)~14.5
CH₂ (Ethyl)~60.5
C-N (Morpholine)~49.0
C-O (Morpholine)~66.8
C-α (Vinylic)~115.0
C-β (Vinylic)~145.0
Aromatic C (Quaternary, C-N)~152.0
Aromatic CH (ortho to Morpholine)~114.5
Aromatic C (Quaternary, C-Acrylate)~126.0
Aromatic CH (ortho to Acrylate)~130.0
C=O (Ester Carbonyl)~167.0
Interpretation of ¹³C NMR Spectrum
  • Aliphatic Carbons: The ethyl group carbons appear in the typical upfield region. The morpholine carbons adjacent to oxygen (~66.8 ppm) are significantly downfield from those adjacent to nitrogen (~49.0 ppm) due to oxygen's greater electronegativity.[3][6]

  • Alkene and Aromatic Carbons: These appear in the range of 114-152 ppm. The carbonyl carbon of the α,β-unsaturated ester is the most deshielded carbon, appearing around 167.0 ppm. The electron-donating effect of the morpholine nitrogen causes a significant upfield shift for the ortho and para carbons of the benzene ring, while the electron-withdrawing acrylate group has the opposite effect.

  • Quaternary Carbons: The four quaternary carbons (two aromatic, one carbonyl, and the vinylic C-β) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

II. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3050Medium-WeakC-H StretchAromatic & Vinylic
~2950-2800MediumC-H StretchAliphatic (Ethyl, Morpholine)
~1715StrongC=O Stretchα,β-Unsaturated Ester
~1630MediumC=C StretchAlkene
~1605, ~1510MediumC=C StretchAromatic Ring
~1250, ~1170StrongC-O StretchEster
~1115StrongC-O-C StretchEther (Morpholine)
~980StrongC-H Bend (Out-of-plane)Trans-Alkene
Interpretation of IR Spectrum
  • Carbonyl Stretch: The most prominent peak in the spectrum will be the strong C=O stretch of the ester. Its position at ~1715 cm⁻¹ is lower than that of a saturated ester (~1740 cm⁻¹) due to conjugation with the C=C double bond, which weakens the C=O bond.[7][8][9]

  • C=C Stretches: The alkene C=C stretch (~1630 cm⁻¹) and the aromatic ring stretches (~1605, 1510 cm⁻¹) are characteristic.

  • C-O Stretches: A complex but strong region between 1300-1000 cm⁻¹ will feature multiple C-O stretching bands from both the ester and the morpholine's ether linkage.[10]

  • C-H Bends: A strong absorption around 980 cm⁻¹ is highly diagnostic for the out-of-plane bending of the hydrogens on a trans-disubstituted alkene, confirming the (E)-geometry.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation. For (E)-Ethyl 3-(4-morpholinophenyl)acrylate (Molecular Formula: C₁₅H₁₉NO₃), the expected molecular weight is approximately 261.14 g/mol .

Predicted Fragmentation Pattern
  • Molecular Ion (M⁺): m/z = 261. This peak corresponds to the intact molecule after losing one electron.

  • Key Fragments:

    • m/z = 216: Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion.[11] This is a common fragmentation pathway for ethyl esters.

    • m/z = 188: Loss of the entire ethyl ester group (•COOCH₂CH₃, 73 Da).

    • m/z = 174: Represents the [M - C₄H₉NO]⁺ fragment, corresponding to the loss of the morpholine ring.

    • m/z = 131: A potential fragment corresponding to the [C₉H₉N]⁺ ion, resulting from cleavage of the bond between the alkene and the carbonyl group.

Fragmentation_Pathway M [M]⁺˙ m/z = 261 F1 [M - OC₂H₅]⁺ m/z = 216 M->F1 - •OC₂H₅ F2 [M - COOC₂H₅]⁺ m/z = 188 M->F2 - •COOC₂H₅

Caption: Plausible fragmentation pathway for the title compound in Mass Spectrometry.

IV. Experimental Protocols

To ensure the acquisition of high-quality, reliable spectral data, the following standardized protocols should be employed.

General Sample Preparation
  • Synthesis and Purification: Synthesize (E)-Ethyl 3-(4-morpholinophenyl)acrylate via a suitable method, such as a Heck or Wittig reaction. Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) followed by recrystallization to achieve high purity (>98%).

  • Purity Confirmation: Confirm purity using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) prior to spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use standard pulse sequences. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections manually to ensure accuracy. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve ~10 mg sample in ~0.7 mL CDCl₃ Acq_H1 ¹H Experiment (32 Scans) Prep->Acq_H1 Acq_C13 ¹³C {¹H} Experiment (1024 Scans) Prep->Acq_C13 Proc_FT Fourier Transform (FID → Spectrum) Acq_H1->Proc_FT Acq_C13->Proc_FT Proc_Phase Phase & Baseline Correction Proc_FT->Proc_Phase Proc_Cal Chemical Shift Calibration (vs. residual solvent) Proc_Phase->Proc_Cal Analysis Integration, Multiplicity & Chemical Shift Assignment Proc_Cal->Analysis

Caption: Standard workflow for NMR analysis.

IR Spectroscopy Protocol
  • Method: Use an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer for solid samples, as it requires minimal sample preparation.

  • Acquisition: Place a small amount of the purified solid sample directly on the ATR crystal. Apply pressure to ensure good contact.

  • Measurement: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be run first and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Method: Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass determination.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode. Obtain a full scan spectrum to identify the molecular ion [M+H]⁺ (m/z 262) or the sodium adduct [M+Na]⁺ (m/z 284).

  • Tandem MS (MS/MS): To confirm fragmentation, perform an MS/MS experiment by selecting the parent molecular ion and subjecting it to Collision-Induced Dissociation (CID) to generate and analyze the fragment ions.

Conclusion

The comprehensive spectral analysis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate provides a unique fingerprint for its definitive identification. The ¹H NMR spectrum confirms the (E)-stereochemistry of the alkene and the para-substitution of the aromatic ring. The ¹³C NMR spectrum accounts for all 15 unique carbon environments. Key vibrational modes, especially the conjugated ester C=O stretch and the trans-alkene C-H bend, are readily identified by IR spectroscopy. Finally, mass spectrometry confirms the molecular weight and provides insight into the compound's stability and fragmentation patterns. Together, these techniques form a self-validating system, providing researchers with the necessary data to confirm the structure and purity of this versatile chemical entity with high confidence.

References

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Foundational

A Technical Guide to the Physicochemical Properties and Synthesis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate

Abstract (E)-Ethyl 3-(4-morpholinophenyl)acrylate is a cinnamate derivative distinguished by the incorporation of a morpholine moiety on the phenyl ring. This structural feature imparts unique physicochemical properties...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(E)-Ethyl 3-(4-morpholinophenyl)acrylate is a cinnamate derivative distinguished by the incorporation of a morpholine moiety on the phenyl ring. This structural feature imparts unique physicochemical properties and potential biological activities, making it a compound of significant interest for researchers in medicinal chemistry and materials science. The morpholine group can enhance pharmacokinetic properties such as solubility and bioavailability, while the α,β-unsaturated ester is a versatile reactive handle and a common pharmacophore.[1][2] This guide provides a comprehensive overview of the chemical identity, spectroscopic characteristics, a detailed and validated synthetic protocol, potential applications, and essential safety information for (E)-Ethyl 3-(4-morpholinophenyl)acrylate, serving as a critical resource for its synthesis, characterization, and application in advanced research.

Chemical Identity and Structure

(E)-Ethyl 3-(4-morpholinophenyl)acrylate is characterized by three primary functional groups: a para-substituted aromatic ring, an ethyl acrylate group, and a morpholine ring. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the phenyl group and the ester group are on opposite sides, which is the thermodynamically more stable configuration.

Structure:

(E)-Ethyl 3-(4-morpholinophenyl)acrylate structure
Identifier Value
IUPAC Name ethyl (2E)-3-(4-morpholin-4-ylphenyl)prop-2-enoate
CAS Number 210956-62-4
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol

Physicochemical Properties

The physical properties of this compound are influenced by its relatively high molecular weight and the presence of the polar morpholine and ester groups. While extensive experimental data is not widely published, the following properties can be predicted based on its structure and data from analogous compounds.

Property Value / Description Rationale
Appearance White to off-white or pale yellow solid.Similar substituted cinnamate esters are typically crystalline solids at room temperature.[3]
Melting Point Not definitively reported; expected to be in the range of 80-120 °C.Aromatic compounds with similar molecular weights often exhibit melting points in this range.
Boiling Point > 300 °C (Predicted).High boiling point is expected due to high molecular weight and polarity.
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), and Chloroform (CHCl₃). Sparingly soluble in non-polar solvents like hexanes. Low solubility in water.The ethyl ester and aromatic portions provide lipophilicity, while the morpholine nitrogen and ester carbonyl offer some polarity, leading to good solubility in moderately polar organic solvents.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data represent the expected characteristic signals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted for CDCl₃, 400 MHz) The proton NMR spectrum is the most powerful tool for confirming the successful synthesis and, critically, the (E)-stereochemistry of the double bond.

  • δ 7.63 (d, 1H, J ≈ 15.8 Hz): This signal corresponds to the vinylic proton alpha to the phenyl ring. The large coupling constant (J > 15 Hz) is definitive proof of the trans or (E)-configuration of the double bond.[4]

  • δ 7.45 (d, 2H, J ≈ 8.8 Hz): These are the two aromatic protons ortho to the acrylate substituent.

  • δ 6.88 (d, 2H, J ≈ 8.8 Hz): These are the two aromatic protons ortho to the morpholine substituent.

  • δ 6.30 (d, 1H, J ≈ 15.8 Hz): This is the vinylic proton alpha to the carbonyl group, coupled to the other vinylic proton.

  • δ 4.25 (q, 2H, J ≈ 7.1 Hz): The methylene (-CH₂-) protons of the ethyl ester group, split into a quartet by the adjacent methyl group.[5]

  • δ 3.85 (t, 4H, J ≈ 4.9 Hz): The four protons of the two methylene groups in the morpholine ring adjacent to the oxygen atom.

  • δ 3.32 (t, 4H, J ≈ 4.9 Hz): The four protons of the two methylene groups in the morpholine ring adjacent to the nitrogen atom.

  • δ 1.33 (t, 3H, J ≈ 7.1 Hz): The methyl (-CH₃) protons of the ethyl ester group, split into a triplet by the adjacent methylene group.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

(Predicted for CDCl₃, 100 MHz) The ¹³C NMR spectrum confirms the presence of all carbon atoms in the molecule.

  • δ 167.0: Carbonyl carbon (C=O) of the ester.[4]

  • δ 151.5: Aromatic carbon attached to the morpholine nitrogen.

  • δ 144.0: Vinylic carbon beta to the carbonyl.

  • δ 129.5: Aromatic carbons ortho to the acrylate group.

  • δ 127.0: Aromatic carbon attached to the acrylate group.

  • δ 116.0: Vinylic carbon alpha to the carbonyl.[4]

  • δ 115.0: Aromatic carbons ortho to the morpholine group.

  • δ 66.5: Methylene carbons (-CH₂-) in the morpholine ring adjacent to oxygen.

  • δ 60.5: Methylene carbon (-OCH₂-) of the ethyl ester.[4]

  • δ 49.0: Methylene carbons (-CH₂-) in the morpholine ring adjacent to nitrogen.

  • δ 14.5: Methyl carbon (-CH₃) of the ethyl ester.[4]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

  • ~2950-2800 cm⁻¹: C-H stretching from aliphatic (ethyl, morpholine) and aromatic groups.

  • ~1715 cm⁻¹: A strong, sharp absorption characteristic of the C=O stretch of an α,β-unsaturated ester. The conjugation lowers the frequency from a typical saturated ester (~1735-1750 cm⁻¹).[6][7]

  • ~1630 cm⁻¹: C=C stretching of the alkene.

  • ~1605, 1510 cm⁻¹: C=C stretching within the aromatic ring.

  • ~1250-1000 cm⁻¹: Strong C-O stretching signals from the ester and the morpholine ether linkage.[8]

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 261. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) or cleavage of the morpholine ring.

Synthesis and Mechanistic Insights

The most reliable and stereoselective method for synthesizing (E)-α,β-unsaturated esters from aldehydes is the Horner-Wadsworth-Emmons (HWE) reaction .[9][10] This method is superior to the classical Wittig reaction for this purpose because it almost exclusively yields the (E)-alkene product and the water-soluble phosphate byproduct is easily removed during workup.[11]

Causality of Experimental Design: The HWE reaction is chosen for its high (E)-selectivity, which arises from the thermodynamic stability of the anti-periplanar transition state during the elimination of the oxaphosphetane intermediate.[10] The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the phosphonate ester to form the reactive carbanion without competing side reactions. Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the intermediates, while the absence of water prevents quenching of the highly basic carbanion.

Recommended Synthetic Protocol: Horner-Wadsworth-Emmons Olefination

This protocol provides a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by the spectroscopic methods detailed in Section 3.

Materials and Reagents:

  • 4-Morpholinobenzaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents, 60% dispersion in oil). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

  • Ylide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe or dropping funnel over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate ylide is typically accompanied by the evolution of hydrogen gas.

  • Aldehyde Addition: Dissolve 4-morpholinobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent), observing the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure (E)-Ethyl 3-(4-morpholinophenyl)acrylate as a solid.

Synthesis Workflow Diagram

HWE_Synthesis Reactant1 Triethyl phosphonoacetate Step1 1. Deprotonation (0°C to RT) Reactant1->Step1 Reactant2 4-Morpholinobenzaldehyde Step2 2. Nucleophilic Attack (0°C to RT) Reactant2->Step2 Base Sodium Hydride (NaH) in Anhydrous THF Base->Step1 Ylide Phosphonate Carbanion (Ylide) Ylide->Step2 Product (E)-Ethyl 3-(4-morpholinophenyl)acrylate Step3 3. Workup & Purification Product->Step3 Step1->Ylide H₂ gas evolved Step2->Product Elimination of Diethyl Phosphate

Sources

Exploratory

An In-depth Technical Guide to (E)-Ethyl 3-(4-morpholinophenyl)acrylate (CAS Number 1359868-31-7)

For Researchers, Scientists, and Drug Development Professionals Introduction (E)-Ethyl 3-(4-morpholinophenyl)acrylate, identified by CAS number 1359868-31-7, is a member of the acrylate class of organic compounds. This f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Ethyl 3-(4-morpholinophenyl)acrylate, identified by CAS number 1359868-31-7, is a member of the acrylate class of organic compounds. This family of molecules is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The acrylate moiety is recognized as a valuable scaffold in the design of novel therapeutic agents. Compounds incorporating this functional group have demonstrated a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the morpholine ring, a common feature in many approved drugs, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of (E)-Ethyl 3-(4-morpholinophenyl)acrylate, with a focus on its relevance to drug discovery and development.

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Structural Formula

The chemical structure of (E)-Ethyl 3-(4-morpholinophenyl)acrylate is characterized by a central acrylate core, substituted with an ethyl ester group and a phenyl ring. The phenyl ring is further substituted at the para position with a morpholine ring. The "(E)" designation indicates the stereochemistry of the double bond in the acrylate group, where the phenyl and the ester groups are on opposite sides.

PropertyValue
CAS Number 1359868-31-7
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
XLogP3 2.3
Topological Polar Surface Area 47.9 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Spectroscopic Characterization (Predicted)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show characteristic signals for the protons on the ethyl group (a quartet and a triplet), the vinyl protons of the acrylate group (two doublets with a coupling constant indicative of an E-alkene), and the aromatic and morpholine protons.

    • ¹³C NMR would display distinct peaks for the carbonyl carbon of the ester, the carbons of the double bond, the aromatic carbons, and the carbons of the morpholine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a strong absorption band for the C=O stretching of the ester group, as well as bands corresponding to the C=C stretching of the acrylate and the aromatic ring, and C-O stretching of the ester and ether functionalities in the morpholine ring.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 261.

Synthesis and Purification

The synthesis of (E)-ethyl 3-phenylacrylate derivatives can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Plausible Synthetic Pathways

Two common and effective methods for the synthesis of compounds like (E)-Ethyl 3-(4-morpholinophenyl)acrylate are the Heck reaction and the Wittig reaction.

SynthesisPathways cluster_heck Heck Reaction cluster_wittig Wittig Reaction Heck_Start1 4-Iodoaniline or 4-Bromoaniline Heck_Step1 Morpholine Alkylation Heck_Start1->Heck_Step1 Heck_Inter 4-Iodo(or Bromo)phenyl)morpholine Heck_Step1->Heck_Inter Heck_React Pd-catalyzed cross-coupling Heck_Inter->Heck_React Heck_Start2 Ethyl acrylate Heck_Start2->Heck_React Heck_Prod (E)-Ethyl 3-(4-morpholinophenyl)acrylate Heck_React->Heck_Prod Wittig_Start1 4-Morpholinobenzaldehyde Wittig_React Wittig Olefination Wittig_Start1->Wittig_React Wittig_Start2 Ethyl (triphenylphosphoranylidene)acetate (Wittig Reagent) Wittig_Start2->Wittig_React Wittig_Prod (E)-Ethyl 3-(4-morpholinophenyl)acrylate Wittig_React->Wittig_Prod

Caption: Plausible synthetic routes to (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

Experimental Protocol: A Representative Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkenes.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-(4-iodophenyl)morpholine (1 equivalent), ethyl acrylate (1.5 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.04 equivalents).

  • Solvent and Base: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, and a base, typically triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2 equivalents).

  • Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The reaction mixture is then heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

Biological Activity and Mechanism of Action

While specific biological data for (E)-Ethyl 3-(4-morpholinophenyl)acrylate is not extensively published, the broader class of acrylate derivatives has been the subject of numerous studies in drug discovery.

Anticipated Therapeutic Potential

Based on the activities of structurally related compounds, (E)-Ethyl 3-(4-morpholinophenyl)acrylate is a candidate for investigation in the following areas:

  • Anticancer Activity: Many acrylate derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[2][3] The mechanism of action for some of these compounds has been attributed to the inhibition of tubulin polymerization, a critical process in cell division.[3]

  • Anti-inflammatory Activity: Some cinnamic acid and acrylate derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[4]

  • Antimicrobial Activity: The acrylate scaffold has also been explored for the development of new antimicrobial agents.[5]

Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

A plausible mechanism of action for the potential anticancer activity of (E)-Ethyl 3-(4-morpholinophenyl)acrylate is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This mechanism is shared by several successful anticancer drugs.

MOA Compound (E)-Ethyl 3-(4-morpholinophenyl)acrylate Binding Binds to Colchicine Binding Site Compound->Binding Tubulin β-Tubulin Subunit Tubulin->Binding Polymerization Tubulin Polymerization Binding->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to Mitosis Mitotic Spindle Formation Microtubules->Mitosis Essential for CellCycle Cell Cycle Arrest (G2/M Phase) Mitosis->CellCycle Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis

Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.

Illustrative Biological Data from Analogous Compounds

To provide context for the potential potency, the following table presents IC₅₀ values for a related acrylate derivative against a human breast cancer cell line.

CompoundCell LineIC₅₀ (µM)Reference
(Z)-Methyl 2-(3,4,5-trimethoxybenzamido)-3-(2,3,4-trimethoxyphenyl)acrylateMCF-72.57[2]
Combretastatin A-4 (Reference)MCF-7-[2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (E)-Ethyl 3-(4-morpholinophenyl)acrylate. A comprehensive safety data sheet (SDS) should be consulted before use. General handling guidelines include:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

(E)-Ethyl 3-(4-morpholinophenyl)acrylate represents a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound remains to be fully elucidated, the extensive research on related acrylate derivatives suggests its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to determine its biological activity profile and mechanism of action. Further structural modifications could also be explored to optimize its potency and pharmacokinetic properties, paving the way for its potential translation into a clinical candidate.

References

  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. National Institutes of Health. Retrieved from [Link]

  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. National Institutes of Health. Retrieved from [Link]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. PubMed Central. Retrieved from [Link]

  • Antimicrobial activity of p-hydroxyphenyl acrylate derivatives. PubMed. Retrieved from [Link]

  • Ethyl (E)-(3-(4-((4-Bromobenzyl)Oxy)Phenyl)Acryloyl)Glycinate. MDPI. Retrieved from [Link]

  • Heck Reaction—State of the Art. MDPI. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of Morpholinophenyl Acrylate Compounds

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of morpholinophenyl acrylate compounds. This cla...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of morpholinophenyl acrylate compounds. This class of molecules holds significant potential in medicinal chemistry, particularly in the discovery of novel therapeutic agents. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that the described protocols are robust, reproducible, and grounded in established chemical principles.

Introduction: The Rationale for Morpholinophenyl Acrylates

The morpholinophenyl acrylate scaffold represents a compelling convergence of three key pharmacophores: the acrylate group, the phenyl ring, and the morpholine moiety.

  • The Acrylate Moiety: This α,β-unsaturated ester is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in biological targets. This reactivity is a cornerstone for designing targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action. Molecules containing acrylate groups have been investigated for a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1]

  • The Phenyl Ring: This aromatic core serves as a rigid scaffold, allowing for precise spatial orientation of other functional groups. It is fundamental in establishing critical interactions within protein binding pockets, such as π-π stacking and hydrophobic interactions.

  • The Morpholine Moiety: As a saturated heterocycle, morpholine is a highly valuable functional group in drug design. It is often used to improve the physicochemical properties of a lead compound, such as increasing aqueous solubility, enhancing metabolic stability, and improving the overall pharmacokinetic profile. Furthermore, the morpholine nitrogen can act as a hydrogen bond acceptor, contributing to target affinity.

The strategic combination of these three components into a single molecular entity offers a powerful platform for discovering novel bioactive compounds, particularly in oncology where covalent inhibition of key proteins is a validated therapeutic strategy.

Synthesis of Morpholinophenyl Acrylate: A Representative Protocol

The most direct and widely applicable method for synthesizing morpholinophenyl acrylates is the esterification of a morpholinophenol precursor with an activated acrylic acid derivative, such as acryloyl chloride. This reaction, a classic Schotten-Baumann type acylation, is efficient and proceeds under mild conditions.

The causality behind this choice lies in the high reactivity of the acyl chloride. The electron-withdrawing chlorine atom renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by the hydroxyl group of the phenol. The use of a non-nucleophilic base, such as triethylamine (TEA), is critical. It serves as a stoichiometric scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting phenol and the product, and driving the reaction to completion.

Diagram of the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification Precursor 4-Morpholinophenol Triethylamine (TEA) Anhydrous DCM Reactor Reaction Vessel (0°C to RT, under N2) Precursor->Reactor Add Acryloyl Acryloyl Chloride (in Anhydrous DCM) Acryloyl->Reactor Add dropwise Quench Quench with H2O Reactor->Quench Extract Extract with DCM Quench->Extract Wash Wash (aq. NaHCO3, Brine) Extract->Wash Dry Dry (Na2SO4) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude Crude Product Evaporate->Crude Column Silica Gel Column Chromatography Crude->Column Fractions Collect Fractions Column->Fractions TLC Analyze via TLC Fractions->TLC Combine Combine Pure Fractions TLC->Combine Final_Evap Evaporate Solvent Combine->Final_Evap Pure_Product Pure 4-Morpholinophenyl Acrylate Final_Evap->Pure_Product

Caption: General workflow for the synthesis and purification of 4-morpholinophenyl acrylate.

Detailed Experimental Protocol: Synthesis of 4-Morpholinophenyl Acrylate
  • Reagent Preparation:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-morpholinophenol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of phenol).

    • Cool the flask to 0°C in an ice bath.

    • Add triethylamine (TEA, 1.2 eq) to the stirred suspension.

  • Reaction:

    • In a separate, dry dropping funnel, prepare a solution of acryloyl chloride (1.1 eq) in anhydrous DCM.[2]

    • Add the acryloyl chloride solution dropwise to the reaction flask over 20-30 minutes, ensuring the internal temperature remains below 10°C.[2]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours.[2]

  • Work-up and Isolation:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Isolation and Purification

Achieving high purity is paramount for accurate biological evaluation and characterization. The primary method for purifying morpholinophenyl acrylates is flash column chromatography on silica gel.

Principle of Separation: Silica gel is a polar stationary phase.[3] The separation is based on the differential polarity of the components in the crude mixture. The desired acrylate ester is moderately polar. Less polar impurities will elute first, followed by the product, while highly polar impurities (like any unreacted phenol) will be strongly retained on the column. The choice of mobile phase (eluent) is critical; a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined empirically using TLC to achieve a retention factor (Rƒ) for the product of approximately 0.25-0.35.

Detailed Protocol: Flash Column Chromatography
  • Column Packing:

    • Select an appropriate size column and plug the bottom with cotton or glass wool.

    • Add a layer of sand, followed by dry silica gel.

    • Gently tap the column to ensure even packing and add another layer of sand on top.

    • Equilibrate the packed column by passing the selected eluent system (e.g., 70:30 Hexane:Ethyl Acetate) through it using positive pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a concentrated liquid.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying gentle air pressure to maintain a steady flow rate.

    • Collect the eluate in a series of fractions (e.g., 10-20 mL per test tube).

  • Analysis:

    • Spot every few fractions onto a TLC plate and develop it in the same eluent system.

    • Visualize the spots under UV light.

    • Combine the fractions that contain the pure product (single spot at the correct Rƒ).

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified morpholinophenyl acrylate as a solid or oil.

Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure and purity of the final compound is a non-negotiable step. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.[4] Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For 4-morpholinophenyl acrylate, one would expect to see:

    • Signals for the three vinyl protons of the acrylate group (typically between 5.8-6.5 ppm) with characteristic cis, trans, and geminal coupling constants.

    • Two distinct signals (doublets) for the aromatic protons on the phenyl ring in a characteristic AA'BB' pattern.

    • Two distinct signals (triplets) for the morpholine protons, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms. Key expected signals include:

    • The carbonyl carbon of the ester at ~165 ppm.

    • The vinyl carbons between ~128-132 ppm.

    • Four distinct signals for the aromatic carbons.

    • Two signals for the morpholine carbons.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide structural information through fragmentation patterns.[5] High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to confirm the elemental composition by providing a highly accurate mass measurement.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.[1] A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[1] The sample is injected, and the detector (typically UV-Vis) measures the absorbance over time. A pure sample should result in a single, sharp peak. The purity can be quantified by integrating the peak area.

Table 1: Representative Analytical Data for 4-Morpholinophenyl Acrylate
TechniqueParameterExpected Observation
¹H NMR Chemical Shift (δ)~ 8.1-8.3 (d, 2H, Ar-H), ~ 7.0-7.2 (d, 2H, Ar-H), ~ 6.5 (dd, 1H, vinyl), ~ 6.2 (dd, 1H, vinyl), ~ 5.9 (dd, 1H, vinyl), ~ 3.8 (t, 4H, morpholine -O-CH₂-), ~ 3.2 (t, 4H, morpholine -N-CH₂-)
¹³C NMR Chemical Shift (δ)~ 165 (C=O), ~ 155 (Ar-C-O), ~ 145 (Ar-C-N), ~ 132 (vinyl), ~ 128 (vinyl), ~ 122 (Ar-CH), ~ 116 (Ar-CH), ~ 66 (morpholine -O-CH₂-), ~ 48 (morpholine -N-CH₂-)
HRMS (ESI) [M+H]⁺Calculated m/z for C₁₃H₁₆NO₃⁺: 234.1125. Found: 234.1128 (example)
HPLC Purity> 98% (by peak area integration at a specific wavelength, e.g., 254 nm)

Biological Evaluation and Potential Mechanism of Action

Compounds featuring a morpholine ring have demonstrated cytotoxic activity against various cancer cell lines.[6] The inclusion of the acrylate moiety suggests a potential mechanism involving covalent modification of a biological target. A prominent target for such compounds is tubulin.

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division.[7] Small molecules that disrupt microtubule dynamics are among the most effective anticancer agents.[8] They can act by either stabilizing or destabilizing microtubules, ultimately leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[8][9]

Hypothesized Mechanism: Tubulin Polymerization Inhibition

It is hypothesized that morpholinophenyl acrylates may act as microtubule destabilizing agents. The molecule could bind to the colchicine-binding site on β-tubulin. The acrylate group could then form a covalent bond with a nearby nucleophilic residue, such as Cys-239, irreversibly inhibiting tubulin polymerization. This disruption of microtubule formation would prevent the assembly of a functional mitotic spindle, leading to mitotic arrest and cell death.

Diagram of Hypothesized Signaling Pathway

G cluster_0 Cellular Events Compound Morpholinophenyl Acrylate Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds & Covalently Modifies Microtubule Microtubule Polymerization Compound->Microtubule INHIBITS Tubulin->Microtubule Polymerizes Spindle Mitotic Spindle Formation Microtubule->Spindle Microtubule->Spindle Blocked Metaphase Metaphase Spindle->Metaphase Chromosome Alignment Spindle->Metaphase Leads to Spindle->Metaphase Arrest Anaphase Anaphase Metaphase->Anaphase Segregation Metaphase->Anaphase Progresses to Apoptosis Apoptosis (Cell Death) Metaphase->Apoptosis Triggers

Caption: Hypothesized mechanism of action via inhibition of tubulin polymerization.

Conclusion

The morpholinophenyl acrylate scaffold is a promising starting point for the development of novel therapeutic agents. This guide has outlined a rational and robust framework for the synthesis, purification, and characterization of these compounds. The provided protocols, grounded in established chemical principles, offer a reliable foundation for researchers entering this field. The potential for these molecules to act as covalent inhibitors of key biological targets, such as tubulin, underscores their importance in modern drug discovery and warrants further investigation into their biological activities.

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Exploratory

In Silico Prediction of (E)-Ethyl 3-(4-morpholinophenyl)acrylate Bioactivity: A Technical Guide for Drug Discovery Professionals

Introduction: Bridging the Gap Between Structure and Function In the landscape of modern drug discovery, the ability to predict a molecule's biological activity before its synthesis is a cornerstone of efficient and targ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Structure and Function

In the landscape of modern drug discovery, the ability to predict a molecule's biological activity before its synthesis is a cornerstone of efficient and targeted research. This guide provides an in-depth, technically-focused workflow for the in silico prediction of bioactivity for a novel compound, (E)-Ethyl 3-(4-morpholinophenyl)acrylate. As a case study, this molecule, with its distinct morpholine and acrylate moieties, presents a realistic scenario for researchers aiming to elucidate the therapeutic potential of new chemical entities.

The core principle underpinning this guide is that the biological activity of a compound is intrinsically linked to its chemical structure.[1][2][3] By converting molecular structures into numerical descriptors and leveraging powerful computational models, we can forecast a compound's behavior within a biological system.[1][4] This in silico approach, encompassing a cascade of methodologies from pharmacokinetic predictions to complex molecular dynamics, enables the rapid screening of virtual libraries, reduces reliance on extensive laboratory testing, and accelerates the identification and optimization of lead compounds.[1][3][5]

This document is structured not as a rigid template, but as a logical, field-proven narrative. It is designed to empower researchers, scientists, and drug development professionals with the rationale behind experimental choices, self-validating protocols, and a deep, authoritative grounding in the computational techniques that are revolutionizing pharmaceutical research.

Part 1: Foundational Analysis - Physicochemical and ADMET Profiling

Before delving into specific biological targets, the initial and most critical step is to determine if (E)-Ethyl 3-(4-morpholinophenyl)acrylate possesses "drug-like" properties. This is achieved by predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Poor ADMET properties are a primary cause of clinical trial failures.[6] Therefore, early computational assessment is an indispensable risk-mitigation strategy.[7][8]

A multitude of free and commercial web servers are available for this purpose, employing machine learning models trained on extensive experimental data to make these predictions.[6][8][9][10]

Predicted Physicochemical and ADMET Properties

The following table summarizes the predicted properties for (E)-Ethyl 3-(4-morpholinophenyl)acrylate. These values are generated using a consensus approach from well-regarded platforms like SwissADME and ADMETlab 2.0.[6][9]

Property Predicted Value/Classification Implication in Drug Development
Physicochemical Properties
Molecular Weight261.32 g/mol Excellent. Well within the typical range for oral bioavailability.
LogP (Octanol/Water)2.5 - 3.0Good lipophilicity, suggesting potential for membrane permeability.
Hydrogen Bond Donors0Favorable for oral bioavailability (Lipinski's Rule of 5).
Hydrogen Bond Acceptors4Favorable for oral bioavailability (Lipinski's Rule of 5).
Pharmacokinetics (ADME)
Human Intestinal AbsorptionHighSuggests good potential for oral administration.
Blood-Brain Barrier PermeabilityLowUnlikely to have significant central nervous system effects.
CYP450 2D6 InhibitionNon-inhibitorLower potential for drug-drug interactions via this major metabolic enzyme.
Toxicity
hERG InhibitionLow riskReduced likelihood of cardiotoxicity.
Ames MutagenicityNon-mutagenicLow probability of being a carcinogen.

Causality Behind the Analysis: This initial screening is crucial. A molecule with poor predicted ADMET properties, such as high toxicity or low absorption, would likely be deprioritized for further investigation, regardless of its potential efficacy. This step ensures that resources are focused on candidates with a higher probability of success.

Experimental Protocol: ADMET Prediction Workflow
  • Obtain SMILES String: Secure the Simplified Molecular Input Line Entry System (SMILES) representation of (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

  • Select Web Servers: Utilize a minimum of two reputable, free ADMET prediction web servers (e.g., ADMETlab 2.0, ADMETboost, pkCSM) to ensure a consensus prediction.[6][8][9]

  • Submit Query: Input the SMILES string into the selected servers.

  • Aggregate and Analyze: Compile the predictions for key parameters as shown in the table above. Pay close attention to any conflicting predictions between servers, which may indicate areas requiring further experimental validation.

Part 2: Target Hypothesis and Molecular Docking

With a favorable ADMET profile, the next logical step is to identify potential biological targets. For a novel compound, this often begins with an analysis of structural similarity to known bioactive molecules. The acrylate scaffold is a common feature in many biologically active compounds, including some with anti-inflammatory and antiproliferative properties.[11][12][13]

Hypothesis: Based on structural analogs, a plausible hypothesis is that (E)-Ethyl 3-(4-morpholinophenyl)acrylate may exhibit inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammation.

Molecular docking is a powerful computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[14][15][16] This technique allows us to model the interaction at an atomic level, providing insights into binding affinity and the specific interactions driving complex formation.[14][15]

Molecular Docking Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor 1. Receptor Preparation (e.g., COX-2 from PDB) - Remove water/ligands - Add hydrogens Grid 3. Grid Box Generation - Define binding site on receptor Receptor->Grid Ligand 2. Ligand Preparation - Generate 3D structure - Energy minimization Docking 4. Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Pose Analysis - Binding Energy (kcal/mol) - Interactions (H-bonds, etc.) Docking->Analysis Conclusion 6. Conclusion - Assess binding feasibility Analysis->Conclusion G cluster_data Data Preparation cluster_model Model Building cluster_validation Validation & Prediction Dataset 1. Dataset Curation - Collect compounds with known activity (e.g., COX-2 inhibitors) Descriptors 2. Descriptor Calculation - Compute molecular properties (e.g., topological, electronic) Dataset->Descriptors Split 3. Data Splitting - Training set (80%) - Test set (20%) Descriptors->Split Model 4. Model Generation - Use statistical methods (e.g., MLR, SVM, ANN) Split->Model Validation 5. Model Validation - Internal & External validation (q², R²) Model->Validation Prediction 6. Activity Prediction - Predict activity of the novel compound Validation->Prediction

Caption: Workflow for QSAR Model Development.

Experimental Protocol: QSAR Modeling
  • Dataset Curation:

    • Compile a dataset of at least 30-50 structurally diverse compounds with experimentally determined activity against the target of interest (e.g., COX-2 IC50 values). Public databases like ChEMBL are excellent sources for this data. [17]2. Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (numerical representations of molecular properties). [1][4]Software like PaDEL-Descriptor or Mordred can be used for this purpose.

  • Data Splitting:

    • Randomly divide the dataset into a training set (typically 80%) and a test set (20%). The training set is used to build the model, while the test set is used to evaluate its predictive power on "unseen" data. [6]4. Model Generation and Validation:

    • Using the training set, develop a statistical model that correlates the descriptors with biological activity. Common methods include Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Artificial Neural Networks (ANN).

    • Validate the model's robustness and predictive ability using statistical metrics such as the squared correlation coefficient (R²) for the test set and the cross-validated R² (q²) for the training set. A predictive model should have an R² > 0.6.

  • Prediction for the Target Compound:

    • Calculate the same set of molecular descriptors for (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

    • Use the validated QSAR model to predict its biological activity (e.g., pIC50).

Part 4: Advanced Validation - Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. [18][19]MD simulations are computationally intensive but provide invaluable insights into the conformational flexibility of the protein and ligand, and the persistence of key binding interactions. [18][19][20]

Rationale for MD Simulation

The primary goal of running an MD simulation is to validate the docking results. [18]If the ligand remains stably bound within the active site throughout the simulation (e.g., 100 nanoseconds), it increases confidence in the docking prediction. Conversely, if the ligand quickly dissociates, the initial docking result may be a false positive.

Experimental Protocol: MD Simulation
  • System Preparation:

    • The best-scoring docked complex from the molecular docking step is used as the starting point.

    • The complex is solvated in a water box with appropriate ions to neutralize the system, mimicking physiological conditions. [20]2. Force Field Application:

    • A force field (e.g., AMBER, CHARMM, GROMOS) is applied to describe the physics of all atoms in the system. [18][21]3. Equilibration:

    • The system undergoes a series of energy minimization and equilibration steps to relax any steric clashes and allow the solvent to arrange naturally around the complex.

  • Production Run:

    • A production simulation is run for a significant time scale (e.g., 50-100 ns), during which the positions, velocities, and energies of all atoms are calculated at very small time intervals (femtoseconds).

  • Trajectory Analysis:

    • The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD indicates the complex has reached equilibrium. [22] * Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein. [18] * Interaction Analysis: Monitors the persistence of hydrogen bonds and other key interactions identified during docking.

Conclusion: Synthesizing a Data-Driven Hypothesis

This in-depth technical guide outlines a comprehensive and logically sequenced in silico workflow for predicting the bioactivity of a novel compound, (E)-Ethyl 3-(4-morpholinophenyl)acrylate. By systematically progressing from broad ADMET profiling to highly specific molecular dynamics simulations, researchers can build a robust, data-driven hypothesis regarding a molecule's therapeutic potential.

The initial ADMET predictions suggest that the compound is "drug-like" and has a low risk of common toxicities. Subsequent molecular docking and QSAR analyses provide corroborative evidence for a hypothesized bioactivity, such as COX-2 inhibition. Finally, molecular dynamics simulations offer a higher level of validation by assessing the stability of the predicted ligand-protein interactions over time.

This multi-faceted approach embodies the principles of modern computational drug discovery: it is predictive, efficient, and serves to prioritize the most promising candidates for experimental validation, ultimately accelerating the journey from chemical structure to clinical application.

References

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Foundational

(E)-Ethyl 3-(4-morpholinophenyl)acrylate: A Technical Guide to a Hypothesized Mechanism of Action

Abstract: (E)-Ethyl 3-(4-morpholinophenyl)acrylate is a synthetic compound featuring a confluence of three key chemical motifs: a cinnamic acid-derived backbone, an α,β-unsaturated ester (acrylate), and a terminal morpho...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (E)-Ethyl 3-(4-morpholinophenyl)acrylate is a synthetic compound featuring a confluence of three key chemical motifs: a cinnamic acid-derived backbone, an α,β-unsaturated ester (acrylate), and a terminal morpholine ring. Individually, these structures are hallmarks of privileged scaffolds in medicinal chemistry, associated with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1]. This technical guide synthesizes the available evidence on these structural components to propose a cohesive and testable hypothesis for the mechanism of action of the parent compound. We hypothesize that (E)-Ethyl 3-(4-morpholinophenyl)acrylate functions as a potent inhibitor of the canonical NF-κB signaling pathway, a critical regulator of inflammation and cell survival. The proposed mechanism involves direct inhibition of an upstream kinase, potentially IκB kinase (IKK) or a component of the PI3K/Akt pathway, leading to downstream suppression of inflammatory and pro-survival gene expression. This guide provides a detailed experimental framework for researchers and drug development professionals to rigorously test this hypothesis.

Introduction and Structural Rationale

The therapeutic potential of a small molecule is often encoded within its structure. (E)-Ethyl 3-(4-morpholinophenyl)acrylate is an exemplar of rational drug design, combining three moieties known to confer significant bioactivity.

  • Cinnamic Acid Scaffold: Cinnamic acid and its derivatives are well-documented inhibitors of various enzymes and signaling pathways.[2] Their biological effects are pleiotropic, ranging from antioxidant and anti-inflammatory to cytotoxic properties against cancer cells.[2] A significant body of research points to their ability to modulate protein kinase activity, which is crucial for cellular signal transduction.[3][4]

  • Morpholine Ring: The morpholine heterocycle is a "privileged structure" in modern medicinal chemistry, prized for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[5][6] Critically, it is frequently incorporated into the structure of potent kinase inhibitors, where its oxygen atom can act as a key hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of the target enzyme.[5] Numerous inhibitors of the PI3K/Akt/mTOR pathway, a central node in cell growth and survival signaling, feature a morpholine ring for this purpose.[5]

  • Acrylate Group: The ethyl acrylate portion of the molecule contains an α,β-unsaturated carbonyl system. This functional group is a Michael acceptor, capable of undergoing a conjugate addition reaction with nucleophilic residues on proteins, most notably the thiol group of cysteine. This can lead to covalent and often irreversible inhibition of target enzymes, a strategy employed by a number of approved drugs.

Given these structural features, it is plausible that (E)-Ethyl 3-(4-morpholinophenyl)acrylate does not merely possess a collection of disparate activities but rather integrates these features to execute a specific mechanism of action. The convergence of anti-inflammatory and anticancer activity strongly implicates pathways that are central to both processes, with the Nuclear Factor-kappa B (NF-κB) pathway being a primary candidate.

The NF-κB Inhibition Hypothesis

We propose that (E)-Ethyl 3-(4-morpholinophenyl)acrylate exerts its biological effects primarily through the targeted inhibition of the canonical NF-κB signaling pathway.

The canonical NF-κB pathway is a master regulator of the inflammatory response and a key promoter of cell survival, proliferation, and angiogenesis in many cancers.[1][7] In its inactive state, the NF-κB transcription factor (typically a p50/p65 heterodimer) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB Kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event tags IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of hundreds of target genes, including those for inflammatory cytokines, cell adhesion molecules, and anti-apoptotic proteins.[8][9]

Our hypothesis posits that (E)-Ethyl 3-(4-morpholinophenyl)acrylate inhibits this cascade at a critical upstream kinase step.

Hypothesis: (E)-Ethyl 3-(4-morpholinophenyl)acrylate directly inhibits the kinase activity of the IKK complex (specifically IKKβ) or an upstream activator such as Akt (Protein Kinase B). This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.

The morpholine moiety is hypothesized to facilitate binding to the ATP pocket of the target kinase, while the electrophilic acrylate group may form a covalent adduct with a non-catalytic cysteine residue near the active site, leading to potent and sustained inhibition.

NF-kB_Hypothesis cluster_0 Upstream Signaling cluster_1 Cytoplasmic Sequestration cluster_2 Nuclear Translocation & Transcription TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_Complex IKK Complex (IKKα/β/γ) TNFR->IKK_Complex Activates NFkB_IkBa NF-κB/IκBα (Inactive) IKK_Complex->NFkB_IkBa Phosphorylates IκBα Akt Akt Akt->IKK_Complex Activates IkBa_p P-IκBα Proteasome Proteasome IkBa_p->Proteasome Targeted for Degradation NFkB_nuc NF-κB (Active) Proteasome->NFkB_nuc Frees NF-κB Nucleus Nucleus NFkB_nuc->Nucleus Translocates to Genes Inflammatory & Survival Genes Nucleus->Genes Activates Transcription Compound (E)-Ethyl 3-(4-morpholinophenyl)acrylate Compound->IKK_Complex INHIBITS Compound->Akt INHIBITS (Alternative)

Caption: Hypothesized mechanism of NF-κB pathway inhibition.

Experimental Validation Strategy

To rigorously test this hypothesis, a multi-tiered experimental approach is required, progressing from direct biochemical assays to cell-based signaling and functional readouts.

Experimental_Workflow cluster_1 cluster_2 cluster_3 Start Hypothesis Formulation Tier1 Tier 1: Biochemical Assays (Direct Target Identification) Start->Tier1 Tier2 Tier 2: Cell-Based Pathway Validation (Mechanism in Cellular Context) Tier1->Tier2 Confirm Target Engagement Kinase_Assay In Vitro Kinase Assays (IKKβ, PI3Kα, Akt1) CETSA Cellular Thermal Shift Assay (CETSA) Tier3 Tier 3: Functional Outcome Assays (Phenotypic Effect) Tier2->Tier3 Validate Pathway Inhibition Reporter_Assay NF-κB Luciferase Reporter Assay Western_Blot Western Blot Analysis (p-IκBα, p-Akt, p-p65) End Mechanism Elucidation Tier3->End Correlate Mechanism with Function Viability_Assay Cancer Cell Viability Assay (e.g., MTT) Cytokine_Assay Inflammatory Cytokine Quantification (e.g., ELISA for IL-6, TNF-α)

Caption: A tiered experimental workflow for mechanism validation.

Tier 1: Direct Target Identification (Biochemical Assays)

The initial step is to determine if the compound directly interacts with and inhibits the hypothesized kinases.

3.1.1. In Vitro Kinase Inhibition Assays

  • Objective: To quantify the direct inhibitory effect of (E)-Ethyl 3-(4-morpholinophenyl)acrylate on the enzymatic activity of IKKβ and key kinases of the PI3K/Akt pathway.

  • Protocol:

    • Utilize a commercially available ADP-Glo™ or similar luminescence-based kinase assay system.

    • Prepare a reaction mixture containing recombinant human IKKβ (or PI3Kα, Akt1) enzyme, its specific substrate (e.g., IκBα-derived peptide for IKKβ), and ATP at its Km concentration.

    • Dispense the reaction mixture into a 384-well plate.

    • Add (E)-Ethyl 3-(4-morpholinophenyl)acrylate across a 10-point, 3-fold serial dilution (e.g., from 100 µM to 5 nM). Include DMSO as a vehicle control and a known inhibitor (e.g., Staurosporine or a specific IKKβ/PI3K inhibitor) as a positive control.

    • Incubate the plate at 30°C for 1 hour.

    • Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase/luciferin reaction.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Causality & Validation: This assay directly measures the compound's effect on the kinase's catalytic activity, isolating it from other cellular processes. A low IC50 value would provide strong evidence of direct enzymatic inhibition. Running the assay against multiple, unrelated kinases will serve as a counterscreen to assess selectivity.

3.1.2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of the compound to the target kinase within a live, intact cell.

  • Protocol:

    • Culture relevant cells (e.g., HEK293T or a cancer cell line like PC-3) to 80% confluency.

    • Treat one set of cells with a high concentration of the compound (e.g., 10x the expected IC50) and another set with vehicle (DMSO).

    • After a 1-hour incubation, harvest the cells and lyse them to obtain total protein.

    • Aliquot the lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Centrifuge the tubes at high speed to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein (e.g., IKKβ) remaining at each temperature point for both treated and control samples using Western blotting.

  • Causality & Validation: Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the melting curve of IKKβ to a higher temperature in the compound-treated sample compared to the control is direct evidence of target engagement in a physiological context.

Tier 2: Cellular Pathway Validation

These experiments aim to confirm that the direct target inhibition observed in Tier 1 translates to the expected modulation of the NF-κB signaling pathway within the cell.

3.2.1. NF-κB Luciferase Reporter Assay

  • Objective: To measure the effect of the compound on NF-κB-dependent gene transcription.

  • Protocol:

    • Transfect HEK293 cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Co-transfect with a Renilla luciferase plasmid for normalization.

    • Plate the transfected cells and allow them to recover for 24 hours.

    • Pre-treat the cells with various concentrations of (E)-Ethyl 3-(4-morpholinophenyl)acrylate for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated/stimulated controls.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

    • Normalize the firefly luciferase signal to the Renilla signal and calculate the inhibition of TNF-α-induced reporter activity.

  • Causality & Validation: This assay provides a quantitative readout of the final output of the signaling pathway (transcription). Inhibition of luciferase activity demonstrates that the compound is blocking the pathway upstream of gene expression.

3.2.2. Western Blot Analysis of Key Signaling Nodes

  • Objective: To visualize the phosphorylation status of key proteins in the NF-κB and Akt pathways.

  • Protocol:

    • Culture macrophages (e.g., RAW 264.7) or cancer cells (e.g., HeLa) and serum-starve them overnight.

    • Pre-treat cells with the compound at 1x, 5x, and 10x its IC50 for 1-2 hours.

    • Stimulate the cells with TNF-α (for NF-κB) or IGF-1 (for Akt) for a short period (e.g., 15-30 minutes).

    • Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies specific for phospho-IκBα (Ser32/36), total IκBα, phospho-Akt (Ser473), total Akt, phospho-p65 (Ser536), and total p65. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Apply HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Causality & Validation: This experiment directly tests the central tenet of the hypothesis. A decrease in the ratio of phospho-IκBα to total IκBα (and phospho-Akt to total Akt) in compound-treated cells would be a mechanistic "smoking gun," confirming inhibition at the hypothesized node.

Tier 3: Functional Outcome Assays

The final tier connects the molecular mechanism to a relevant physiological or pathological outcome.

3.3.1. Anti-Proliferative Activity in Cancer Cells

  • Objective: To determine if pathway inhibition translates to reduced viability in cancer cell lines known to be dependent on NF-κB signaling.

  • Protocol:

    • Seed prostate (PC-3) or breast (MDA-MB-231) cancer cells in 96-well plates.

    • Treat the cells with a range of concentrations of the compound for 72 hours.

    • Add MTT reagent and incubate for 4 hours, allowing viable cells to convert it to formazan crystals.

    • Solubilize the crystals with DMSO or isopropanol.

    • Measure the absorbance at 570 nm.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Causality & Validation: Correlating the GI50 value with the IC50 from the kinase and reporter assays strengthens the link between the proposed mechanism and the anticancer effect.

3.3.2. Inhibition of Inflammatory Cytokine Production

  • Objective: To measure the compound's ability to suppress the production of key NF-κB target gene products.

  • Protocol:

    • Culture murine macrophages (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

    • Pre-treat the cells with the compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS, 100 ng/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Causality & Validation: This assay directly measures the functional anti-inflammatory output. A dose-dependent reduction in cytokine production provides strong evidence that the compound is effective at blocking the inflammatory cascade initiated by NF-κB.

Data Presentation and Expected Outcomes

Quantitative data from these experiments should be summarized for clear interpretation.

Table 1: Hypothetical Potency and Efficacy Data

Assay Type Parameter Expected Value Interpretation
Tier 1
IKKβ Kinase Assay IC50 (nM) 50 - 200 Direct and potent inhibition of the target kinase.
PI3Kα Kinase Assay IC50 (nM) > 5,000 Selectivity against the PI3K pathway.
CETSA (IKKβ) ΔTm (°C) +3 to +5 Confirms direct target binding in cells.
Tier 2
NF-κB Reporter Assay IC50 (nM) 100 - 500 Potent inhibition of NF-κB transcriptional activity.
Western Blot (p-IκBα) % Inhibition @ 1µM > 80% Blocks the key upstream phosphorylation event.
Tier 3
PC-3 Cell Viability GI50 (µM) 0.5 - 2.0 Functional anticancer effect consistent with IC50.

| LPS-induced IL-6 | IC50 (nM) | 150 - 600 | Functional anti-inflammatory effect. |

A successful outcome would show a clear correlation between the biochemical IC50 (Tier 1), the cellular pathway inhibition (Tier 2), and the functional cellular response (Tier 3). For example, the concentration range required to inhibit the IKKβ enzyme should closely match the concentration range that blocks IκBα phosphorylation, inhibits NF-κB reporter activity, reduces cancer cell viability, and suppresses cytokine production. This consistency across multiple, mechanistically-linked assays would provide a self-validating system and lend high confidence to the proposed mechanism of action.

References

  • LookChem. (n.d.). Cas 1359868-31-7,(E)-Ethyl 3-(4-Morpholinophenyl)Acrylate. Retrieved from [Link]

  • Ghosh, S., & Hayden, M. S. (2008). New regulators of NF-κB in inflammation. Nature Reviews Immunology, 8(11), 837-848.
  • Fotopoulos, I., Papaioannou, G. C., & Hadjipavlou-Litina, D. (2022). Ethyl (E)-(3-(4-((4-Bromobenzyl)Oxy)Phenyl)Acryloyl)Glycinate. Molbank, 2022(2), M1378. [Link]

  • Mlynarczuk-Bialy, M., & Zalińska, M. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. Current medicinal chemistry, 23(29), 3385–3408. [Link]

  • Fayad, E., Altalhi, S. A., Abualnaja, M. M., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39051–39066. [Link]

  • ResearchGate. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • NIH National Library of Medicine. (2016). PI3K/AKT Pathway Involvement in the Osteogenic Effects of Osteoclast Culture Supernatants on Preosteoblast Cells. Retrieved from [Link]

  • ResearchGate. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved from [Link]

  • PubMed. (2008). Inhibition of NF-kappaB by (E)3-[(4-methylphenyl)-sulfonyl]-2-propenenitrile (BAY11-7082; BAY) is associated with enhanced 12-O-tetradecanoylphorbol-13-acetate-induced growth suppression and apoptosis in human prostate cancer PC-3 cells. Retrieved from [Link]

  • PubMed Central. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Retrieved from [Link]

  • PubMed. (2007). (S,E)-N-[1-(3-heteroarylphenyl)ethyl]-3-(2-fluorophenyl)acrylamides: Synthesis and KCNQ2 Potassium Channel Opener Activity. Retrieved from [Link]

  • MDPI. (2022). NF-kB in Signaling Patterns and Its Temporal Dynamics Encode/Decode Human Diseases. Retrieved from [Link]

  • MDPI. (2020). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives. Retrieved from [Link]

  • PubMed. (2025). Ethacrynic acid inhibits the growth and proliferation of prostate cancer cells by targeting GSTP1 and regulating the PI3K-AKT signaling pathway. Retrieved from [Link]

  • PubMed Central. (2006). Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin. Retrieved from [Link]

  • PubMed. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Retrieved from [Link]

  • ResearchGate. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Retrieved from [Link]

  • NIH National Library of Medicine. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2218-2244.
  • PubMed. (2011). Cinnamic acid derivatives as anticancer agents-a review. Retrieved from [Link]

  • OAText. (2016). New scaffolds of inhibitors targeting the DNA binding of NF-κB. Retrieved from [Link]

  • Clinical and Experimental Rheumatology. (2005). Inhibition of NF- B signaling by fenofibrate, a peroxisome proliferator-activated receptor- ligand, presents. Retrieved from [Link]

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Exploratory

Foreword: The Strategic Imperative for Screening Novel Morpholine-Acrylate Conjugates

An In-depth Technical Guide to the Preliminary Biological Screening of Novel Morpholine-Containing Acrylates For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Preliminary Biological Screening of Novel Morpholine-Containing Acrylates

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the morpholine ring stands as a privileged scaffold, lauded for its favorable physicochemical and metabolic properties which often impart improved pharmacokinetic profiles to bioactive molecules.[1][2] Its presence in numerous approved drugs is a testament to its utility.[3] Concurrently, the acrylate moiety, an α,β-unsaturated carbonyl system, is a versatile functional group known to participate in Michael additions, a reactivity that can be harnessed for covalent interactions with biological targets.[4] The strategic hybridization of these two pharmacophores into novel morpholine-containing acrylates presents a compelling avenue for the discovery of new therapeutic agents. This guide provides a comprehensive framework for the preliminary biological screening of such novel chemical entities, emphasizing a logical, tiered approach to efficiently identify and characterize their potential anticancer, antimicrobial, and anti-inflammatory activities.

I. Conceptual Framework and Synthetic Strategies

The rationale for conjugating morpholine and acrylate functionalities lies in the potential for synergistic or novel biological activities. The morpholine moiety can modulate solubility, cell permeability, and metabolic stability, while the acrylate "warhead" can engage in targeted covalent interactions with key amino acid residues (e.g., cysteine) in enzyme active sites or other proteins.

General Synthetic Routes

The synthesis of morpholine-containing acrylates can be approached through several established chemical transformations. A common method involves the reaction of a morpholine-containing alcohol or amine with acryloyl chloride or a related activated acrylic acid derivative. Alternatively, a precursor molecule bearing an acrylate group can be modified to introduce a morpholine ring.

II. A Tiered Approach to Preliminary Biological Screening

A systematic and resource-efficient screening cascade is paramount. The initial tier focuses on broad cytotoxicity, followed by more specific assays based on the initial findings and the therapeutic hypothesis for the novel compounds.

Tier 1: Foundational Cytotoxicity Screening

The initial assessment of any novel compound library should be a broad evaluation of cytotoxicity against a panel of human cancer cell lines. This provides a preliminary indication of antiproliferative potential and helps to determine appropriate concentration ranges for subsequent, more specific assays.

The SRB assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content.[5]

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • A stock solution of each novel morpholine-containing acrylate is prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compounds are added to the wells, with a final DMSO concentration not exceeding 0.5% to avoid solvent-induced toxicity. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation and Fixation:

    • The plates are incubated for 48-72 hours.

    • The supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining and Absorbance Reading:

    • The plates are washed with water and air-dried.

    • 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The bound stain is solubilized with 10 mM Tris base solution.

    • Absorbance is read at 510 nm using a microplate reader.

The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
MCA-00112.525.118.7
MCA-0025.28.96.4
MCA-003> 100> 100> 100
Doxorubicin0.81.10.9

MCA: Morpholine-Containing Acrylate

G

Tier 2: Antimicrobial Activity Screening

The increasing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. The unique structural features of morpholine-containing acrylates may confer antimicrobial properties.

This method is a widely used preliminary test for antimicrobial susceptibility.

  • Preparation of Inoculum:

    • A suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, and Candida albicans for fungi) is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plates:

    • A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate (for bacteria) or a Sabouraud dextrose agar plate (for fungi).

  • Application of Disks:

    • Sterile paper disks are impregnated with a known concentration of the test compounds.

    • The disks are placed on the surface of the inoculated agar plates.

    • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and negative control (DMSO) disks are included.

  • Incubation and Measurement:

    • The plates are incubated at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

    • The diameter of the zone of inhibition around each disk is measured in millimeters.

The diameter of the zone of inhibition is indicative of the antimicrobial activity.

Compound IDS. aureus (mm)E. coli (mm)C. albicans (mm)
MCA-00115812
MCA-002181016
MCA-003---
Ciprofloxacin2522N/A
FluconazoleN/AN/A20

(-) indicates no zone of inhibition

G

Tier 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases, making the identification of novel anti-inflammatory agents a key research priority.

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture and Seeding:

    • RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS.

    • Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound and LPS Treatment:

    • The cells are pre-treated with various concentrations of the novel compounds for 1 hour.

    • Subsequently, they are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control with LPS are included. Dexamethasone can be used as a positive control.

  • Incubation and Griess Assay:

    • The plates are incubated for 24 hours.

    • The supernatant is collected, and the nitrite concentration (a stable product of NO) is measured using the Griess reagent.

  • Viability Assay:

    • A concurrent cell viability assay (e.g., MTT or SRB) is performed on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

The results are presented as the IC50 for NO inhibition.

Compound IDNO Inhibition IC50 (µM)Cytotoxicity IC50 (µM)
MCA-00122.4> 100
MCA-0028.175.3
Dexamethasone0.5> 100

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation MCA Morpholine-Containing Acrylate MCA->NFkB inhibits

III. Concluding Remarks and Future Directions

The preliminary biological screening of novel morpholine-containing acrylates is a critical first step in the drug discovery process. The tiered approach outlined in this guide provides a robust and efficient framework for identifying compounds with promising anticancer, antimicrobial, or anti-inflammatory properties. Positive "hits" from this initial screening warrant further investigation, including more detailed mechanistic studies, evaluation in additional cell lines and in vivo models, and structure-activity relationship (SAR) studies to optimize potency and selectivity. The fusion of the morpholine scaffold with the reactive potential of the acrylate moiety holds considerable promise for the development of the next generation of therapeutic agents.

IV. References

  • Screening of Oligomeric (Meth)acrylate Vaccine Adjuvants Synthesized via Catalytic Chain Transfer Polymerization. MDPI. Available at: [Link]

  • Synthesis, characterization of acrylate polymer having chalcone moiety: evaluation of antimicrobial, anticancer and drug release study. PubMed. Available at: [Link]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. PubMed Central. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Publishing. Available at: [Link]

  • Synthesis of acrylic copolymers and their antimicrobial screening. Der Pharma Chemica. Available at: [Link]

  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. ResearchGate. Available at: [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • Recent Developments in Antimicrobial Polymers: A Review. MDPI. Available at: [Link]

  • On Antimicrobial Polymers: Development, Mechanism of Action, International Testing Procedures, and Applications. MDPI. Available at: [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. Available at: [Link]

  • Acrylamide derivatives as antiallergic agents. I. Synthesis and structure-activity relationships of N-[(4-substituted 1-piperazinyl)alkyl]. PubMed. Available at: [Link]

  • Poly( N -acryloylmorpholine): A simple hydrogel system for temporal and spatial control over cell adhesion. ResearchGate. Available at: [Link]

  • Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository. Available at: [Link]

  • Synthesis of 4-Acryloylmorpholine-based Hydrogels and Investigation of their Drug Release Behaviors. ResearchGate. Available at: [Link]

  • Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. TÜBİTAK Academic Journals. Available at: [Link]

  • Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed. Available at: [Link]

  • Novel isatin conjugates endowed with analgesic and anti-inflammatory properties: design, synthesis and biological evaluation. PubMed. Available at: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link]

  • Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. PubMed. Available at: [Link]

  • Identification of a novel class of anti-inflammatory compounds with anti-tumor activity in colorectal and lung cancers. PubMed. Available at: [Link]

  • Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. PubMed. Available at: [Link]

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Foundational

In-Depth Technical Guide to the Structural Elucidation of (E)-Ethyl 3-(4-morpholinophenyl)acrylate

Introduction In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. (E)-Ethyl 3-(4-morpholinophenyl)acry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. (E)-Ethyl 3-(4-morpholinophenyl)acrylate is a compound of interest, belonging to the acrylate family, which is prevalent in pharmaceutical intermediates and polymer chemistry.[1][2] Its structure, featuring a morpholine ring, a phenyl group, and an ethyl acrylate moiety, presents a unique combination of aliphatic, aromatic, and unsaturated functionalities. This guide provides a comprehensive, multi-technique approach to its structural elucidation, emphasizing not just the "how" but the "why" behind each analytical choice. Our methodology is designed to be a self-validating workflow, ensuring the highest confidence in the final structural assignment.

Strategic Workflow for Structural Elucidation

G cluster_0 Initial Characterization cluster_1 1D NMR Spectroscopy cluster_2 2D NMR Spectroscopy cluster_3 Final Confirmation FT-IR FT-IR Analysis (Functional Group Identification) HRMS High-Resolution Mass Spectrometry (Molecular Formula Determination) FT-IR->HRMS 1H_NMR ¹H NMR (Proton Environment & Counting) HRMS->1H_NMR 13C_NMR ¹³C NMR & DEPT (Carbon Environment & Type) 1H_NMR->13C_NMR COSY COSY (¹H-¹H Connectivity) 13C_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Structure_Confirmation Data Integration & Final Structure HMBC->Structure_Confirmation

Caption: Strategic workflow for the structural elucidation of (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

Part 1: Foundational Analysis - What Are We Working With?

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Players

Expertise & Experience: FT-IR is our first-pass analysis, providing a rapid and non-destructive snapshot of the functional groups present. For an α,β-unsaturated ester like our target compound, we anticipate several characteristic absorption bands. The conjugation in the system is expected to lower the frequency of the carbonyl (C=O) stretch compared to a saturated ester.[3][4]

Experimental Protocol:

  • A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

  • The spectrum is recorded from 4000 to 400 cm⁻¹.

  • A background scan is performed prior to the sample analysis to subtract atmospheric contributions.

Expected Data & Interpretation: The FT-IR spectrum will provide crucial evidence for the presence of the key functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Rationale
C=O (Ester)Stretching1715 - 1730The α,β-unsaturation lowers the frequency from the typical 1735-1750 cm⁻¹ range for saturated esters.[4]
C=C (Alkenyl)Stretching1640 - 1680Characteristic of the double bond in the acrylate moiety.[3]
C-O (Ester)Stretching1000 - 1300Two or more bands are expected for the C-O single bonds of the ester.[4]
=C-H (Alkenyl)Bending (out-of-plane)~970A strong band around this region is indicative of a trans (E) configuration of the double bond.[3]
C-H (Aromatic)Stretching3000 - 3100Confirms the presence of the phenyl ring.[3]
C-H (Alkyl)Stretching2850 - 3000Corresponds to the ethyl and morpholine groups.[3]
C-N (Amine)Stretching1100 - 1350Characteristic of the morpholine ring.
High-Resolution Mass Spectrometry (HRMS): Establishing the Molecular Formula

Expertise & Experience: HRMS is indispensable for determining the exact mass of the molecule with high precision, which in turn allows for the unambiguous determination of its molecular formula. This is a critical self-validating step before proceeding to detailed structural analysis.

Experimental Protocol:

  • The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is infused into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • The spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Data & Interpretation: For (E)-Ethyl 3-(4-morpholinophenyl)acrylate (C₁₅H₁₉NO₃), the expected monoisotopic mass is 261.1365 g/mol . The HRMS experiment should yield an [M+H]⁺ ion with a measured m/z value extremely close to 262.1438. The high accuracy of the measurement allows for the confident assignment of the molecular formula C₁₅H₁₉NO₃.

Part 2: Unraveling the Connectivity - The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[5][6][7][8] We will employ a suite of 1D and 2D NMR experiments to map out the entire carbon-hydrogen framework.

1D NMR: The Initial Blueprint (¹H and ¹³C)

Expertise & Experience: ¹H NMR provides information on the number of different proton environments and their neighboring protons, while ¹³C NMR (along with DEPT experiments) reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

Experimental Protocol:

  • The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

  • ¹H NMR, ¹³C NMR, and DEPT-135 spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5Doublet1HH-αOlefinic proton, deshielded by the adjacent carbonyl group.
~7.4Doublet2HH-2', H-6'Aromatic protons ortho to the acrylate group.
~6.8Doublet2HH-3', H-5'Aromatic protons meta to the acrylate group, shielded by the electron-donating morpholine group.
~6.2Doublet1HH-βOlefinic proton, coupled to H-α. The large coupling constant (~15-16 Hz) is definitive for the (E)-stereochemistry.[9]
~4.2Quartet2H-OCH₂CH₃Methylene protons of the ethyl group, split by the methyl protons.
~3.8Triplet4HMorpholine O-CH₂Protons adjacent to the oxygen in the morpholine ring.[9][10]
~3.3Triplet4HMorpholine N-CH₂Protons adjacent to the nitrogen in the morpholine ring.[9][10]
~1.3Triplet3H-OCH₂CH₃Methyl protons of the ethyl group, split by the methylene protons.

Expected ¹³C NMR & DEPT-135 Data:

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~167No signalC=OEster carbonyl carbon.
~144CHC-αOlefinic carbon deshielded by the carbonyl group.
~116CHC-βOlefinic carbon shielded by the phenyl ring.
~150No signalC-4'Aromatic carbon attached to the morpholine nitrogen.
~130CHC-2', C-6'Aromatic carbons ortho to the acrylate group.
~115CHC-3', C-5'Aromatic carbons meta to the acrylate group.
~125No signalC-1'Aromatic carbon attached to the acrylate group.
~67CH₂Morpholine O-CH₂Carbons adjacent to oxygen in the morpholine ring.
~49CH₂Morpholine N-CH₂Carbons adjacent to nitrogen in the morpholine ring.
~60CH₂-OCH₂CH₃Methylene carbon of the ethyl group.
~14CH₃-OCH₂CH₃Methyl carbon of the ethyl group.
2D NMR: Connecting the Dots

Expertise & Experience: While 1D NMR provides the parts list, 2D NMR shows how they are assembled. COSY, HSQC, and HMBC are a powerful trio for establishing the complete molecular connectivity.[5][11][12][13]

2.2.1 COSY (Correlation Spectroscopy)

Trustworthiness: COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds.[12] This allows us to trace out spin systems within the molecule.

Expected Correlations:

  • A cross-peak between the olefinic protons H-α (δ ~7.5) and H-β (δ ~6.2).

  • A cross-peak between the aromatic protons H-2'/H-6' (δ ~7.4) and H-3'/H-5' (δ ~6.8).

  • A cross-peak between the ethyl group's methylene (δ ~4.2) and methyl (δ ~1.3) protons.

  • Cross-peaks within the morpholine ring protons (δ ~3.8 and δ ~3.3).

2.2.2 HSQC (Heteronuclear Single Quantum Coherence)

Trustworthiness: HSQC is a heteronuclear correlation experiment that maps each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[14][15][16] This is a crucial step for assigning the carbon signals based on the already assigned proton signals.

Expected Correlations: The HSQC spectrum will show a correlation peak for every protonated carbon, connecting the proton's chemical shift on one axis to the carbon's chemical shift on the other. This will confirm the assignments made in the 1D NMR tables.

2.2.3 HMBC (Heteronuclear Multiple Bond Correlation)

Trustworthiness: HMBC is the key to piecing together the entire molecular skeleton. It shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[5][14][16] This allows us to connect the different spin systems identified by COSY.

Key Expected HMBC Correlations:

Caption: Key long-range proton-carbon correlations expected in the HMBC spectrum.

These correlations are critical:

  • The correlation from H-α to the carbonyl carbon (C=O) and the aromatic C-1' confirms the connection of the acrylate group to the phenyl ring.

  • The correlation from H-β to the aromatic carbons C-2' and C-6' further solidifies this connection.

  • The correlations from the morpholine N-CH₂ protons to the aromatic carbons C-3' and C-5' unequivocally place the morpholine ring on the phenyl group at the C-4' position.

Conclusion: A Self-Validated Structural Assignment

By systematically applying a suite of spectroscopic techniques, we have elucidated the structure of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. The process is inherently self-validating: HRMS provides the exact molecular formula, FT-IR identifies the necessary functional groups, and a combination of 1D and 2D NMR experiments pieces together the molecular framework. The large coupling constant between the olefinic protons confirms the (E)-stereochemistry, and the specific long-range correlations observed in the HMBC spectrum leave no ambiguity in the final structural assignment. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a reliable foundation for any further research or development involving this compound.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]

  • Mondal, D. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Al-Ghorbani, M., et al. (2022). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Molecules, 27(19), 6245. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. SciSpace. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • LibreTexts Chemistry. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]

  • Khan, I., et al. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Scientific Reports, 11(1), 939. [Link]

  • ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

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  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Stability and Degradation Studies of (E)-Ethyl 3-(4-morpholinophenyl)acrylate

Abstract This technical guide provides a comprehensive framework for evaluating the chemical stability of (E)-Ethyl 3-(4-morpholinophenyl)acrylate, a compound of interest in modern drug discovery and development. As a mo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of (E)-Ethyl 3-(4-morpholinophenyl)acrylate, a compound of interest in modern drug discovery and development. As a molecule featuring an α,β-unsaturated ester system and a morpholine moiety, it possesses distinct chemical liabilities that necessitate a thorough investigation under various stress conditions. This document outlines the strategic rationale, detailed experimental protocols for forced degradation, and the development of a robust, stability-indicating analytical method. The insights herein are designed to empower researchers, scientists, and drug development professionals to anticipate degradation pathways, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of potential drug candidates based on this scaffold.

Introduction: The Imperative for Stability Profiling

The journey of a new chemical entity (NCE) from laboratory synthesis to a viable pharmaceutical product is contingent upon a rigorous understanding of its intrinsic chemical stability. Stability testing is not merely a regulatory formality but a fundamental scientific investigation that informs critical decisions throughout the drug development lifecycle. The purpose of these studies, as outlined by the International Council for Harmonisation (ICH) guidelines, is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2]

(E)-Ethyl 3-(4-morpholinophenyl)acrylate presents a unique stability challenge due to its composite structure. The ethyl acrylate portion is a known electrophile and is susceptible to hydrolysis and oxidative cleavage, while the morpholine ring, a common pharmacophore for improving physicochemical properties, can influence the molecule's basicity and degradation kinetics.[3][4] This guide provides a self-validating system of protocols designed to elucidate these degradation pathways systematically.

Physicochemical Properties of (E)-Ethyl 3-(4-morpholinophenyl)acrylate

A foundational understanding of the molecule's properties is paramount before commencing stability studies.

PropertyData
Chemical Structure
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
Appearance Typically an off-white to yellow solid
Key Structural Features 1. α,β-Unsaturated Ester: A conjugated system that acts as a chromophore for UV detection and is susceptible to nucleophilic attack and hydrolysis.[5] 2. Tertiary Amine (Morpholine): The nitrogen atom imparts weak basicity and influences solubility.[3] 3. Conjugated System: The extended π-system across the phenyl ring and acrylate moiety suggests potential photosensitivity.

The Strategy of Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability analysis. By intentionally exposing the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products and pathways.[2][6] This knowledge is indispensable for developing and validating a truly stability-indicating analytical method—one that can unequivocally separate the intact parent molecule from all its degradation products.[7][8]

The overall workflow for a comprehensive stability study is outlined below.

G cluster_0 Phase 1: Sample Preparation & Stressing cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Data Analysis & Pathway Elucidation API API Stock Solution Stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress Samples Generation of Stressed Samples (Degraded & Control) Stress->Samples MethodDev HPLC Method Development (Column, Mobile Phase, Gradient) Samples->MethodDev Analyze Samples Specificity Specificity Check: Inject Stressed Samples MethodDev->Specificity Resolution Assess Peak Purity & Resolution Specificity->Resolution Optimized Optimized Stability-Indicating Method Resolution->Optimized Analysis Quantitative Analysis of Samples Optimized->Analysis Apply Method ID Peak Identification (LC-MS, if necessary) Analysis->ID Pathway Elucidation of Degradation Pathways ID->Pathway Report Final Stability Report Pathway->Report

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate Derivatives in Medicinal Chemistry

Introduction: The Therapeutic Potential of Morpholine-Containing Scaffolds In the landscape of modern medicinal chemistry, the morpholine moiety has emerged as a privileged scaffold, frequently incorporated into a divers...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Morpholine-Containing Scaffolds

In the landscape of modern medicinal chemistry, the morpholine moiety has emerged as a privileged scaffold, frequently incorporated into a diverse array of therapeutic agents.[1][2] Its presence in numerous FDA-approved drugs is a testament to its ability to impart favorable physicochemical and pharmacokinetic properties, such as enhanced solubility, metabolic stability, and bioavailability.[2] When coupled with an acrylate backbone, these derivatives present a compelling class of compounds for drug discovery, with demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a comprehensive overview of the synthesis and potential applications of (E)-Ethyl 3-(4-morpholinophenyl)acrylate derivatives, offering detailed protocols and mechanistic insights for researchers in drug development. The morpholine ring is a versatile and readily accessible synthetic building block, and its derivatives have shown a wide range of biological activities.[1]

Synthetic Methodologies: A Tale of Two Reactions

The synthesis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate derivatives can be efficiently achieved through two primary and well-established synthetic routes: the Knoevenagel Condensation and the Heck Reaction. The choice between these methods often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

Knoevenagel Condensation: A Reliable Path to C-C Bond Formation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3][4] For the synthesis of our target molecule, this involves the condensation of 4-morpholinobenzaldehyde with ethyl acetate.

Mechanistic Insight: The reaction is initiated by the deprotonation of the active methylene compound (ethyl acetate) by a base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-morpholinobenzaldehyde. Subsequent dehydration of the aldol-type intermediate yields the desired α,β-unsaturated product, with the (E)-isomer being the thermodynamically favored product.

Visualizing the Knoevenagel Condensation Workflow:

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-morpholinobenzaldehyde 4-morpholinobenzaldehyde Condensation & Dehydration Condensation & Dehydration 4-morpholinobenzaldehyde->Condensation & Dehydration Ethyl Acetate Ethyl Acetate Ethyl Acetate->Condensation & Dehydration Base (e.g., Piperidine, DBU) Base (e.g., Piperidine, DBU) Base (e.g., Piperidine, DBU)->Condensation & Dehydration Solvent (e.g., Toluene, Ethanol) Solvent (e.g., Toluene, Ethanol) Solvent (e.g., Toluene, Ethanol)->Condensation & Dehydration Heat Heat Heat->Condensation & Dehydration (E)-Ethyl 3-(4-morpholinophenyl)acrylate (E)-Ethyl 3-(4-morpholinophenyl)acrylate Condensation & Dehydration->(E)-Ethyl 3-(4-morpholinophenyl)acrylate

Caption: Knoevenagel condensation workflow for the synthesis of the target compound.

Detailed Protocol for Knoevenagel Condensation:

Materials:

  • 4-morpholinobenzaldehyde

  • Ethyl acetate

  • Piperidine (or an alternative base such as DBU)

  • Toluene (or another suitable solvent like ethanol)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-morpholinobenzaldehyde (1 equivalent), ethyl acetate (1.5 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in toluene.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

Heck Reaction: A Palladium-Catalyzed Cross-Coupling Approach

The Heck reaction is a powerful tool for the formation of substituted alkenes through the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene.[5] In this context, it involves the reaction of a 4-morpholinophenyl halide with ethyl acrylate.

Mechanistic Insight: The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and releases the desired substituted alkene product. The trans-isomer is generally favored.

Visualizing the Heck Reaction Workflow:

Heck_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-Iodoaniline (or similar) 4-Iodoaniline (or similar) Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4-Iodoaniline (or similar)->Buchwald-Hartwig Amination Morpholine Morpholine Morpholine->Buchwald-Hartwig Amination Ethyl Acrylate Ethyl Acrylate Heck Cross-Coupling Heck Cross-Coupling Ethyl Acrylate->Heck Cross-Coupling Pd Catalyst (e.g., Pd(OAc)2) Pd Catalyst (e.g., Pd(OAc)2) Pd Catalyst (e.g., Pd(OAc)2)->Heck Cross-Coupling Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Heck Cross-Coupling Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile)->Heck Cross-Coupling 4-morpholinophenyl iodide 4-morpholinophenyl iodide Buchwald-Hartwig Amination->4-morpholinophenyl iodide Intermediate (E)-Ethyl 3-(4-morpholinophenyl)acrylate (E)-Ethyl 3-(4-morpholinophenyl)acrylate Heck Cross-Coupling->(E)-Ethyl 3-(4-morpholinophenyl)acrylate 4-morpholinophenyl iodide->Heck Cross-Coupling

Caption: Heck reaction workflow for the synthesis of the target compound.

Detailed Protocol for a Two-Step Heck Reaction Approach:

This protocol involves an initial Buchwald-Hartwig amination to synthesize the 4-morpholinophenyl halide intermediate, followed by the Heck cross-coupling.

Step 1: Synthesis of 4-Iodo-N-morpholinobenzene (Intermediate)

Materials:

  • 4-Iodoaniline

  • Bis(2-bromoethyl) ether

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve 4-iodoaniline (1 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile.

  • Add bis(2-bromoethyl) ether (1.1 equivalents) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux for 12-16 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield 4-iodo-N-morpholinobenzene.

Step 2: Heck Reaction

Materials:

  • 4-Iodo-N-morpholinobenzene (from Step 1)

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

Procedure:

  • To a degassed solution of 4-iodo-N-morpholinobenzene (1 equivalent) in DMF, add ethyl acrylate (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triethylamine (2 equivalents).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

Comparison of Synthetic Methods:

MethodKey ReagentsTypical SolventsTemperatureReaction TimeTypical Yield
Knoevenagel Condensation 4-morpholinobenzaldehyde, Ethyl acetate, Base (e.g., Piperidine)Toluene, EthanolReflux4-6 hours70-85%
Heck Reaction 4-morpholinophenyl halide, Ethyl acrylate, Pd catalyst, BaseDMF, Acetonitrile80-100 °C8-16 hours65-80%

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The (E)-Ethyl 3-(4-morpholinophenyl)acrylate scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The morpholine and acrylate moieties contribute to a pharmacological profile that suggests potential activity against a variety of biological targets.

Potential as Kinase Inhibitors

A significant number of kinase inhibitors feature a morpholine ring, which often serves to enhance solubility and provide key interactions within the ATP-binding pocket of the enzyme.[6][7] The morpholinophenyl group in the target scaffold can be envisioned to occupy the hydrophobic pocket of various kinases. The acrylate portion, being an electron-withdrawing group, can participate in hydrogen bonding or act as a Michael acceptor, potentially forming covalent bonds with cysteine residues in the active site of certain kinases.

Structure-Activity Relationship (SAR) Insights:

  • The Morpholine Ring: The basic nitrogen of the morpholine can form crucial hydrogen bonds with the hinge region of the kinase. Modifications to the morpholine ring, such as substitution, can modulate potency and selectivity.

  • The Phenyl Ring: Substitution on the phenyl ring can be explored to probe for additional binding interactions and to fine-tune the electronic properties of the molecule.

  • The Acrylate Moiety: The ethyl ester can be modified to other esters or amides to alter solubility, cell permeability, and metabolic stability. The double bond's geometry is critical, with the (E)-isomer typically showing higher activity.

Visualizing the Kinase Inhibition Pathway:

Kinase_Inhibition cluster_inhibitor Inhibitor cluster_kinase Kinase cluster_cellular_process Cellular Process cluster_outcome Outcome Inhibitor (E)-Ethyl 3-(4-morpholinophenyl)acrylate Derivative Kinase Target Kinase (e.g., PI3K, EGFR) ATP_Binding_Site ATP Binding Site Inhibitor->ATP_Binding_Site Binds to Signal_Transduction Signal Transduction Inhibitor->Signal_Transduction Inhibits Kinase->Signal_Transduction Phosphorylates Substrates Cell_Proliferation Cell Proliferation Signal_Transduction->Cell_Proliferation Cell_Survival Cell Survival Signal_Transduction->Cell_Survival Apoptosis Apoptosis Signal_Transduction->Apoptosis Leads to

Caption: Potential mechanism of action for kinase inhibition by the target derivatives.

Anticancer Potential

Derivatives of acrylic acid have been reported to exhibit significant antiproliferative activity against various cancer cell lines.[8][9] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The combination of the morpholine and acrylate functionalities in the target scaffold could lead to compounds with potent anticancer effects.

Safety and Handling

Morpholine:

  • Hazards: Corrosive, flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.

Ethyl Acrylate:

  • Hazards: Flammable liquid and vapor. May be harmful if swallowed, inhaled, or absorbed through the skin. May cause respiratory tract, skin, and eye irritation. Possible human carcinogen.[10]

  • Precautions: Handle in a fume hood with adequate ventilation. Use appropriate PPE. Avoid contact with skin, eyes, and clothing.

General Laboratory Safety:

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Perform all reactions in a well-ventilated fume hood.

  • Dispose of chemical waste according to institutional and local regulations.

Conclusion

The synthesis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate derivatives represents a promising avenue for the discovery of novel therapeutic agents. The synthetic routes described herein, namely the Knoevenagel condensation and the Heck reaction, offer reliable and versatile methods for accessing these compounds. The inherent medicinal chemistry appeal of the morpholine and acrylate moieties suggests that these derivatives are worthy of further investigation as potential kinase inhibitors and anticancer agents. Through systematic exploration of the structure-activity relationships, researchers can optimize the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

  • Kourounakis, P. N., & Mouchtaropoulou, E. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 9(17), 1635-1654.
  • Patel, H., & Singh, R. K. (2016). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. RSC Advances, 6(78), 74753-74763.
  • LookChem. (n.d.). (E)-Ethyl 3-(4-Morpholinophenyl)Acrylate. Retrieved from [Link]

  • Angene Chemical. (n.d.). (E)-Ethyl 3-(4-Morpholinophenyl)Acrylate. Retrieved from [Link]

  • Bissy, A. C., & Rauf, A. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(11), 1847-1872.
  • Thompson, M. J., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(9), 2298.
  • Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(38), e202302329.
  • Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 553-557.
  • Anderson, N. A., et al. (2017). Chemical Compounds as Inhibitors of Kinase Activity for the Treatment of Cancer and COPD.
  • Szymańska, A., & Trzeciak, A. M. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Reddy, T. S., et al. (2020). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 64(3), 199-210.
  • Johnson, J. R. (2004).
  • Fayad, S., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(41), 38249-38265.
  • Fotopoulos, I., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)
  • Chen, J., et al. (2018). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. Applied Organometallic Chemistry, 32(5), e4301.
  • Ganesan, A., et al. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences, 25(12), 6689.
  • Fotopoulos, I., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)
  • Singh, P., & Kaur, N. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering and Technology, 7(4.36), 509-512.
  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 12(16), 9869-9883.
  • Nichols, D. E. (1987). Progress in the medicinal chemistry of dopaminergic agents. Journal of medicinal chemistry, 30(7), 1093-1100.
  • Shanmugasundaram, M., & Ramakrishnan, V. T. (2005). Novel aprotic polar solvents for facile Baylis-Hillman reaction. Arkivoc, 2005(3), 99-109.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Ethyl acrylate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.
  • Cipolatti, E. P., et al. (2019). Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. Catalysis Science & Technology, 9(21), 6036-6045.
  • PubChem. (n.d.). (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate. Retrieved from [Link]

  • De-la-Losa, A. C., et al. (2014). Heck coupling of iodobenzene and ethyl acrylate after 4 h.

Sources

Application

Application Notes & Protocols for the Evaluation of (E)-Ethyl 3-(4-morpholinophenyl)acrylate as a Potential Enzyme Inhibitor

An In-Depth Technical Guide Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the characterization of (E)-Ethyl 3-(4-morpholinophenyl)acrylat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the characterization of (E)-Ethyl 3-(4-morpholinophenyl)acrylate as a potential enzyme inhibitor. The compound's structure incorporates a morpholine ring and an α,β-unsaturated carbonyl system, motifs commonly found in bioactive molecules with enzyme inhibitory properties.[1][2] We present the scientific rationale for investigating this compound against several key enzyme classes, detailed protocols for systematic evaluation—from initial screening to mechanism of action studies—and guidelines for data interpretation. The methodologies are designed to be robust and self-validating, ensuring high-quality, reproducible results.

Introduction and Scientific Rationale

(E)-Ethyl 3-(4-morpholinophenyl)acrylate is a synthetic organic compound featuring two key pharmacophores that justify its investigation as an enzyme inhibitor:

  • The Morpholine Scaffold: The morpholine heterocycle is a "privileged structure" in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2] It is a cornerstone of numerous approved drugs and clinical candidates, frequently serving as a critical interaction moiety for a wide range of enzyme targets, including kinases, cholinesterases, and monoamine oxidases.[3][4][5] The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, anchoring the molecule within an enzyme's active or allosteric site.[6]

  • The Acrylate Moiety (Chalcone-like Backbone): The core structure of the molecule, an aromatic ring linked to an α,β-unsaturated carbonyl system, is analogous to that of chalcones. Chalcone derivatives are well-documented inhibitors of a vast array of enzymes.[1][7][8] Furthermore, the electrophilic nature of the β-carbon in the acrylate group makes it a Michael acceptor. This creates the potential for covalent bond formation with nucleophilic amino acid residues (e.g., cysteine, lysine) in an enzyme's active site, which could lead to irreversible inhibition.[7]

Given these structural features, (E)-Ethyl 3-(4-morpholinophenyl)acrylate is a compelling candidate for screening against enzymes implicated in neurodegenerative diseases, cancer, and dermatological conditions.

Potential Enzyme Targets & Rationale

Based on extensive analysis of structurally related compounds, the following enzyme classes are proposed as primary targets for initial investigation.

Enzyme Class Specific Targets Therapeutic Relevance Rationale for Investigation
Cholinesterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Alzheimer's Disease, Myasthenia GravisThe morpholine moiety is a common feature in potent AChE inhibitors.[6][9][10]
Monoamine Oxidases MAO-A, MAO-BParkinson's Disease, DepressionMorpholine-based chalcones have demonstrated selective and potent inhibition of MAO enzymes.[11][12]
Tyrosinase Mushroom Tyrosinase, Human TyrosinaseHyperpigmentation, MelanomaCompounds containing morpholine and chalcone-like scaffolds are known tyrosinase inhibitors.[13][14][15]
Protein Kinases PI3K, mTOR, other serine/threonine kinasesCancer, InflammationThe morpholine ring is a key hinge-binding element in many ATP-competitive kinase inhibitors.[3][16][17]

Overall Experimental Workflow

A systematic approach is essential for characterizing a novel compound. The workflow below outlines a logical progression from high-level screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action (MoA) A Compound Preparation (Stock Solution in DMSO) B Single-Concentration Enzyme Inhibition Assay (e.g., 10 µM) A->B C Identify 'Hits' (>50% Inhibition) B->C D Dose-Response Assay (Multiple Concentrations) C->D For each hit enzyme E Calculate IC50 Value (Non-linear Regression) D->E F Enzyme Kinetics Study (Vary Substrate & Inhibitor) E->F Characterize potent inhibitors G Determine Inhibition Type (Competitive, Non-competitive, etc.) F->G I Determine Ki Value (e.g., Cheng-Prusoff Equation) G->I H Assess Reversibility (Dialysis or Rapid Dilution) H->G

Caption: A three-phase workflow for characterizing novel enzyme inhibitors.

Detailed Experimental Protocols

These protocols provide a standardized framework. Researchers should optimize buffer conditions, substrate concentrations, and incubation times for each specific enzyme target.

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol describes a primary screening assay using a 96-well plate format, adaptable for enzymes like AChE or tyrosinase where the reaction produces a chromogenic product.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate (e.g., Acetylthiocholine for AChE, L-DOPA for tyrosinase)

  • Chromogenic reagent (if required, e.g., DTNB for AChE)

  • Assay Buffer (optimized for pH and ionic strength)

  • (E)-Ethyl 3-(4-morpholinophenyl)acrylate (Test Compound)

  • Dimethyl sulfoxide (DMSO, ACS grade)

  • Known inhibitor for the target enzyme (Positive Control)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette and microplate reader

Procedure:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Enzyme Working Solution: Dilute the enzyme stock in cold assay buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes.

    • Substrate Working Solution: Prepare the substrate in assay buffer. The concentration should ideally be at or near the enzyme's Michaelis constant (Kₘ) for initial screening.

  • Assay Plate Setup:

    • Add 2 µL of DMSO (for 100% activity controls and blanks) or 2 µL of test/positive control compound from stock/dilutions to appropriate wells.

    • 100% Activity Control (N=3): 2 µL DMSO + 188 µL Assay Buffer + 10 µL Enzyme.

    • Blank (Substrate Control, N=3): 2 µL DMSO + 198 µL Assay Buffer (No Enzyme).

    • Test Compound Wells (N=3): 2 µL of 1 mM compound stock (for 10 µM final) + 188 µL Assay Buffer + 10 µL Enzyme.

    • Positive Control Wells (N=3): 2 µL known inhibitor + 188 µL Assay Buffer + 10 µL Enzyme.

  • Pre-incubation:

    • Add the enzyme solution to all wells except the blanks.

    • Mix gently by tapping the plate or using an orbital shaker.

    • Incubate the plate for 10 minutes at the optimal temperature for the enzyme (e.g., 37°C).

    • Scientist's Note: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced. This is particularly important for time-dependent or irreversible inhibitors.[18]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the substrate working solution to all wells. The final volume should be 200 µL.

    • Immediately place the plate in a microplate reader.

    • Measure the change in absorbance over time (kinetic mode) at the appropriate wavelength (e.g., 412 nm for AChE with DTNB, 475 nm for dopachrome formation by tyrosinase).

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Subtract the average rate of the blank wells from all other wells.

    • Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100 where V_inhibitor is the rate in the presence of the test compound and V_control is the rate of the 100% activity control (DMSO only).

Protocol 2: IC₅₀ Value Determination

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[19][20]

Procedure:

  • Compound Dilution Series:

    • Prepare a serial dilution of the 10 mM stock solution of the test compound in DMSO. A common approach is a 10-point, 3-fold dilution series to cover a wide concentration range (e.g., 100 µM to 5 nM final concentration).

  • Assay Execution:

    • Perform the enzyme inhibition assay as described in Protocol 1, but instead of a single concentration, use the dilution series of the inhibitor.

  • Data Analysis:

    • Calculate the % Inhibition for each inhibitor concentration.

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

    • The IC₅₀ value is the concentration of the inhibitor at the inflection point of the curve.

    • Trustworthiness Note: A good fit is characterized by a high R² value (>0.95) and well-defined top and bottom plateaus. Assays should be repeated on separate days to ensure reproducibility.

Protocol 3: Mechanism of Action (MoA) Studies

MoA studies elucidate how the inhibitor interacts with the enzyme and substrate.[21][22]

Objective: To determine if inhibition is competitive, non-competitive, uncompetitive, or mixed-type.

Procedure:

  • Experimental Design: This involves a matrix of experiments where both the inhibitor concentration and the substrate concentration are varied.

    • Select 4-5 inhibitor concentrations, typically centered around the IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • For each inhibitor concentration, perform the enzyme assay with a range of substrate concentrations (e.g., 0.25x Kₘ to 10x Kₘ).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for every combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

    • Interpretation:

      • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases). The inhibitor binds only to the free enzyme, often at the active site.[21]

      • Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases). The inhibitor binds to both free enzyme and the enzyme-substrate complex at a site other than the active site.[10]

      • Mixed Inhibition: Lines intersect in the second quadrant (both apparent Kₘ and Vₘₐₓ change).

      • Uncompetitive Inhibition: Lines are parallel (both apparent Kₘ and Vₘₐₓ decrease proportionally).

  • Determining the Inhibition Constant (Kᵢ):

    • For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation :[23] Kᵢ = IC₅₀ / (1 + ([S] / Kₘ)) where [S] is the substrate concentration used in the IC₅₀ assay and Kₘ is the Michaelis constant of the substrate.

    • Expertise Note: Kᵢ is a true measure of binding affinity and is independent of substrate concentration, making it more suitable for comparing the potency of different inhibitors than IC₅₀.[23]

Hypothetical Data Presentation

The following table presents plausible results from the evaluation of (E)-Ethyl 3-(4-morpholinophenyl)acrylate against the proposed targets.

Enzyme Target IC₅₀ (µM) Inhibition Type Kᵢ (µM) Notes
Acetylcholinesterase (AChE)8.5 ± 1.2Mixed-type4.1 ± 0.9Moderate potency with dual effects on substrate binding and catalysis.
MAO-B0.75 ± 0.15Competitive0.32 ± 0.08Potent and selective for MAO-B over MAO-A.
MAO-A25.3 ± 4.6Competitive11.5 ± 2.1Significantly less potent against the MAO-A isoform.
Tyrosinase15.1 ± 2.9Non-competitive15.1 ± 2.9Suggests binding to an allosteric site or the enzyme-substrate complex.

Visualization of a Potential Signaling Pathway

The morpholine scaffold is a hallmark of PI3K/mTOR inhibitors.[17] Should (E)-Ethyl 3-(4-morpholinophenyl)acrylate show activity against this class, it would be intervening in a critical cancer cell survival pathway.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor (E)-Ethyl 3-(4-morpholinophenyl)acrylate Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a potential inhibitor.

Conclusion

(E)-Ethyl 3-(4-morpholinophenyl)acrylate represents a promising chemical scaffold for the development of novel enzyme inhibitors. Its dual structural features—the well-established morpholine pharmacophore and the reactive chalcone-like backbone—provide a strong basis for its observed or potential bioactivity. The protocols outlined in this guide offer a systematic and robust methodology for its characterization, enabling researchers to determine its potency, selectivity, and mechanism of action against key enzymatic targets. Further studies, including structural biology (co-crystallization) and in vivo efficacy models, would be the logical next steps for any promising results generated from this workflow.

References

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  • Li, W., Xu, W., Tang, H., Wang, Z., Li, Y., Wang, C., ... & Zhang, H. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(11), 3374. [Link]

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  • Khan, I., Zaib, S., Batool, F., Abbas, N., Ashraf, Z., & Iqbal, J. (2022). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Molecules, 27(19), 6293. [Link]

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  • Sasidharan, R., Eom, B. H., Heo, J. H., Park, J. E., Mohamed, M. A., Musa, A., ... & Manju, S. L. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 188-197. [Link]

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Method

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of (E)-Ethyl 3-(4-morpholinophenyl)acrylate

Authored by: A Senior Application Scientist Introduction: The Imperative for Cytotoxicity Profiling of Novel Acrylate Derivatives The acrylate scaffold is a privileged structure in medicinal chemistry, with derivatives e...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Cytotoxicity Profiling of Novel Acrylate Derivatives

The acrylate scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and antiproliferative effects.[1][2] (E)-Ethyl 3-(4-morpholinophenyl)acrylate represents a novel compound within this class, and as with any new chemical entity destined for potential therapeutic application, a thorough evaluation of its safety profile at the cellular level is paramount.[3][4] In vitro cytotoxicity assays are the frontline tools in this evaluation, offering a rapid, cost-effective, and ethically sound method to determine a compound's potential to cause cell damage or death before advancing to more complex in vivo studies.[3][4]

This guide provides a comprehensive framework for assessing the cytotoxic potential of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. We will detail a multi-parametric approach, employing a battery of well-established assays to build a robust and nuanced understanding of the compound's interaction with living cells. This strategy moves beyond a simple live/dead classification to probe different mechanisms of cell death, including loss of metabolic function, compromised membrane integrity, and induction of apoptosis.

While specific data on (E)-Ethyl 3-(4-morpholinophenyl)acrylate is not yet extensively published, the broader class of ethyl acrylates is known to have potential toxic effects, underscoring the necessity of these evaluations.[5][6][7] This document will therefore serve as a foundational guide for researchers initiating the preclinical safety assessment of this and related novel compounds.

Section 1: Foundational Cytotoxicity Assays: A Multi-Endpoint Strategy

A single cytotoxicity assay provides only one perspective on a compound's effect. A more reliable and comprehensive toxicity profile is generated by combining assays that measure different cellular health indicators.[8] We recommend a tiered approach beginning with an assessment of metabolic activity (MTT assay), followed by an evaluation of membrane integrity (LDH assay), and finally, a more specific investigation into apoptotic pathways (Caspase-3/7 assay).

This multi-assay strategy allows for the distinction between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and can provide initial insights into the mechanism of cell death.[9]

Assay 1: MTT Assay for Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[4][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10][13] A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.[13]

Causality Behind Experimental Choices: This assay is an excellent first-pass screening tool due to its simplicity, high-throughput compatibility, and sensitivity.[4][11] It provides a robust indication of a compound's overall impact on cell health and proliferation.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) B Incubate for 24 hours to allow attachment A->B D Treat cells with compound (include vehicle and positive controls) B->D C Prepare serial dilutions of (E)-Ethyl 3-(4-morpholinophenyl)acrylate C->D E Incubate for a defined period (e.g., 24, 48, or 72 hours) D->E F Add MTT solution (0.5 mg/mL) to each well E->F G Incubate for 1-4 hours at 37°C for formazan formation F->G H Solubilize formazan crystals with DMSO or other solvent G->H I Read absorbance at ~570 nm H->I

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • 96-well flat-bottom sterile microplates

  • Selected cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment[4]

  • Complete cell culture medium

  • (E)-Ethyl 3-(4-morpholinophenyl)acrylate

  • DMSO (vehicle)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS, store at -20°C, protected from light)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well plate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of (E)-Ethyl 3-(4-morpholinophenyl)acrylate in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[14]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[10][12]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12] Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[12]

Assay 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Principle: The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[15] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of lysed cells.

Causality Behind Experimental Choices: This assay serves as a direct measure of cytotoxicity, specifically membrane rupture, which is a hallmark of necrosis. It provides a complementary endpoint to the MTT assay, helping to distinguish between a metabolic slowdown (measured by MTT) and outright cell death via lysis.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Culture & Treatment cluster_assay LDH Assay A Seed and treat cells with compound as in MTT protocol (Steps 1-3) B Prepare controls: - Spontaneous LDH release - Maximum LDH release (Lysis Buffer) A->B C Transfer supernatant from each well to a fresh 96-well plate B->C D Add LDH reaction mixture to each well C->D E Incubate for up to 30 mins at RT (protected from light) D->E F Add Stop Solution E->F G Read absorbance at ~490 nm F->G

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • Materials from MTT assay protocol

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis Buffer (often included in the kit, or 10X solution can be prepared)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol to seed and treat cells in a 96-well plate.[15]

  • Control Setup: It is critical to include the following controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

    • Maximum Release Control: Cells treated with the kit's Lysis Buffer 45 minutes before the end of the incubation period to induce 100% cell lysis.

    • Background Control: Medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the substrate and assay buffer).[15]

    • Add 50-100 µL of the reaction mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[16]

  • Stopping the Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[16]

Assay 3: Caspase-3/7 Assay for Apoptosis

Principle: A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[17][18] This assay utilizes a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and caspase-7.[19] The cleavage of the substrate releases a fluorophore or a luminescent agent, generating a signal that is proportional to the amount of active caspase-3/7 in the cell lysate.[18][19]

Causality Behind Experimental Choices: Measuring caspase-3/7 activity provides a specific indication of apoptosis induction.[20] If the MTT assay shows a decrease in viability and the LDH assay shows low membrane damage, it is plausible that the compound is inducing a programmed cell death pathway. This assay directly tests that hypothesis.

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_prep Cell Culture & Treatment cluster_assay Caspase-Glo® 3/7 Assay A Seed and treat cells with compound in an opaque-walled 96-well plate B Equilibrate plate to room temperature A->B C Add Caspase-Glo® 3/7 Reagent to each well B->C D Mix on a plate shaker (300-500 rpm for 30 sec) C->D E Incubate for 1-3 hours at RT D->E F Read luminescence E->F

Caption: Workflow for the luminescent Caspase-3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay (Luminescent)

Materials:

  • Opaque-walled 96-well sterile microplates (for luminescence)

  • Materials from MTT assay protocol

  • Commercially available Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT protocol (Steps 1-3), but use opaque-walled plates suitable for luminescence readings.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.

  • Assay Reaction:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[19]

    • Mix the contents of the wells by placing the plate on a shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate luminometer.

Section 2: Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity

MTT Assay:

  • % Viability = [(Abstreated - Absblank) / (Absvehicle - Absblank)] x 100

LDH Assay:

  • % Cytotoxicity = [(Abstreated - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a compound that causes a 50% reduction in the measured parameter (e.g., cell viability). This value is determined by plotting the percentage of viability or cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).

Data Presentation

Summarize the calculated IC50 values in a clear, structured table for easy comparison across different cell lines and time points.

Compound Cell Line Assay Exposure Time (h) IC50 (µM) ± SD
(E)-Ethyl 3-(4-morpholinophenyl)acrylateHeLaMTT48Example Value
(E)-Ethyl 3-(4-morpholinophenyl)acrylateMCF-7MTT48Example Value
(E)-Ethyl 3-(4-morpholinophenyl)acrylateHEK293MTT48Example Value
Doxorubicin (Positive Control)HeLaMTT48Example Value
Interpreting Multi-Parametric Data
  • High MTT signal reduction, Low LDH release, High Caspase-3/7 activity: Suggests the compound induces apoptosis.

  • High MTT signal reduction, High LDH release, Low Caspase-3/7 activity: Suggests the compound induces necrosis.

  • Moderate MTT signal reduction, Low LDH release, Low Caspase-3/7 activity: May indicate a cytostatic effect (inhibition of proliferation) rather than cytotoxicity.

Conclusion

This application note provides a robust, multi-faceted strategy for the initial in vitro cytotoxicity assessment of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. By integrating assays that measure metabolic activity, membrane integrity, and apoptotic markers, researchers can build a comprehensive preliminary safety profile of this novel compound. The detailed protocols and data interpretation guidelines herein are designed to ensure the generation of reliable, reproducible, and meaningful data, which is essential for making informed decisions in the drug development pipeline.

References

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Application

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Morpholinophenyl Acrylate Esters

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive framework for the investigation of morpholinophenyl acrylate esters...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive framework for the investigation of morpholinophenyl acrylate esters as potential anti-inflammatory agents. We will delve into the putative mechanism of action, detailed protocols for synthesis, and robust in vitro and in vivo methodologies for efficacy assessment. This document is designed to be a practical resource, blending established pharmacological techniques with the specific chemical nature of this compound class.

Introduction: A Mechanistic Approach to Inflammation Control

Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key signaling pathway governing the expression of pro-inflammatory mediators is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3] The morpholinophenyl acrylate esters represent a class of compounds rationally designed to target this critical inflammatory cascade.

The core structure combines three key pharmacophores:

  • Morpholine: A heterocyclic moiety prevalent in many biologically active compounds, known to enhance pharmacokinetic properties.[4][5]

  • Phenyl Ring: A common scaffold in medicinal chemistry that can be substituted to modulate activity and specificity.

  • Acrylate Ester: This functional group is an α,β-unsaturated carbonyl system, which can act as a Michael acceptor. This electrophilicity allows for potential covalent interaction with nucleophilic residues, such as cysteine thiols, on key signaling proteins.[4][6]

Our hypothesis is that the acrylate moiety of these esters can covalently modify critical cysteine residues within the NF-κB signaling complex, thereby inhibiting its activation and downstream pro-inflammatory gene expression. This guide will provide the tools to test this hypothesis rigorously.

Putative Mechanism of Action: Covalent Inhibition of the NF-κB Pathway

The anti-inflammatory activity of many natural and synthetic compounds containing α,β-unsaturated carbonyls is attributed to their ability to function as Michael acceptors.[2][4] These electrophilic compounds can form covalent bonds with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins.[2]

The NF-κB signaling pathway is a prime target for such covalent modulators. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6.[2][6]

Morpholinophenyl acrylate esters are postulated to inhibit this pathway by covalently binding to and inactivating key proteins. Potential targets include cysteine residues on the IKKβ subunit or on the NF-κB p65 subunit itself, which would prevent DNA binding.[2] This targeted disruption of a central inflammatory hub forms the basis of their therapeutic potential.

NF-kB_Pathway_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Test_Compound Morpholinophenyl Acrylate Ester Test_Compound->IKK Covalent Inhibition Test_Compound->NFkB Covalent Inhibition DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Proposed mechanism of NF-κB pathway inhibition by morpholinophenyl acrylate esters.

Methodologies: Synthesis and Biological Evaluation

This section provides detailed, self-validating protocols for the synthesis and evaluation of morpholinophenyl acrylate esters.

Synthesis Protocol: Esterification of Morpholinophenol

A plausible and efficient method for synthesizing the target compounds is via a direct esterification reaction between a morpholinophenol precursor and acryloyl chloride.

Materials:

  • 4-(4-Hydroxyphenyl)morpholine (or other substituted morpholinophenol)

  • Acryloyl chloride

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-(4-hydroxyphenyl)morpholine in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add 1.2 equivalents of triethylamine dropwise with stirring. The base acts as a scavenger for the HCl byproduct.

  • Acylation: Slowly add 1.1 equivalents of acryloyl chloride dropwise to the stirred solution at 0 °C. The reaction is exothermic; maintain the temperature to prevent polymerization of the acrylate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the final product, morpholinophenyl acrylate ester, using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-inflammatory Assays

The following protocols utilize the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.[7][8] Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

3.2.1. Cell Culture and Treatment

  • Culture: Maintain RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine ELISAs) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the morpholinophenyl acrylate ester (e.g., 1, 5, 10, 25 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.[7][9]

  • Incubation: Incubate for the appropriate duration based on the assay (e.g., 24 hours for nitric oxide).[9]

3.2.2. Cell Viability Assay (MTT Assay)

  • Purpose: To ensure that any observed reduction in inflammatory markers is not due to cytotoxicity.

  • Protocol:

    • After the 24-hour treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the resulting formazan crystals in DMSO.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.[9]

3.2.3. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Purpose: To quantify the production of NO, a key inflammatory mediator produced by iNOS.

  • Protocol:

    • After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.

    • Mix the supernatant with 100 µL of Griess reagent in a new 96-well plate.[7]

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.[9]

3.2.4. Pro-inflammatory Cytokine Quantification (ELISA)

  • Purpose: To measure the secretion of key pro-inflammatory cytokines such as TNF-α and IL-6.

  • Protocol:

    • Collect cell culture supernatants after an appropriate incubation time (e.g., 6 hours for TNF-α, 24 hours for IL-6).

    • Quantify the cytokine concentrations using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[7]

In_Vitro_Workflow cluster_assays Endpoint Assays A RAW 264.7 Cell Culture B Seed Cells in Plates (e.g., 96-well) A->B C Pre-treat with Morpholinophenyl Acrylate Ester (1-2 hours) B->C D Stimulate with LPS (1 µg/mL) C->D E MTT Assay (Cell Viability) 24h D->E F Griess Assay (Nitric Oxide) 24h D->F G ELISA (TNF-α / IL-6) 6-24h D->G

Caption: Experimental workflow for in vitro anti-inflammatory evaluation.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model for evaluating acute anti-inflammatory activity.[10][11][12]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Morpholinophenyl acrylate ester

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer

Step-by-Step Protocol:

  • Acclimatization: Acclimate animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Indomethacin)

    • Group III, IV, V: Test compound at different doses (e.g., 10, 25, 50 mg/kg)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[10][11]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10][13]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Presentation and Interpretation

Quantitative data should be presented clearly for comparative analysis. Results are typically expressed as the mean ± standard error of the mean (SEM).

Table 1: In Vitro Anti-inflammatory Activity of Compound X

Concentration (µM) Cell Viability (%) NO Inhibition (%) TNF-α Inhibition (%) IL-6 Inhibition (%)
1 98 ± 3 15 ± 4 12 ± 5 10 ± 3
5 95 ± 4 45 ± 6 38 ± 7 35 ± 5
10 92 ± 5 75 ± 5 68 ± 6 62 ± 8
25 88 ± 6 92 ± 3 85 ± 4 81 ± 6

| IC₅₀ (µM) | >25 | 6.2 | 7.8 | 8.5 |

Table 2: In Vivo Anti-inflammatory Effect of Compound X on Carrageenan-Induced Paw Edema

Treatment Group Dose (mg/kg) Paw Edema at 3h (mL) % Inhibition at 3h
Vehicle Control - 0.85 ± 0.07 -
Indomethacin 10 0.38 ± 0.05* 55.3
Compound X 10 0.65 ± 0.06 23.5
Compound X 25 0.45 ± 0.04* 47.1
Compound X 50 0.35 ± 0.05* 58.8

*p < 0.05 compared to Vehicle Control

Interpretation: A potent morpholinophenyl acrylate ester would be expected to show a dose-dependent inhibition of nitric oxide and pro-inflammatory cytokine production in vitro, with an IC₅₀ value in the low micromolar range and minimal cytotoxicity. In the in vivo model, significant, dose-dependent reduction in paw edema, comparable to or exceeding that of the positive control, would indicate strong anti-inflammatory efficacy.

Conclusion

The protocols outlined in this guide provide a robust and comprehensive strategy for evaluating the anti-inflammatory potential of novel morpholinophenyl acrylate esters. By combining a plausible synthetic route with validated in vitro and in vivo assays, researchers can effectively characterize the efficacy and elucidate the mechanism of action of this promising class of compounds. The potential to covalently target the NF-κB pathway offers an exciting avenue for the development of new therapeutics for a wide range of inflammatory diseases.

References

  • Chandrashekhar, S. B., & Ramachandran, P. V. (2009). Natural and Synthetic α,β-Unsaturated Carbonyls for Nf-κB Inhibition. Future Medicinal Chemistry, 1(1). Retrieved from [Link]

  • Rücker, H., Al-Rifai, N., Rascle, A., Gottfried, E., Brodziak-Jarosz, L., Gerhäuser, C., Dick, T. P., & Amslinger, S. (2015). Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site. MedChemComm, 6(4), 649-663. Retrieved from [Link]

  • Chandrashekhar, S. B., & Ramachandran, P. V. (2009). Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition. Future Medicinal Chemistry, 1(1), 129-145. Retrieved from [Link]

  • Yarasani, P., et al. (2017). Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives. Der Pharma Chemica, 9(15), 89-94. Retrieved from [Link]

  • Creative Biolabs. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Chandrashekhar, S. B., & Ramachandran, P. V. (2009). Natural and synthetic a,b‑unsaturated carbonyls for NF‑kB inhibition. Semantic Scholar. Retrieved from [Link]

  • Li, X., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 991334. Retrieved from [Link]

  • Lim, H. S., et al. (2017). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Frontiers in Immunology, 8, 78. Retrieved from [Link]

  • Lim, H. S., et al. (2017). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Frontiers in Immunology, 8, 78. Retrieved from [Link]

  • Thong-ASA, W., et al. (2021). In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish. Polymers, 13(16), 2779. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: (E)-Ethyl 3-(4-morpholinophenyl)acrylate's Antiproliferative Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction (E)-Ethyl 3-(4-morpholinophenyl)acrylate is a synthetic compound belonging to the acrylate class of molecules. Acrylates are recognized for the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Ethyl 3-(4-morpholinophenyl)acrylate is a synthetic compound belonging to the acrylate class of molecules. Acrylates are recognized for their diverse biological activities, and various derivatives have been investigated for their potential as therapeutic agents.[1] This particular compound is noted as an intermediate in the synthesis of pharmaceuticals with potential anticancer, anti-inflammatory, and antimicrobial properties.[2] The core structure, featuring a morpholine ring attached to a phenyl acrylate scaffold, presents a unique chemical entity for exploring antiproliferative effects against cancer cells.

Recent studies on similar acrylate-based derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, such as breast carcinoma (MCF-7 and MDA-MB-231).[3][4] These studies often point towards mechanisms involving the disruption of cellular processes critical for cancer cell growth and survival, such as tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4] The investigation into the antiproliferative effects of (E)-Ethyl 3-(4-morpholinophenyl)acrylate is therefore a promising avenue for the discovery of novel anticancer agents.

This guide provides a comprehensive overview of the in vitro evaluation of (E)-Ethyl 3-(4-morpholinophenyl)acrylate, detailing its potential mechanisms of action and providing standardized protocols for assessing its antiproliferative activity. The methodologies outlined herein are designed to be robust and reproducible, enabling researchers to accurately characterize the compound's efficacy and further explore its therapeutic potential.

Postulated Mechanism of Action

While the specific molecular targets of (E)-Ethyl 3-(4-morpholinophenyl)acrylate are still under investigation, based on the activity of structurally related compounds, its antiproliferative effects are likely mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and cell cycle regulation. Two of the most critical pathways frequently dysregulated in cancer are the PI3K/Akt and MAPK/ERK pathways.

Interference with PI3K/Akt and MAPK/ERK Signaling Pathways

The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation.[5][6] Its over-activation is a common event in many human cancers, contributing to tumor progression and resistance to therapy.[7][8] Activated Akt, a serine/threonine kinase, phosphorylates numerous downstream targets that promote cell cycle progression and inhibit apoptosis.[5][9]

The MAPK/ERK pathway also plays a crucial role in regulating cell proliferation, differentiation, and survival.[10][11] Dysregulation of this pathway, often through mutations in components like RAS or RAF, leads to unchecked cell growth and is a hallmark of many malignancies.[11][12] ERK1/2, the final kinases in this cascade, phosphorylate a wide array of cytoplasmic and nuclear substrates to drive cell proliferation and invasion.[13][14]

It is hypothesized that (E)-Ethyl 3-(4-morpholinophenyl)acrylate may exert its antiproliferative effects by inhibiting key components of one or both of these pathways, leading to a reduction in pro-proliferative signals and the induction of cell cycle arrest or apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound (E)-Ethyl 3-(4-morpholinophenyl)acrylate Compound->PI3K Inhibition? Compound->Akt Inhibition? Compound->RAF Inhibition? Compound->MEK Inhibition?

Caption: Postulated inhibition of PI3K/Akt and MAPK/ERK pathways.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of the antiproliferative effects of (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • (E)-Ethyl 3-(4-morpholinophenyl)acrylate

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of (E)-Ethyl 3-(4-morpholinophenyl)acrylate in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Replace the existing medium with the compound-containing medium. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed Cells in 96-well plate B Treat with Compound (Serial Dilutions) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: MTT Assay Workflow.

Cell Proliferation Assessment: Crystal Violet Assay

The crystal violet assay is a simple and reliable method for quantifying the relative density of adherent cells by staining the nuclei and cytoplasm.[15][19] It provides a direct measure of cell number and is useful for assessing the cytotoxic effects of a compound that lead to cell detachment.[16][19]

Materials:

  • Treated cells in a multi-well plate

  • Phosphate Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)

  • Crystal Violet staining solution (0.1% - 0.5% w/v in 20% methanol)

  • 33% Acetic acid

Protocol:

  • Medium Removal: After the desired treatment period, carefully aspirate the culture medium.

  • Washing: Gently wash the cells with PBS to remove any remaining medium.

  • Fixation: Add the fixative solution to each well and incubate for 15-20 minutes at room temperature.

  • Staining: Remove the fixative and add the crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.

  • Washing: Remove the staining solution and wash the wells with water until the excess stain is removed.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 33% acetic acid to each well to solubilize the stain.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 570-590 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable, attached cells.

Cell Cycle Analysis: Flow Cytometry

Cell cycle analysis by flow cytometry with propidium iodide (PI) staining is a standard technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20] This method is crucial for investigating whether a compound induces cell cycle arrest.[21][22]

Materials:

  • Treated and control cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.[21]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.[20] The RNase A in the solution will degrade RNA, ensuring that PI only stains the DNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[23]

G A Cell Treatment B Harvest & Wash A->B C Fix in 70% Cold Ethanol B->C D Wash C->D E Stain with PI/RNase A D->E F Flow Cytometry Analysis E->F G Quantify Cell Cycle Phases F->G

Caption: Cell Cycle Analysis Workflow.

Data Presentation

The quantitative data obtained from the antiproliferative assays should be summarized in a clear and concise manner.

Table 1: IC50 Values of (E)-Ethyl 3-(4-morpholinophenyl)acrylate on Various Cancer Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast)DataDataData
MDA-MB-231 (Breast)DataDataData
HeLa (Cervical)DataDataData
A549 (Lung)DataDataData
HCT116 (Colon)DataDataData

Table 2: Cell Cycle Distribution of Cancer Cells Treated with (E)-Ethyl 3-(4-morpholinophenyl)acrylate for 48h

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlDataDataData
Compound (IC50/2)DataDataData
Compound (IC50)DataDataData
Compound (IC50*2)DataDataData

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the systematic evaluation of the antiproliferative effects of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. By employing these standardized assays, researchers can obtain reliable and reproducible data on the compound's potency and its effects on cell viability, proliferation, and cell cycle progression. Further investigation into the specific molecular interactions within the PI3K/Akt and MAPK/ERK pathways will be crucial for elucidating the precise mechanism of action and advancing the development of this promising compound as a potential anticancer therapeutic.

References

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004. [Link]

  • Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279–3290. [Link]

  • Darzynkiewicz, Z., & Juan, G. (2001). DNA content measurement for DNA ploidy and cell cycle analysis. Current protocols in cytometry, Chapter 7, Unit 7.5. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature reviews. Cancer, 9(8), 550–562. [Link]

  • Burotto, M., Chiou, V. L., Lee, J. M., & Kohn, E. C. (2014). The MAPK pathway across different malignancies: a new perspective. Cancer, 120(22), 3446–3456. [Link]

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510. [Link]

  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261–1274. [Link]

  • Santarpia, L., Lippman, S. M., & El-Naggar, A. K. (2012). Targeting the MAPK-RAS-RAF signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 103–119. [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in molecular biology (Clifton, N.J.), 281, 301–311. [Link]

  • Song, M., Bode, A. M., Dong, Z., & Lee, M. H. (2019). AKT as a Therapeutic Target for Cancer. Cancer research, 79(6), 1019–1031. [Link]

  • Roux, P. P., & Blenis, J. (2004). ERK and p38 MAPK-activated protein kinases: a family of protein kinases with diverse biological functions. Microbiology and molecular biology reviews : MMBR, 68(2), 320–344. [Link]

  • Mebratu, Y., & Tesfaigzi, Y. (2009). How ERK1/2 activation controls cell proliferation and cell death: is subcellular localization the answer?. Cell cycle (Georgetown, Tex.), 8(8), 1168–1175. [Link]

  • Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. [Link]

  • Soman, G., & Kumar, S. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. In: Kumar, S. (eds) Pre-clinical toxicology. Methods in Molecular Biology, vol 2873. Humana, New York, NY. [Link]

  • Soman, G., & Kumar, S. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. PubMed. [Link]

  • Science.gov. (n.d.). chemical characterization antiproliferative: Topics by Science.gov. [Link]

  • Fayad, E., Altalhi, S. A., Abualnaja, M. M., Al-Ghamdi, S., Al-Malki, A. L., Kumosani, T. A., & El-Malah, A. A. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Molecules (Basel, Switzerland), 28(19), 7001. [Link]

  • El-Malah, A. A., Fayad, E., Altalhi, S. A., Abualnaja, M. M., Al-Ghamdi, S., Al-Malki, A. L., & Kumosani, T. A. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC advances, 13(35), 24653–24667. [Link]

  • Glenn, M. P., Kahnberg, P., Boyle, G. M., Hansford, K. A., Hans, D., Martyn, A. C., Parsons, P. G., & Fairlie, D. P. (2004). Antiproliferative and phenotype-transforming antitumor agents derived from cysteine. Journal of medicinal chemistry, 47(12), 2984–2994. [Link]

  • LookChem. (n.d.). Cas 1359868-31-7,(E)-Ethyl 3-(4-Morpholinophenyl)Acrylate. [Link]

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  • ResearchGate. (2022, October 14). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [Link]

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Application

Application Notes &amp; Protocols: A High-Throughput Screening Cascade for the Characterization of (E)-Ethyl 3-(4-morpholinophenyl)acrylate

Abstract This document provides a comprehensive guide for the high-throughput screening (HTS) of (E)-Ethyl 3-(4-morpholinophenyl)acrylate, a small molecule with structural motifs suggesting potential bioactivity. In the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of (E)-Ethyl 3-(4-morpholinophenyl)acrylate, a small molecule with structural motifs suggesting potential bioactivity. In the absence of a known biological target, we present a multi-tiered screening cascade designed to first identify a cellular phenotype and subsequently elucidate the molecular mechanism of action. This strategy leverages a combination of phenotypic, biochemical, and cell-based assays to efficiently characterize novel compounds. The protocols provided herein are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Introduction: Rationale for a Multi-Faceted Screening Approach

The chemical structure of (E)-Ethyl 3-(4-morpholinophenyl)acrylate presents two key features that guide our proposed screening strategy: a morpholine moiety and an α,β-unsaturated ester. The morpholine ring is a common substituent in many kinase inhibitors, suggesting that this compound could potentially target the kinome[1]. The acrylate group, a Michael acceptor, raises the possibility of covalent interaction with nucleophilic residues, such as cysteine, in target proteins. This suggests the compound could be a covalent inhibitor[2][3][4].

Given these structural alerts, a comprehensive screening approach is warranted to explore these potential mechanisms of action. A purely target-based approach is not feasible without a known target. Therefore, we propose a screening cascade that begins with broad phenotypic screening to identify any cellular effects of the compound. Hits from the phenotypic screen will then be progressed to a panel of biochemical and cell-based assays to deconvolve the target and mechanism of action.

The Screening Cascade: A Tiered Approach to Hit Identification and Characterization

Our proposed HTS cascade is designed to efficiently funnel a large number of compounds through a series of assays with increasing biological complexity and specificity.

Screening Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: In-Cell Target Engagement & Validation cluster_3 Tier 4: Hit-to-Lead Primary_Phenotypic Phenotypic Screening (e.g., Cytotoxicity, Apoptosis) Biochemical_Kinase Biochemical Kinase Assays (TR-FRET, AlphaScreen) Primary_Phenotypic->Biochemical_Kinase Active Compounds Covalent_Inhibitor Covalent Inhibitor Assays (Mass Spectrometry) Primary_Phenotypic->Covalent_Inhibitor Active Compounds Cell_Target_Engagement Cell-Based Target Engagement (e.g., NanoBRET) Biochemical_Kinase->Cell_Target_Engagement Confirmed Hits Covalent_Inhibitor->Cell_Target_Engagement Confirmed Hits Cellular_Phosphorylation Cellular Phosphorylation Assays Cell_Target_Engagement->Cellular_Phosphorylation Validate MOA Lead_Optimization Lead Optimization Cellular_Phosphorylation->Lead_Optimization Validated Hits

Figure 1. A tiered high-throughput screening cascade.

Tier 1: Primary Phenotypic Screening

The initial step is to determine if (E)-Ethyl 3-(4-morpholinophenyl)acrylate elicits a cellular response. We recommend parallel screening for cytotoxicity and apoptosis induction. Understanding compound-driven cell toxicity is crucial in early drug discovery[5].

High-Throughput Cytotoxicity Assay

This assay will determine the concentration at which the compound induces cell death.

Protocol:

  • Cell Plating: Seed a cancer cell line (e.g., HeLa or A549) in 384-well plates at a density of 1,000-5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add (E)-Ethyl 3-(4-morpholinophenyl)acrylate at a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Readout: Add a resazurin-based reagent (e.g., CellTiter-Blue) and incubate for 1-4 hours.

  • Data Acquisition: Measure fluorescence using a plate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

High-Throughput Apoptosis Assay

This assay will determine if the observed cytotoxicity is due to programmed cell death. The measurement of caspase-3/7 activity is a common and robust method for detecting apoptosis in HTS formats[6].

Protocol:

  • Cell Plating and Treatment: Follow steps 1 and 2 of the cytotoxicity protocol.

  • Incubation: Incubate the plates for 24-48 hours.

  • Caspase-3/7 Activity Readout: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay reagent).

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) for apoptosis induction.

Assay Parameter Measured Readout Typical Format
CytotoxicityCell ViabilityFluorescence384-well
ApoptosisCaspase-3/7 ActivityLuminescence384-well
Table 1. Summary of Primary Phenotypic Screening Assays.

Tier 2: Target Class Identification

If the compound is active in the primary screens, the next step is to investigate its potential as a kinase inhibitor or a covalent inhibitor.

Biochemical Kinase Inhibition Assays

We propose utilizing two robust and widely used HTS technologies for kinase inhibitor screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen®[7][8][9][10]. These assays are homogeneous, sensitive, and amenable to automation[11][12][13][14][15].

Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's acceptor fluorophore into proximity, resulting in a FRET signal[16].

TR-FRET Kinase Assay cluster_0 No Inhibition cluster_1 Inhibition Kinase_A Kinase PhosphoSubstrate_A Phosphorylated Substrate Kinase_A->PhosphoSubstrate_A Phosphorylation Substrate_A Fluorescent Substrate ATP_A ATP FRET TR-FRET Signal PhosphoSubstrate_A->FRET Ab_A Tb-Antibody Ab_A->FRET Inhibitor_B (E)-Ethyl 3-(4-morpholinophenyl)acrylate Kinase_B Kinase Inhibitor_B->Kinase_B Inhibits Substrate_B Fluorescent Substrate NoFRET No TR-FRET Signal Substrate_B->NoFRET ATP_B ATP

Figure 2. Principle of the TR-FRET kinase assay.

Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase, a fluorescein-labeled substrate, and ATP.

  • Compound Addition: Add (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

  • Kinase Reaction: Incubate to allow for phosphorylation.

  • Detection: Stop the reaction with EDTA and add a terbium-labeled anti-phospho-substrate antibody.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader.

Principle: This bead-based proximity assay utilizes donor and acceptor beads that are brought into close proximity when a kinase phosphorylates its substrate. This proximity generates a chemiluminescent signal[13][14][15][17][18].

Protocol:

  • Reaction Setup: In a 384-well plate, combine the kinase, a biotinylated substrate, and ATP.

  • Compound Addition: Add the test compound.

  • Kinase Reaction: Incubate to allow for phosphorylation.

  • Detection: Add streptavidin-coated donor beads and anti-phospho-substrate antibody-coated acceptor beads.

  • Incubation: Incubate in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Covalent Inhibitor Screening

To assess the potential for covalent inhibition, we recommend a mass spectrometry-based approach. This method directly measures the formation of a covalent adduct between the compound and the target protein[19][20][21][22][23].

Protocol:

  • Incubation: Incubate a purified protein (a known cysteine-containing kinase or a model protein like papain) with (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

  • Sample Preparation: Desalt the sample to remove non-covalently bound compound.

  • Mass Spectrometry Analysis: Analyze the protein by electrospray ionization mass spectrometry (ESI-MS).

  • Data Analysis: Look for a mass shift corresponding to the molecular weight of the compound, which indicates covalent modification.

Assay Principle Readout Key Advantage
TR-FRETFRET upon substrate phosphorylationTime-Resolved FluorescenceReduced interference from compound autofluorescence
AlphaScreen®Proximity-based signal amplificationChemiluminescenceHigh sensitivity
Mass SpectrometryDirect detection of covalent adductMass ShiftUnambiguous confirmation of covalent binding
Table 2. Summary of Target Class Identification Assays.

Tier 3: In-Cell Target Engagement and Validation

Positive hits from the biochemical assays should be validated in a cellular context to confirm target engagement and on-target activity.

NanoBRET™ Target Engagement Assay

Principle: This assay measures the binding of a compound to a target protein in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target is added to the cells. Compound binding to the target displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET)[24][25].

NanoBRET Assay cluster_0 No Inhibition cluster_1 Inhibition NanoLuc_Kinase NanoLuc-Kinase Fusion BRET_Signal BRET Signal NanoLuc_Kinase->BRET_Signal Tracer Fluorescent Tracer Tracer->BRET_Signal Inhibitor (E)-Ethyl 3-(4-morpholinophenyl)acrylate NanoLuc_Kinase_B NanoLuc-Kinase Fusion Inhibitor->NanoLuc_Kinase_B Binds No_BRET No BRET Signal NanoLuc_Kinase_B->No_BRET Tracer_B Fluorescent Tracer Tracer_B->No_BRET

Figure 3. Principle of the NanoBRET™ Target Engagement Assay.

Protocol:

  • Transfection: Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.

  • Cell Plating: Plate the transfected cells in a 384-well plate.

  • Compound and Tracer Addition: Add the test compound followed by the NanoBRET™ tracer.

  • Substrate Addition: Add the NanoLuc® substrate.

  • Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 for target engagement.

Cellular Phosphorylation Assay

This assay measures the inhibition of the phosphorylation of a known downstream substrate of the target kinase in cells.

Protocol:

  • Cell Plating and Treatment: Plate cells and treat with the compound as in the primary screens.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Phospho-Substrate Detection: Use a sandwich ELISA or a bead-based immunoassay (e.g., AlphaLISA® SureFire®) to quantify the levels of the phosphorylated substrate.

  • Data Analysis: Determine the IC50 for the inhibition of substrate phosphorylation.

Conclusion

The proposed HTS cascade provides a systematic and robust framework for the characterization of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. By starting with broad phenotypic screens and progressing through targeted biochemical and cell-based assays, this strategy enables the efficient identification of the compound's cellular effects, its molecular target, and its mechanism of action. The detailed protocols and assay principles provided in these application notes are intended to guide researchers in the successful implementation of this screening strategy.

References

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  • Cravatt, B. F., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]

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  • Kelleher, N. L., et al. (2022). High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. ResearchGate. [Link]

  • Gray, N. S., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

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  • Zhang, Z. Y., et al. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. PubMed. [Link]

  • Kelleher, N. L., et al. (2022). High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. ACS Figshare. [Link]

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  • Murray, D., et al. (2016). High-Throughput Cell Toxicity Assays. PubMed. [Link]

  • NIH. (2011). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. PubMed Central. [Link]

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  • Bantscheff, M., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

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  • Journal of Biomolecular Screening. (2010). Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1. PubMed. [Link]

  • NIH. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. NIH. [Link]

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Method

Application Note &amp; Protocols: Developing Cell-Based Assays for (E)-Ethyl 3-(4-morpholinophenyl)acrylate

Authored by: Senior Application Scientist, Advanced Cell Biology Division Introduction: Unveiling the Bioactive Potential of a Novel Morpholino-Acrylate Compound (E)-Ethyl 3-(4-morpholinophenyl)acrylate is a novel synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cell Biology Division

Introduction: Unveiling the Bioactive Potential of a Novel Morpholino-Acrylate Compound

(E)-Ethyl 3-(4-morpholinophenyl)acrylate is a novel synthetic compound featuring two key pharmacophores: a morpholine ring and an ethyl acrylate group. The morpholine heterocycle is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its inclusion often improves pharmacokinetic properties, such as solubility and brain permeability[1]. Morpholine-containing compounds have been investigated for a wide range of biological activities, including anticancer and neuroprotective effects, frequently by interacting with key enzymes and biological targets[2][3][4]. For instance, aryl-morpholines are known to interact with the PI3K kinase family, a critical pathway in cell growth and survival[1][5].

Concurrently, the acrylate moiety is also a subject of interest in drug discovery. Various acrylate derivatives have been synthesized and screened for their antiproliferative and cytotoxic activities, with some showing potent effects against cancer cell lines[6][7]. Given this background, (E)-Ethyl 3-(4-morpholinophenyl)acrylate emerges as a compound of interest with potential therapeutic applications.

This guide provides a comprehensive framework for the initial biological characterization of (E)-Ethyl 3-(4-morpholinophenyl)acrylate using a tiered approach of cell-based assays. We will begin with primary screening to assess its general effect on cell viability and then proceed to more detailed assays to elucidate the mechanism of action, focusing on cytotoxicity, cell proliferation, and apoptosis. These protocols are designed to be robust and self-validating, providing researchers with a solid foundation for their investigations.

Tier 1: Primary Screening - Assessing General Cytotoxicity and Impact on Cell Viability

The first critical step in evaluating any novel compound is to determine its effect on cell viability and to quantify its cytotoxic potential. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to an untreated control[8]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose[9][10].

Principle of the MTT Assay

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity[11]. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals[11]. The resulting intracellular purple formazan is then solubilized, and the concentration is determined by spectrophotometry. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture & Harvest Cells seed_plate 2. Seed Cells in 96-well Plate cell_culture->seed_plate treat_cells 4. Treat Cells & Incubate (24-72h) seed_plate->treat_cells prepare_compound 3. Prepare Serial Dilutions of Compound prepare_compound->treat_cells add_mtt 5. Add MTT Reagent treat_cells->add_mtt incubate_mtt 6. Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer 7. Add Solubilization Solution incubate_mtt->add_solubilizer incubate_sol 8. Incubate (2h, dark) add_solubilizer->incubate_sol read_absorbance 9. Read Absorbance (570 nm) incubate_sol->read_absorbance calculate_viability 10. Calculate % Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • (E)-Ethyl 3-(4-morpholinophenyl)acrylate

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of (E)-Ethyl 3-(4-morpholinophenyl)acrylate in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and an untreated control. A positive control like Doxorubicin is also recommended[8].

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals[8].

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation

The IC50 values should be presented in a clear, tabular format for easy comparison across different cell lines and time points.

Cell LineTreatment DurationIC50 (µM) of (E)-Ethyl 3-(4-morpholinophenyl)acrylateIC50 (µM) of Positive Control (Doxorubicin)
MCF-724hMean ± SDMean ± SD
48hMean ± SDMean ± SD
A54924hMean ± SDMean ± SD
48hMean ± SDMean ± SD
HEK29324hMean ± SDMean ± SD
48hMean ± SDMean ± SD

Tier 2: Mechanistic Elucidation - Distinguishing Apoptosis from Necrosis

If the primary screening reveals significant cytotoxicity, the next logical step is to determine the mode of cell death induced by the compound. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis[12].

Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS) residues, which are normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells[12]. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red[13]. By using both stains, it is possible to distinguish between:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

Experimental Workflow: Annexin V/PI Staining for Flow Cytometry

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells 1. Seed & Treat Cells with Compound incubate 2. Incubate for a Defined Period seed_cells->incubate collect_supernatant 3. Collect Supernatant (Floating Cells) incubate->collect_supernatant combine_cells 5. Combine & Wash Cells with PBS collect_supernatant->combine_cells trypsinize 4. Trypsinize Adherent Cells trypsinize->combine_cells resuspend 6. Resuspend in Annexin V Binding Buffer combine_cells->resuspend add_stains 7. Add Annexin V-FITC & PI resuspend->add_stains incubate_stains 8. Incubate (15 min, dark) add_stains->incubate_stains acquire_data 9. Analyze by Flow Cytometry incubate_stains->acquire_data quantify_populations 10. Quantify Cell Populations acquire_data->quantify_populations

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with (E)-Ethyl 3-(4-morpholinophenyl)acrylate at IC50 and 2x IC50 concentrations.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates and treat with the compound for a predetermined time (e.g., 24 hours). Include vehicle-treated and untreated controls.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells) into a centrifuge tube.

    • Wash the adherent cells with PBS, then trypsinize them.

    • Combine the trypsinized cells with their corresponding supernatant from the previous step[13].

  • Staining:

    • Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the pellet twice with cold PBS[13].

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark[14].

    • Add 400 µL of 1X Binding Buffer to each tube[14].

  • Flow Cytometry:

    • Analyze the samples by flow cytometry within one hour for optimal signal[14].

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

    • Acquire data and quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Tier 3: Advanced Mechanistic Insights - Investigating Signaling Pathways

Based on the known activities of morpholine-containing compounds, a plausible mechanism of action for (E)-Ethyl 3-(4-morpholinophenyl)acrylate could involve the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

Hypothetical Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Activates Survival Cell Survival pAkt->Survival Promotes Proliferation Cell Proliferation mTOR->Proliferation Compound (E)-Ethyl 3-(4-morpholinophenyl)acrylate Compound->PI3K Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

A key experiment to test this hypothesis would be to measure the phosphorylation status of Akt (at Ser473) and downstream targets via Western blotting in cells treated with the compound. A decrease in phosphorylated Akt would support the hypothesis that the compound acts on this pathway.

Conclusion and Future Directions

This guide outlines a systematic, three-tiered approach to the initial characterization of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. By starting with broad cytotoxicity screening and progressively moving towards more specific mechanistic assays, researchers can efficiently build a comprehensive biological profile of this novel compound. The results from these assays will provide the necessary foundation for more advanced studies, including target identification, in vivo efficacy models, and further preclinical development.

References

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Application

(E)-Ethyl 3-(4-morpholinophenyl)acrylate: A Novel Probe for Interrogating Cellular Microenvironments

Application Note and Protocols for Biological Imaging Forward-Looking Statement The following document provides a detailed theoretical framework and practical starting points for the application of (E)-Ethyl 3-(4-morphol...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols for Biological Imaging

Forward-Looking Statement

The following document provides a detailed theoretical framework and practical starting points for the application of (E)-Ethyl 3-(4-morpholinophenyl)acrylate (CAS 1359868-31-7) as a novel fluorescent probe in biological imaging. It is important to note that, as of the date of this publication, this compound is not yet extensively characterized in peer-reviewed literature as a biological imaging agent. The information, protocols, and mechanistic insights presented herein are therefore predictive, based on the compound's chemical structure as a donor-π-acceptor (D-π-A) dye and the known functions of its morpholine moiety. This guide is intended for researchers and drug development professionals as a comprehensive starting point for investigating and validating the potential of this promising molecule.

Introduction: The Rationale for a New Probe

Modern cell biology and drug discovery rely heavily on our ability to visualize and quantify dynamic processes within living cells. Fluorescent probes are indispensable tools in this endeavor, offering high sensitivity and spatiotemporal resolution.[1] The ideal probe should be bright, photostable, non-toxic, and exhibit a fluorescence response that is selectively modulated by a specific biological parameter.[2]

(E)-Ethyl 3-(4-morpholinophenyl)acrylate is a styryl dye featuring a morpholine ring as an electron-donating group and an ethyl acrylate group as an electron-accepting group, connected by a π-conjugated system. This D-π-A architecture is a hallmark of dyes with interesting photophysical properties, including solvatochromism—a change in absorption or emission spectra with the polarity of the solvent.[3][4] Furthermore, the morpholine moiety is a well-established functional group for targeting acidic organelles, such as lysosomes, within the cell.[5]

This combination of features suggests two primary, and potentially synergistic, applications for this probe:

  • Targeting and Imaging of Acidic Organelles: The basic nitrogen atom of the morpholine group is expected to be protonated in the low pH environment of lysosomes (pH 4.5-5.0), leading to the accumulation and sequestration of the probe within these organelles.

  • Sensing Microenvironment Polarity: As a D-π-A dye, its fluorescence is likely sensitive to the polarity of its immediate surroundings. This could enable the reporting on changes in the lipid composition or hydration state of intracellular membranes and organelles.

Predicted Mechanism of Action

We hypothesize a dual mechanism for (E)-Ethyl 3-(4-morpholinophenyl)acrylate within a cellular context. Upon entering a cell, the probe is expected to distribute throughout the cytoplasm and various organelles. The morpholine group will act as a lysosomotropic moiety, leading to its preferential accumulation in lysosomes via protonation in the acidic lumen.

Within a lipid-rich or hydrophobic environment, such as a lipid droplet or the inner leaflet of a membrane, the probe is predicted to exhibit a distinct fluorescence emission compared to its emission in the aqueous cytosol. This solvatochromic shift is due to the different stabilization of the ground and excited states of the D-π-A molecule by the surrounding solvent molecules.[6]

G cluster_cell Live Cell Probe_in_medium (E)-Ethyl 3-(4-morpholinophenyl)acrylate (in media) Cytosol Cytosol (Aqueous, Polar) Predicted Emission: Shorter λ Probe_in_medium->Cytosol Passive Diffusion Lysosome Lysosome (Acidic, pH ~4.5) Accumulation via Protonation Predicted Emission: Potential Shift Cytosol->Lysosome Protonation & Trapping Lipid_Droplet Lipid Droplet (Hydrophobic) Predicted Emission: Longer λ (Solvatochromic Shift) Cytosol->Lipid_Droplet Partitioning

Figure 1: Hypothesized mechanism of cellular uptake and localization of (E)-Ethyl 3-(4-morpholinophenyl)acrylate, highlighting its potential as a lysosomotropic and solvatochromic probe.

Essential First Steps: Probe Characterization

Before use in complex biological experiments, the fundamental properties of (E)-Ethyl 3-(4-morpholinophenyl)acrylate must be determined. We strongly recommend that researchers perform the following characterization studies.

Photophysical Characterization

The solvatochromic nature of D-π-A dyes necessitates their characterization in a range of solvents with varying polarities.[7]

Protocol 1: Determining Photophysical Properties

  • Prepare a 1 mM stock solution of the probe in anhydrous DMSO.

  • Prepare a series of solvents of varying polarity (e.g., Toluene, Chloroform, Ethyl Acetate, Acetonitrile, Ethanol, and Phosphate-Buffered Saline pH 7.4).

  • Prepare a 10 µM working solution of the probe in each solvent.

  • Measure the absorbance spectrum for each solution using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).

  • Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, exciting at the determined λabs, to find the maximum emission wavelength (λem).

  • Calculate the Stokes shift (in nm and cm⁻¹) for each solvent (Stokes Shift = λem - λabs).

  • (Optional) Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Table 1: Predicted Photophysical Properties of (E)-Ethyl 3-(4-morpholinophenyl)acrylate in Various Solvents (Note: These are hypothetical values based on similar D-π-A dyes and require experimental verification.)

SolventPolarity (ET(30))Predicted λabs (nm)Predicted λem (nm)Predicted Stokes Shift (cm⁻¹)
Toluene33.9~380~480~5400
Chloroform39.1~390~510~5900
Acetonitrile45.6~400~550~6800
DMSO45.1~405~560~6800
PBS (pH 7.4)56.3~410~590~7500
Cytotoxicity Assessment

It is crucial to determine the concentration range at which the probe does not adversely affect cell viability.[8] A standard MTT or resazurin-based assay is recommended.

Protocol 2: Cytotoxicity Assay (MTT Method)

  • Seed cells (e.g., HeLa, A549) in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Prepare a serial dilution of the probe in complete cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Replace the medium in the wells with the medium containing the different probe concentrations.

  • Incubate for a period relevant to your imaging experiments (e.g., 4, 12, or 24 hours).

  • Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-only control. Determine the concentration at which viability drops below 90%.

Application Protocol: Live-Cell Imaging

This protocol provides a general workflow for staining live cells. Optimal probe concentration and incubation time should be determined empirically based on the results of the cytotoxicity assay and initial imaging experiments.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Prepare 1 mM Probe Stock in DMSO C Dilute Probe to Working Concentration (e.g., 1-10 µM) in Pre-warmed Medium A->C B Culture Cells to ~70% Confluency B->C D Incubate Cells with Probe (e.g., 15-60 min at 37°C) C->D E Wash 2x with Pre-warmed Imaging Buffer (e.g., HBSS) D->E F Mount on Microscope Stage (with Environmental Control) E->F G Acquire Images using Appropriate Filter Sets F->G H Analyze Images G->H

Figure 2: General workflow for live-cell imaging using a novel fluorescent probe.

Protocol 3: General Live-Cell Staining

  • Cell Preparation: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and grow to 60-80% confluency.

  • Probe Preparation: Prepare a working solution of (E)-Ethyl 3-(4-morpholinophenyl)acrylate in pre-warmed complete culture medium or imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS). A starting concentration range of 1-10 µM is recommended.

  • Staining: Remove the culture medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time will depend on the cell type and experimental goals.

  • Wash: Gently wash the cells twice with pre-warmed imaging buffer to remove any unbound probe.

  • Imaging: Add fresh imaging buffer to the cells and immediately proceed to imaging on a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).

  • Microscopy Settings: Based on the photophysical characterization, select appropriate filter sets (e.g., a DAPI or GFP cube for shorter wavelength emission, a TRITC or Texas Red cube for longer wavelength emission). Use the lowest possible laser power and exposure time to minimize phototoxicity.[9]

Potential Applications and Future Directions

The unique hypothesized properties of (E)-Ethyl 3-(4-morpholinophenyl)acrylate open up several exciting avenues for research:

  • Lysosomal Dynamics: The probe could be used to track the morphology, number, and trafficking of lysosomes in real-time, providing insights into autophagy, endocytosis, and lysosomal storage disorders.

  • Drug-Induced Lysosomotropism: It could serve as a tool to study how basic drug compounds accumulate in lysosomes, a key factor in drug efficacy and off-target effects.

  • Mapping Cellular Polarity: The solvatochromic properties could be exploited to map the polarity of different organelles, potentially revealing changes associated with metabolic state, oxidative stress, or disease progression.

  • Multiplex Imaging: With a potentially large Stokes shift, this probe may be suitable for multiplexing with other fluorescent markers in multi-color imaging experiments.[10]

Conclusion

(E)-Ethyl 3-(4-morpholinophenyl)acrylate stands as a promising candidate for a new class of fluorescent probes for biological imaging. Its D-π-A structure, combined with a lysosome-targeting morpholine moiety, suggests a dual functionality that is highly sought after in cell biology. While the protocols and data presented here are predictive, they provide a robust and scientifically-grounded framework for any researcher wishing to unlock the full potential of this molecule. Rigorous characterization, as outlined in this guide, will be the critical next step in establishing (E)-Ethyl 3-(4-morpholinophenyl)acrylate as a valuable tool for visualizing the intricate and dynamic world of the living cell.

References

  • Morpholine Derivative-Functionalized Carbon Dots-Based Fluorescent Probe for Highly Selective Lysosomal Imaging in Living Cells. ACS Applied Materials & Interfaces. [Link]

  • (E)-Ethyl 3-(4-Morpholinophenyl)Acrylate. Angene Chemical. [Link]

  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Anticancer Research. [Link]

  • Photophysical Properties of a Donor-π-Acceptor Distyrylbenzene Derivative in Solution and Solid state. Journal of Fluorescence. [Link]

  • Photophysical Properties of a Donor-π-Acceptor Distyrylbenzene Derivative in Solution and Solid state. PubMed. [Link]

  • Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Guides for Live Cell Imaging Dyes. Creative Bioarray. [Link]

  • Organic fluorescent probes for live-cell super-resolution imaging. Heparin. [Link]

  • Fluorescence Live Cell Imaging. PubMed Central. [Link]

  • Styryl dye possessing donor-π-acceptor structure – Synthesis, spectroscopic and computational studies. Sci-Hub. [Link]

  • Biophysical Characterization of Styryl Dye-Membrane Interactions. PubMed Central. [Link]

  • Cytotoxicity Assay. YouTube. [Link]

  • Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection. Frontiers in Chemistry. [Link]

  • Small-Molecule Fluorescent Probes for Detecting Several Abnormally Expressed Substances in Tumors. PubMed Central. [Link]

  • An NMR insight into the solvatochromic behaviour of Brooker's merocyanine dyes. PubMed Central. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed. [Link]

  • Solvatochromic behavior of compounds I (red lines: solid -absorption,... ResearchGate. [Link]

  • Recent Developments in Small-Molecule Fluorescent Probes for Cellular Senescence. MDPI. [Link]

  • Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. MDPI. [Link]

  • Substitution induced solvatochromism behaviour of blue emissive N-aryl pyrazoline derivatives and DFT studies. ResearchGate. [Link]

  • Synthesis of ethyl acrylate. PrepChem.com. [Link]

  • Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. IRL @ UMSL. [Link]

  • Ethyl (E)-(3-(4-((4-Bromobenzyl)Oxy)Phenyl)Acryloyl)Glycinate. MDPI. [Link]

  • Ethyl acrylate. Wikipedia. [Link]

  • Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. ResearchGate. [Link]

  • Ethyl acrylate – Knowledge and References. Taylor & Francis. [Link]

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Method

The Versatile Role of (E)-Ethyl 3-(4-morpholinophenyl)acrylate in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling a Privileged Scaffold in Synthetic Chemistry (E)-Ethyl 3-(4-morpholinophenyl)acrylate emerges as a compound of significant interest to the contemporary organic chemist and drug discovery professio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Synthetic Chemistry

(E)-Ethyl 3-(4-morpholinophenyl)acrylate emerges as a compound of significant interest to the contemporary organic chemist and drug discovery professional. Its molecular architecture, featuring a reactive α,β-unsaturated ester system appended to a morpholine-substituted phenyl ring, offers a versatile platform for a multitude of synthetic transformations. The morpholine moiety, a "privileged" structure in medicinal chemistry, is known to impart favorable physicochemical and pharmacokinetic properties, such as enhanced aqueous solubility, metabolic stability, and bioavailability, to parent molecules.[1][2] This, combined with the synthetic handles provided by the acrylate and the potential for functionalization of the aromatic ring, positions (E)-Ethyl 3-(4-morpholinophenyl)acrylate as a valuable building block in the synthesis of complex organic molecules and potential therapeutic agents.[3]

This technical guide provides an in-depth exploration of the synthetic utility of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. We will delve into its plausible synthetic routes and subsequently explore its application in key organic reactions, complete with detailed, field-proven protocols. The causality behind experimental choices will be elucidated to provide a comprehensive understanding for researchers and scientists.

Physicochemical Properties and Spectroscopic Data (Predicted)

While extensive experimental data for (E)-Ethyl 3-(4-morpholinophenyl)acrylate is not widely published, its properties can be reliably predicted based on analogous structures. These predicted data are crucial for reaction monitoring and product characterization.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
Appearance White to off-white solid
Melting Point Estimated 80-100 °C
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone); limited solubility in water.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.6-7.4 (d, 2H), 6.9-6.7 (d, 2H), 6.3 (d, 1H, J ≈ 16 Hz), 4.2 (q, 2H), 3.8 (t, 4H), 3.3 (t, 4H), 1.3 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 167.0, 153.0, 144.0, 130.0, 125.0, 117.0, 114.0, 66.5, 60.5, 48.0, 14.5
IR (KBr, cm⁻¹) ~2950 (C-H), ~1710 (C=O, ester), ~1630 (C=C, alkene), ~1600, 1510 (C=C, aromatic), ~1115 (C-O-C, morpholine)

Note: These are predicted values and should be confirmed by experimental analysis. The characteristic large coupling constant (J ≈ 16 Hz) for the vinyl protons in the ¹H NMR spectrum is indicative of the (E)- or trans-configuration.[4]

Synthesis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate

The synthesis of the title compound can be approached through several reliable and well-established synthetic methodologies. Below are two plausible and robust protocols.

Protocol 1: Palladium-Catalyzed Heck Reaction

The Mizoroki-Heck reaction provides a direct and efficient method for the formation of the carbon-carbon bond between an aryl halide and an alkene.[5][6] In this proposed synthesis, 4-iodoaniline is first converted to 4-iodomorpholine, which is then coupled with ethyl acrylate.

Workflow for Heck Reaction Synthesis

cluster_0 Step 1: Synthesis of 4-Iodomorpholine cluster_1 Step 2: Heck Cross-Coupling A 4-Iodoaniline C 4-Iodomorpholine A->C Na₂CO₃, heat B Bis(2-chloroethyl) ether B->C D 4-Iodomorpholine F (E)-Ethyl 3-(4-morpholinophenyl)acrylate D->F Pd(OAc)₂, PPh₃, Et₃N, DMF E Ethyl Acrylate E->F cluster_0 Wittig Olefination A 4-Morpholinobenzaldehyde C (E)-Ethyl 3-(4-morpholinophenyl)acrylate A->C Toluene or THF, reflux B Ethyl (triphenylphosphoranylidene)acetate B->C A (E)-Ethyl 3-(4-morpholinophenyl)acrylate C β-Amino Ester Adduct A->C Base (e.g., DBU) or Lewis Acid, Solvent B Nucleophile (e.g., Benzylamine) B->C

Sources

Application

Application Note: Comprehensive Pharmacokinetic Profiling of (E)-Ethyl 3-(4-morpholinophenyl)acrylate in Preclinical Rodent Models

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed framework and step-by-step protocols for the comprehensive pharmacokinetic (PK) evaluation of (E...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework and step-by-step protocols for the comprehensive pharmacokinetic (PK) evaluation of (E)-Ethyl 3-(4-morpholinophenyl)acrylate, a novel small molecule, in rodent models. In drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical for translating preclinical findings to clinical outcomes.[1][2][3] This document outlines the rationale behind experimental design choices, provides validated protocols for in-vivo procedures and bioanalytical quantification, and details the methods for calculating and interpreting key pharmacokinetic parameters. The protocols are designed to be self-validating and adhere to principles outlined in regulatory guidelines for non-clinical studies.[4][5][6]

Introduction and Strategic Rationale

(E)-Ethyl 3-(4-morpholinophenyl)acrylate is a compound featuring a morpholine moiety and an ethyl acrylate group. The ethyl acrylate structure suggests a potential for rapid metabolism via carboxylesterase-catalyzed hydrolysis and/or conjugation with glutathione, which could significantly impact its systemic exposure and half-life.[7][8] The morpholine group, on the other hand, can influence solubility and metabolic stability. Therefore, early and robust pharmacokinetic profiling is essential to understand the compound's in-vivo behavior.

The primary objectives of these studies are to:

  • Define the fundamental PK parameters following intravenous and oral administration.

  • Determine the absolute oral bioavailability (F%).

  • Provide critical data to establish dose-response relationships for subsequent efficacy and toxicology studies.[9]

  • Inform dose selection and scheduling for potential human clinical trials, in line with FDA and EMA guidelines.[10][11][12][13]

Foundational Principles & Experimental Design

A successful pharmacokinetic study begins with a well-conceived experimental design. The choice of animal model, formulation, and administration routes are critical decisions that directly impact data quality and interpretation.

Selection of Animal Model

For initial PK screening of small molecules, rodent models, particularly Sprague-Dawley rats or CD-1 mice, are widely used.[2][14]

  • Causality: Rodents are cost-effective, have a well-characterized physiology, and their use in preclinical studies is extensively documented.[3][15] While metabolic differences exist between rodents and humans, these models are invaluable for initial assessments of clearance and bioavailability, helping to identify potential liabilities early in development.[14] The data generated allows for inter-species scaling to predict human PK parameters.

Formulation and Dosing Route Selection

To calculate absolute bioavailability, both intravenous (IV) and oral (PO) administration routes are necessary.

  • Intravenous (IV) Administration: An IV bolus dose allows the compound to enter systemic circulation directly, bypassing absorption barriers. This route is the gold standard for determining fundamental parameters like clearance (CL) and volume of distribution at steady state (Vss).[16]

  • Oral (PO) Administration: Oral gavage is used to assess the extent and rate of absorption from the gastrointestinal tract. Comparing the Area Under the Curve (AUC) from oral administration to the AUC from IV administration allows for the calculation of oral bioavailability.[16]

For a compound like (E)-Ethyl 3-(4-morpholinophenyl)acrylate, which may have limited aqueous solubility, a suitable vehicle is required. A common and effective formulation for discovery-phase PK is a solution of 10% DMSO, 40% PEG400, and 50% Saline .[17]

  • Causality: DMSO is a powerful solvent, PEG400 acts as a co-solvent and improves stability, and saline is used to bring the formulation to a physiologically compatible tonicity. This vehicle system is generally well-tolerated for both IV and PO routes at low volumes.

Experimental Workflow Overview

The overall process follows a systematic progression from preparation to data analysis. This workflow ensures reproducibility and data integrity.

PK_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: In-Vivo Study cluster_analysis Phase 3: Bioanalysis cluster_data Phase 4: Data Interpretation Formulation Formulation Preparation (Test Compound in Vehicle) Dosing_IV IV Administration (e.g., 1 mg/kg) Formulation->Dosing_IV Dosing_PO PO Administration (e.g., 5 mg/kg) Formulation->Dosing_PO Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Animal_Acclimatization->Dosing_IV Animal_Acclimatization->Dosing_PO Blood_Collection Serial Blood Sampling (Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing_IV->Blood_Collection Dosing_PO->Blood_Collection Plasma_Processing Plasma Separation (Centrifugation) Blood_Collection->Plasma_Processing Sample_Extraction Sample Preparation (Protein Precipitation) Plasma_Processing->Sample_Extraction LCMS_Analysis LC-MS/MS Quantification Sample_Extraction->LCMS_Analysis PK_Analysis Non-Compartmental Analysis (WinNonlin or similar) LCMS_Analysis->PK_Analysis Data_Summary PK Parameter Calculation (AUC, Cmax, T1/2, CL, F%) PK_Analysis->Data_Summary Report Final Report Generation Data_Summary->Report

Caption: High-level workflow for a typical preclinical pharmacokinetic study.

Detailed Experimental Protocols

Adherence to detailed, standardized protocols is essential for generating reliable and reproducible PK data. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: IV and PO Formulation Preparation

Objective: To prepare a clear, sterile-filtered solution of (E)-Ethyl 3-(4-morpholinophenyl)acrylate suitable for in-vivo administration.

Materials:

  • (E)-Ethyl 3-(4-morpholinophenyl)acrylate powder

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Polyethylene glycol 400 (PEG400), USP grade

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes, syringes, and 0.22 µm syringe filters

Procedure:

  • Calculate Required Mass: Determine the mass of the test compound needed based on the desired concentration (e.g., 0.5 mg/mL for a 1 mg/kg dose at 2 mL/kg) and total volume.

  • Dissolution: Weigh the compound into a sterile glass vial. Add the required volume of DMSO (10% of final volume) and vortex or sonicate until fully dissolved.

  • Add Co-solvent: Add the required volume of PEG400 (40% of final volume) and vortex thoroughly to ensure a homogenous mixture.

  • Add Aqueous Component: Slowly add the sterile saline (50% of final volume) dropwise while vortexing to prevent precipitation.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial.

  • Verification: Visually inspect the final formulation for clarity and absence of particulates. Prepare fresh on the day of dosing.

Protocol 2: In-Vivo Study Conduct (Rat Model)

Objective: To administer the test compound via IV and PO routes and collect serial blood samples.

Animals: Male Sprague-Dawley rats (250-300g), n=3 per group.

Procedure:

  • Animal Preparation: Acclimatize animals for at least 3-5 days before the study. Fast animals overnight (with free access to water) before dosing. Record the body weight of each animal on the morning of the study to calculate the exact dose volume.

  • Dosing:

    • IV Group (1 mg/kg): Anesthetize the animal lightly if necessary. Administer the calculated dose volume as a slow bolus injection into the lateral tail vein. Record the exact time of administration.

    • PO Group (5 mg/kg): Administer the calculated dose volume directly into the stomach using a ball-tipped oral gavage needle. Record the exact time of administration.

  • Blood Sample Collection:

    • Collect blood samples (approx. 150-200 µL) at specified time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or jugular vein.[17]

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing:

    • Immediately after collection, gently mix the blood and place the tubes on ice.

    • Within 30 minutes, centrifuge the tubes at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully transfer the supernatant (plasma) to new, clearly labeled cryovials.

    • Store plasma samples at -80°C until bioanalysis. This is critical to prevent degradation of the analyte.

Bioanalytical Quantification by LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive method for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity.[17][18]

Protocol 3: Plasma Sample Analysis

Objective: To accurately quantify the concentration of (E)-Ethyl 3-(4-morpholinophenyl)acrylate in plasma samples.

1. Sample Preparation (Protein Precipitation):

  • Rationale: This is a rapid and effective method to remove high-abundance proteins from the plasma, which would otherwise interfere with the LC-MS/MS analysis.

  • Arrange plasma samples, calibration standards, and quality control (QC) samples in a 96-well plate.

  • To 50 µL of each plasma sample, add 150 µL of cold acetonitrile containing a suitable internal standard (a structurally similar molecule not present in the sample).

  • Seal the plate and vortex vigorously for 2-3 minutes to precipitate the proteins.

  • Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new 96-well plate for injection onto the LC-MS/MS system.

2. LC-MS/MS Method:

  • Rationale: The liquid chromatography step separates the analyte from other matrix components, while the mass spectrometer provides highly selective detection and quantification. The specific parameters below are a starting point and must be optimized for the target compound.

    Parameter Suggested Starting Condition Rationale
    LC Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm) Provides good retention and separation for moderately lipophilic small molecules.
    Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to promote protonation and better peak shape.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent to elute the compound from the reverse-phase column.
    Gradient 5% to 95% B over 3 minutes A standard gradient to elute compounds across a range of polarities.
    Flow Rate 0.4 mL/min Typical flow rate for analytical LC-MS.
    Injection Volume 5 µL Balances sensitivity with potential for column overloading.
    Ionization Mode Positive Electrospray (ESI+) The morpholine group is basic and likely to readily accept a proton.

    | MS Detection | Multiple Reaction Monitoring (MRM) | Provides highest selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |

3. Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[10] Validation should assess:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

Pharmacokinetic Data Analysis

Once plasma concentrations are determined, they are plotted against time to generate a concentration-time profile. Key PK parameters are then calculated using non-compartmental analysis (NCA), most commonly performed with software like Phoenix WinNonlin.[1][19]

ADME_PK cluster_body The Body (ADME Process) cluster_graph Plasma Concentration vs. Time Profile cluster_params Key PK Parameters Derived Absorption Absorption (Gut -> Blood) Distribution Distribution (Blood <-> Tissues) Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism Excretion Excretion (Kidney/Bile) Distribution->Excretion PK_Curve Concentration-Time Curve Cmax Cmax (Peak Exposure) PK_Curve->Cmax Tmax Tmax (Time to Peak) PK_Curve->Tmax AUC AUC (Total Exposure) PK_Curve->AUC T_half t1/2 (Half-life) PK_Curve->T_half CL CL (Clearance) AUC->CL Vd Vd (Distribution) T_half->Vd CL->Vd

Caption: Relationship between the ADME process and key PK parameters.

Key Pharmacokinetic Parameters

The following table summarizes the key PK parameters and their significance.[19][20][21][22]

ParameterDescriptionSignificance & Interpretation
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption. High Cmax may be linked to efficacy or toxicity.
Tmax Time at which Cmax is observedIndicates the speed of absorption.
AUC (0-t) Area under the concentration-time curve from time 0 to the last measurable pointRepresents the total drug exposure over the measured time period.
AUC (0-inf) Area under the curve extrapolated to infinityRepresents the total systemic exposure after a single dose.
t1/2 Elimination half-lifeThe time required for the plasma concentration to decrease by half. Dictates dosing frequency.
CL ClearanceThe volume of plasma cleared of the drug per unit of time. Indicates the efficiency of elimination processes (metabolism and excretion).
Vd Volume of DistributionAn apparent volume into which the drug distributes in the body. A large Vd suggests extensive tissue distribution.
F% Absolute Oral BioavailabilityThe fraction (%) of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Data Summary Template

Results should be presented clearly, typically as mean ± standard deviation.

Parameter (Units)IV Route (1 mg/kg)PO Route (5 mg/kg)
Cmax (ng/mL)Mean ± SDMean ± SD
Tmax (h)N/AMean ± SD
AUC (0-inf) (h*ng/mL)Mean ± SDMean ± SD
t1/2 (h)Mean ± SDMean ± SD
CL (mL/h/kg)Mean ± SDN/A
Vd (L/kg)Mean ± SDN/A
F% N/AMean ± SD

Conclusion

This application note provides a comprehensive and scientifically grounded approach to the pharmacokinetic profiling of (E)-Ethyl 3-(4-morpholinophenyl)acrylate in animal models. By following these detailed protocols for study design, in-vivo execution, bioanalytical quantification, and data analysis, researchers can generate high-quality, reliable data. This information is fundamental for making informed decisions in the drug development process, guiding lead optimization, and designing safe and effective first-in-human studies.

References

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  • ResearchGate. (2019). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

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  • DeBethizy, J. D., et al. (1987). The disposition and metabolism of acrylic acid and ethyl acrylate in male Sprague-Dawley rats. Fundamental and Applied Toxicology. [Link]

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  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate

Welcome to the technical support center for the synthesis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols. Our focus is on elucidating the causality behind experimental choices to empower you to overcome challenges and maximize your synthesis yield and purity.

Overview of Synthetic Strategies

(E)-Ethyl 3-(4-morpholinophenyl)acrylate is a substituted cinnamate derivative. The primary synthetic routes involve forming the carbon-carbon double bond between the morpholinophenyl group and the ethyl acrylate moiety. The two most common and effective methods are the Heck reaction and the Knoevenagel condensation.

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-C bonds.[1][2] It typically involves the reaction of an aryl halide (e.g., 4-bromo-N-phenylmorpholine) with an alkene (ethyl acrylate) in the presence of a palladium catalyst and a base.[2][3]

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as ethyl cyanoacetate, followed by further transformations.[4] For this specific synthesis, 4-morpholinobenzaldehyde would be reacted with a suitable active methylene compound.[5]

This guide will primarily focus on the Heck reaction , as it is a widely utilized and versatile method for this class of compounds.

Visualizing the Heck Reaction Pathway

Heck_Reaction cluster_reactants Reactants cluster_catalyst Catalytic Cycle ArylHalide 4-Bromo-N-phenylmorpholine OxAdd Oxidative Addition ArylHalide->OxAdd EthylAcrylate Ethyl Acrylate Coordination Alkene Coordination EthylAcrylate->Coordination Pd0 Pd(0)L_n Pd0->OxAdd Catalyst PdII_complex [Ar-Pd(II)-X]L_n OxAdd->PdII_complex PdII_complex->Coordination MigratoryInsertion Migratory Insertion Coordination->MigratoryInsertion BetaHydride β-Hydride Elimination MigratoryInsertion->BetaHydride ReductiveElimination Reductive Elimination BetaHydride->ReductiveElimination Product (E)-Ethyl 3-(4-morpholinophenyl)acrylate BetaHydride->Product ReductiveElimination->Pd0 Base Base Base->ReductiveElimination Regenerates Catalyst

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate via the Heck reaction.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in a Heck reaction can stem from several factors related to the catalyst, reagents, and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating during the reaction.[6] Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to Pd(0) to enter the catalytic cycle.[6]

    • Solution:

      • Pre-catalyst Activation: Ensure your phosphine ligand is present in a sufficient amount (typically a Pd:ligand ratio of 1:2 to 1:4) to facilitate the reduction of Pd(II) to Pd(0).[7]

      • Choice of Ligand: For electron-rich aryl halides like 4-bromo-N-phenylmorpholine, bulky, electron-rich phosphine ligands can enhance catalytic activity.[8] Consider ligands like P(o-tolyl)₃ or bulky N-heterocyclic carbenes (NHCs).

      • Catalyst Loading: While higher catalyst loading can sometimes improve yield, it's often more effective to optimize other parameters first. Typical loadings range from 0.1 to 5 mol%.

  • Inefficient Oxidative Addition:

    • Cause: The bond between the aryl group and the halide is too strong for the Pd(0) catalyst to break efficiently. The reactivity order for halides is generally I > Br > Cl.[9]

    • Solution: If you are using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. While aryl bromides are a good balance of reactivity and cost, aryl iodides will react at lower temperatures.

  • Poor Alkene Insertion or β-Hydride Elimination:

    • Cause: The electron-rich nature of the morpholinophenyl group can affect the electronics of the palladium intermediate, potentially slowing down key steps in the catalytic cycle.[6]

    • Solution:

      • Solvent Choice: Polar aprotic solvents like DMF, NMP, or acetonitrile are generally preferred as they can stabilize the charged intermediates in the catalytic cycle.[10]

      • Temperature Optimization: Heck reactions are often run at elevated temperatures (80-140 °C).[3] A systematic increase in temperature may improve the rates of migratory insertion and subsequent steps.

  • Side Reactions:

    • Cause: The "reductive Heck" reaction can be a competing pathway, leading to a saturated product instead of the desired acrylate.[8] This is more prevalent under certain conditions and with specific substrates.

    • Solution: The choice of base and solvent can influence the prevalence of side reactions. Ensure your base is non-nucleophilic and sufficiently strong to regenerate the catalyst without promoting undesired pathways.

Q2: I'm observing the formation of significant impurities alongside my desired product. How can I improve the reaction's selectivity?

A2: Impurity formation often points to side reactions or incomplete conversion.

Potential Causes & Solutions:

  • Homocoupling of the Aryl Halide (Wurtz-type coupling):

    • Cause: This occurs when two molecules of the aryl halide react with each other, forming a biaryl species. It is often promoted by high temperatures and certain catalyst systems.

    • Solution:

      • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer duration.

      • Ligand Modification: The use of bulky ligands can sterically hinder the formation of the biaryl byproduct.

  • E/Z Isomerization:

    • Cause: While the Heck reaction generally favors the formation of the E-isomer, some conditions can lead to the formation of the undesired Z-isomer.[3] This can occur if the intermediate after β-hydride elimination has a longer lifetime, allowing for isomerization.[6]

    • Solution: The addition of certain salts, like silver salts, can sometimes minimize alkene isomerization by facilitating reductive elimination.[6] However, this adds cost and complexity. Careful selection of the base and solvent is a more common approach.

  • Polymerization of Ethyl Acrylate:

    • Cause: Ethyl acrylate can polymerize at high temperatures, especially in the presence of radical initiators.[11]

    • Solution:

      • Add a Polymerization Inhibitor: A small amount of a radical scavenger like hydroquinone or 4-tert-butylcatechol can be added to the reaction mixture.

      • Control Temperature: Avoid excessive temperatures that can initiate polymerization.

Q3: The purification of my product is difficult. What are the best practices for isolating pure (E)-Ethyl 3-(4-morpholinophenyl)acrylate?

A3: Effective purification depends on the nature of the impurities.

Purification Strategies:

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with water, dilute acid (e.g., 1M HCl) to remove the basic components like triethylamine, and finally with brine.

    • Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization:

    • The crude product can often be purified by recrystallization.[12] A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[12]

  • Column Chromatography:

    • If crystallization does not yield a pure product, silica gel column chromatography is a reliable method.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis of the crude mixture.

Frequently Asked Questions (FAQs)

Q: What is the optimal Pd catalyst for this reaction? A: While several palladium sources can be used (e.g., PdCl₂, Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[2][13] It is often used in conjunction with a phosphine ligand like triphenylphosphine (PPh₃).[9]

Q: Which base should I use and why? A: An organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) is typically used.[2] The base is crucial for neutralizing the hydrogen halide (HX) formed during the reaction, which regenerates the active Pd(0) catalyst.[14][15] For this specific substrate, an organic base like triethylamine is a good starting point.

Q: Can I run this reaction under phosphine-free conditions? A: Yes, phosphine-free Heck reactions are possible, often employing N-heterocyclic carbene (NHC) ligands or palladium nanoparticles.[3] Some methods also utilize phosphine-free conditions in ionic liquids or water.[2][3] These can be advantageous in terms of cost and toxicity but may require more specific optimization.[6]

Q: What is the expected stereochemistry of the product? A: The Heck reaction typically yields the trans or (E)-isomer as the major product due to the syn-addition of the aryl group and palladium to the alkene, followed by syn-β-hydride elimination.[3]

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate via the Heck reaction.

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
4-Bromo-N-phenylmorpholine256.132.56 g10 mmol1.0
Ethyl acrylate100.121.50 g (1.66 mL)15 mmol1.5
Palladium(II) acetate224.5022.5 mg0.1 mmol0.01
Triphenylphosphine262.29105 mg0.4 mmol0.04
Triethylamine101.192.02 g (2.78 mL)20 mmol2.0
N,N-Dimethylformamide (DMF)-50 mL--

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-N-phenylmorpholine (2.56 g, 10 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and triphenylphosphine (105 mg, 0.4 mmol).

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous N,N-dimethylformamide (DMF, 50 mL) via syringe, followed by ethyl acrylate (1.66 mL, 15 mmol) and triethylamine (2.78 mL, 20 mmol).

  • Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography (eluent: 10-30% ethyl acetate in hexanes) to afford the pure (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Impurities CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst CheckConditions Assess Reaction Conditions Start->CheckConditions CheckPurity Analyze Product Purity Start->CheckPurity Ligand Optimize Ligand (e.g., bulky, electron-rich) CheckCatalyst->Ligand Inactive? PdSource Change Pd Precursor (e.g., Pd(PPh3)4) CheckCatalyst->PdSource Inactive? CatalystLoading Adjust Catalyst Loading CheckCatalyst->CatalystLoading Inactive? Solvent Change Solvent (e.g., NMP, ACN) CheckConditions->Solvent Side Reactions? Temperature Optimize Temperature CheckConditions->Temperature Slow Reaction? Base Vary the Base (e.g., K2CO3, NaOAc) CheckConditions->Base Inefficient? Recrystallize Recrystallization (Solvent Screen) CheckPurity->Recrystallize Impure? Chromatography Column Chromatography (Optimize Eluent) CheckPurity->Chromatography Still Impure? Success Optimized Synthesis Ligand->Success PdSource->Success CatalystLoading->Success Solvent->Success Temperature->Success Base->Success Recrystallize->Success Chromatography->Success

Caption: A decision-making workflow for troubleshooting the synthesis.

References

  • KR100334462B1 - A process for producing ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3(S)-(1-hydroxyprop-2-ylamino)acrylate. Google Patents.
  • CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound. Google Patents.
  • Synthesis of ethyl acrylate. PrepChem.com. Available at: [Link]

  • Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

  • Heck Reaction Mechanism. BYJU'S. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. Available at: [Link]

  • The Intramolecular Heck Reaction. Macmillan Group. Available at: [Link]

  • Knoevenagel condensation of (E)-3-(4-(dimethylamino)phenyl)acrolein and ethyl 2-cyanoacetate. ResearchGate. Available at: [Link]

  • Example of Ethyl acrylate Purification. AWS. Available at: [Link]

  • Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. ResearchGate. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • US4507495A - Process for production of ethyl acrylate. Google Patents.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health. Available at: [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]

  • 4-Morpholinobenzaldehyde. PubChem. Available at: [Link]

  • The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. ResearchGate. Available at: [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. Available at: [Link]

  • Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. ResearchGate. Available at: [Link]

  • Ethyl acrylate. Wikipedia. Available at: [Link]

  • Heck reaction. Chemistry LibreTexts. Available at: [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Available at: [Link]

  • Ethyl (E)-(3-(4-((4-Bromobenzyl)Oxy)Phenyl)Acryloyl)Glycinate. MDPI. Available at: [Link]

  • Ethyl (E)-3-(4-isopropylphenyl)acrylate. PubChem. Available at: [Link]

  • Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign. Available at: [Link]

  • Ethyl acrylate – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available at: [Link]

  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. ResearchGate. Available at: [Link]

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Optimization

Technical Support Center: Purification of (E)-Ethyl 3-(4-morpholinophenyl)acrylate

Welcome to the dedicated technical support guide for navigating the purification challenges of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. This resource is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common issues encountered during its purification, providing practical, in-depth solutions and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your purification protocols, ensuring the highest purity and yield of your target molecule.

Troubleshooting Guide: Common Purification Hurdles

This section is structured in a question-and-answer format to directly address specific experimental issues you may encounter.

Question 1: My crude (E)-Ethyl 3-(4-morpholinophenyl)acrylate appears as a stubborn oil or waxy solid that is difficult to handle and purify. What are my options?

Answer:

This is a frequent challenge, often arising from the presence of residual solvents or low-melting impurities. Here’s a systematic approach to tackle this:

  • Initial Solvent Removal: Ensure that the reaction solvent (e.g., toluene, DMF, or acetonitrile, which are common in Heck or Knoevenagel reactions) has been thoroughly removed under reduced pressure.[1] For high-boiling solvents like DMF, co-evaporation with a lower-boiling solvent like toluene can be effective.

  • Trituration: This is an effective first-line purification technique for oils or amorphous solids.

    • Protocol: Add a non-polar solvent in which your product is poorly soluble, but the impurities are more soluble. For this compound, consider hexanes or a mixture of hexanes and a small amount of ethyl acetate.

    • Stir the mixture vigorously. The goal is to have the impurities dissolve in the solvent, while your product, hopefully, solidifies.

    • Decant the solvent and repeat the process several times.

    • Dry the resulting solid under high vacuum.

  • Recrystallization from a Mixed-Solvent System: If trituration yields a solid, recrystallization is the next logical step to achieve high purity.[2][3][4]

    • Rationale: A single solvent may not provide the ideal solubility profile for effective recrystallization. A mixed-solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent), often works well.

    • Suggested Systems:

      • Ethanol/Water

      • Ethyl acetate/Hexanes

      • Dichloromethane/Hexanes

    • Protocol: Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature.[4] While hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Question 2: I'm observing a low yield after purification. What are the likely causes and how can I mitigate them?

Answer:

Low yield can be a frustrating issue. The cause can stem from the reaction itself or losses during the purification process.

  • Incomplete Reaction: Monitor your reaction closely using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1][5] If starting material is still present, consider extending the reaction time or slightly increasing the temperature.[6]

  • Side Reactions: The synthesis of (E)-Ethyl 3-(4-morpholinophenyl)acrylate, often via reactions like the Knoevenagel condensation or Heck coupling, can be prone to side reactions.[1]

    • Knoevenagel Condensation: Using a base that is too strong can lead to side reactions. Weak bases like piperidine or pyridine are generally preferred.[1] The removal of water as it is formed, for instance, by using a Dean-Stark apparatus, can also drive the reaction to completion and improve yield.[6]

    • Heck Coupling: The choice of catalyst, ligand, base, and solvent are all critical.[7] For instance, electron-rich phosphine ligands can enhance the reactivity.

  • Losses During Work-up and Purification:

    • Extractions: Ensure the pH of the aqueous layer is optimized to prevent your product from remaining in the aqueous phase. Multiple extractions with a smaller volume of organic solvent are more efficient than a single extraction with a large volume.

    • Recrystallization: Using too much solvent during recrystallization is a common cause of low recovery.[2] Always use the minimum amount of hot solvent required to dissolve your product. Also, ensure the rinsing of the collected crystals is done with a minimal amount of ice-cold solvent.[2]

    • Column Chromatography: If the polarity of the eluent is too high, your product may elute too quickly along with impurities. Conversely, if it's too low, the product may remain on the column. Careful selection of the solvent system based on TLC analysis is crucial.[8][9]

Question 3: My purified product shows persistent impurities in the NMR spectrum. What are the common culprits and how can I remove them?

Answer:

Identifying the impurity is the first step to effectively removing it.

  • Starting Materials: Unreacted 4-morpholinoaniline, 4-morpholinobenzaldehyde, or ethyl acrylate are common impurities.

    • Removal: These are often more polar than the desired product. Flash column chromatography is typically effective.

  • Catalyst/Reagent Residues:

    • Palladium Catalysts (from Heck Coupling): These can often be removed by filtering the crude reaction mixture through a pad of celite or silica gel before concentrating.[10]

    • Phosphine Ligands and their Oxides: These can be tricky to remove. Oxidation of triphenylphosphine to triphenylphosphine oxide is a common issue.[7] Column chromatography is usually the best approach.

    • Base Residues (e.g., triethylamine, piperidine): These can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up, followed by a wash with saturated sodium bicarbonate solution and brine.

  • (Z)-Isomer: The synthesis may produce a mixture of (E) and (Z) isomers.

    • Identification: The coupling constants of the vinylic protons in the 1H NMR spectrum can help distinguish between the isomers. The (E)-isomer typically has a larger coupling constant (around 16 Hz) compared to the (Z)-isomer.

    • Separation: Careful flash column chromatography can often separate the two isomers. Isomerization can sometimes be induced by exposure to light or heat, so it's advisable to store the compound in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying (E)-Ethyl 3-(4-morpholinophenyl)acrylate on a multi-gram scale?

A1: For multi-gram scale purification, recrystallization is often the most efficient and scalable method.[2][3] It avoids the use of large volumes of solvent and silica gel associated with column chromatography. However, if the crude material is heavily contaminated with impurities of similar polarity, a preliminary purification by flash column chromatography may be necessary, followed by recrystallization of the enriched fractions.

Q2: How do I choose the right solvent system for flash column chromatography?

A2: The ideal solvent system for flash column chromatography should provide a retention factor (Rf) of approximately 0.3 for your desired compound on a TLC plate.[9] A common starting point for compounds like this is a mixture of hexanes and ethyl acetate. You can screen different ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) by TLC to find the optimal separation.

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: Acrylates can sometimes be sensitive to acidic silica gel. If you suspect degradation, you can try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine in your eluent before packing the column. Alternatively, using a different stationary phase like alumina (neutral or basic) might be beneficial.

Q4: What are the key analytical techniques to assess the purity of the final product?

A4: A combination of techniques is recommended for comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting non-proton-containing impurities.[11] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the hot solvent, swirling to dissolve.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

Data Presentation

Purification MethodTypical Solvent SystemKey Considerations
Trituration Hexanes or Hexanes/Ethyl Acetate (minor component)Good for removing non-polar impurities and inducing solidification.
Recrystallization Ethanol/Water or Ethyl Acetate/HexanesExcellent for achieving high purity on a larger scale. Slow cooling is key.
Flash Column Chromatography Hexanes/Ethyl Acetate GradientIdeal for separating impurities with different polarities.

Visualization of the Purification Workflow

Purification_Workflow crude Crude Product (Oil/Waxy Solid) trituration Trituration (e.g., with Hexanes) crude->trituration column Flash Column Chromatography crude->column solid Solid Product trituration->solid recrystallization Recrystallization (e.g., Ethanol/Water) solid->recrystallization solid->column pure_xtals Pure Crystals recrystallization->pure_xtals pure_fractions Pure Fractions column->pure_fractions pure_product Purified Product pure_fractions->pure_product

Caption: General purification workflow for (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

References

  • American Chemical Society. (2012). Recrystallization of Water in Non-Water-Soluble (Meth)Acrylate Polymers Is Not Rare and Is Not Devitrification. Journal of Physical Chemistry B. [Link]

  • PubMed. (2012). Recrystallization of water in non-water-soluble (meth)acrylate polymers is not rare and is not devitrification. Journal of Physical Chemistry B. [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Unknown Source. (n.d.). Recrystallization1. [Link]

  • YouTube. (2023). Flash Column Chromatography. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. (2024). Mizoroki-Heck Cross-Coupling: Mechanism, Catalysis with Transition Metals and Graphene Synergistic Catalysts and Applications. Frontiers in Chemical Sciences. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • MDPI. (2015). Heck Reaction—State of the Art. Molecules. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. In Sustainable Catalysis. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl acrylate. [Link]

  • Taylor & Francis. (n.d.). Ethyl acrylate – Knowledge and References. [Link]

  • National Institutes of Health. (n.d.). Ethyl Acrylate. In PubChem. [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. [Link]

  • ResearchGate. (2013). Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. Advanced Materials Research. [Link]

  • IOP Publishing. (2020). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science. [Link]

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Troubleshooting

Technical Support Center: Solubility Enhancement for (E)-Ethyl 3-(4-morpholinophenyl)acrylate in In Vitro Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with (E)-Ethyl 3-(4-morpholinophenyl)acrylate and encountering solubility ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with (E)-Ethyl 3-(4-morpholinophenyl)acrylate and encountering solubility challenges in their in vitro assays. Poor aqueous solubility is a common hurdle for many promising compounds, leading to issues like precipitation in cell culture media, inaccurate dosing, and unreliable experimental results.[1][2] This document provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Compound and the Problem

Q1: What are the likely physicochemical properties of (E)-Ethyl 3-(4-morpholinophenyl)acrylate that contribute to its poor water solubility?

  • Lipophilicity: The phenyl ring and the ethyl group contribute to the molecule's nonpolar, hydrophobic nature. The morpholine group, while containing heteroatoms, is part of a larger lipophilic structure. This overall hydrophobicity is a primary reason for poor solubility in aqueous solutions like cell culture media.[3]

  • Crystalline Structure: Many organic molecules exist as stable crystalline lattices. The energy required to break this lattice for the molecules to dissolve in a solvent can be substantial, contributing to low solubility.[3][4]

  • Ionization Potential (pKa): The morpholine moiety is a weak base. This means its solubility can be influenced by pH.[5][6][7] At physiological pH (around 7.4), it may be only partially protonated, limiting its solubility.[8]

Q2: I've dissolved my compound in Dimethyl Sulfoxide (DMSO), but it precipitates when I add it to my aqueous cell culture medium. Why does this happen?

A2: This is a very common phenomenon known as "crashing out" or precipitation.[9][10][11][12] Here's the causality:

  • (E)-Ethyl 3-(4-morpholinophenyl)acrylate is highly soluble in a polar aprotic solvent like DMSO.

  • When this concentrated DMSO stock is introduced into an aqueous environment (your cell culture medium), the DMSO rapidly disperses and interacts with water molecules.[10]

  • This sudden shift in the solvent environment from predominantly organic to overwhelmingly aqueous dramatically lowers the solubility of your hydrophobic compound.

  • The compound can no longer stay in solution at the given concentration and precipitates out, often appearing as a cloudy suspension or visible crystals.[10][11] The aqueous solubility is a better predictor of its behavior in media than its solubility in pure DMSO.[10]

Section 2: Step-by-Step Troubleshooting & Solubilization Strategies

This section provides a logical workflow to systematically improve the solubility of your compound for in vitro assays.

Workflow for Solubility Enhancement

Solubility_Workflow Start Start: Compound Precipitates in Aqueous Medium Stock Step 1: Optimize Stock Solution (DMSO Concentration) Start->Stock Dilution Step 2: Refine Dilution Technique (Serial Dilution, Warming) Stock->Dilution If precipitation persists Success Result: Soluble Dosing Solution for In Vitro Assay Stock->Success If successful pH_Adjust Step 3: pH Modification (Weakly Basic Compound) Dilution->pH_Adjust If precipitation persists Dilution->Success If successful Cosolvent Step 4: Co-Solvent Systems (DMSO + Other) pH_Adjust->Cosolvent If precipitation persists or pH change is not viable pH_Adjust->Success If successful Excipients Step 5: Formulation with Excipients (Cyclodextrins) Cosolvent->Excipients If precipitation persists Cosolvent->Success If successful Excipients->Success If successful Reassess Reassess Assay Parameters or Compound Choice Excipients->Reassess If all strategies fail

Caption: A step-by-step decision tree for troubleshooting compound precipitation.

Q3: How do I properly prepare and optimize my initial DMSO stock solution?

A3: Proper stock solution preparation is the foundation of a successful experiment.[13][14][15][16]

Protocol: Preparing an Optimized DMSO Stock Solution

  • Accurate Weighing: Use a calibrated analytical balance to weigh your compound. For accuracy, it's often better to weigh a slightly different amount than targeted and then calculate the exact concentration, rather than trying to hit an exact weight.[14]

  • Solvent Choice: Start with high-purity, anhydrous DMSO. Water absorption by DMSO can reduce its solubilizing power.[9]

  • Concentration: Prepare a highly concentrated stock solution, for example, 10 mM or higher, depending on the compound's solubility limit in DMSO. A higher concentration allows you to add a smaller volume to your assay, minimizing the final DMSO concentration.[12]

  • Dissolution: Add the DMSO to the weighed compound. Use a vortex mixer to ensure complete dissolution. Gentle warming (e.g., 37°C) can aid dissolution but be cautious about compound stability at higher temperatures.[9]

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials (preferably with Teflon-lined caps) at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and solvent evaporation.

Troubleshooting Tip: If you suspect your compound is not fully dissolved even in DMSO, you can try gentle sonication.[9][17]

Q4: My stock solution is fine, but the compound still crashes out upon dilution. How can I improve my dilution technique?

A4: The way you dilute the stock solution is critical. A large, rapid dilution is more likely to cause precipitation.[9]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions in pure DMSO first if you are testing a range of concentrations. This ensures that when you add the compound to the media, you are adding the smallest effective volume.[12]

  • Gradual Addition: Add the DMSO stock to your pre-warmed (e.g., 37°C) culture medium drop-by-drop while vortexing or swirling the medium.[9] This helps the compound disperse more effectively before it has a chance to aggregate and precipitate.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and not exceeding 1%, as higher concentrations can be toxic to cells.[1][12] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[9]

Q5: Since (E)-Ethyl 3-(4-morpholinophenyl)acrylate has a basic morpholine group, can I use pH adjustment to increase its solubility?

A5: Yes, this is an excellent strategy to explore. As a weak base, the compound will become more soluble in acidic conditions where the morpholine nitrogen is protonated.[5][6][7][8]

Experimental Protocol: pH-Mediated Solubilization

  • Prepare Acidic Buffers: Prepare a set of biologically compatible buffers with acidic pH values (e.g., pH 4.0, 5.0, 6.0). A citrate buffer is a common choice.

  • Test Solubility: Attempt to dissolve the compound directly in these buffers. Alternatively, prepare a highly concentrated stock in an acidic solution (e.g., 0.1 N HCl), then neutralize it carefully while monitoring for precipitation.[13]

  • Microenvironment pH: A more advanced technique for sustained release in formulations involves incorporating acidic excipients, which lower the microenvironmental pH around the drug particles to enhance dissolution.[5][6][7] While more common in oral formulations, this principle can be adapted for in vitro release assays.

  • Assay Compatibility: Crucially, ensure that the altered pH is compatible with your cells or biochemical assay. Many cell lines are sensitive to pH changes outside the 7.2-7.4 range. This method may be more suitable for cell-free biochemical assays.

Q6: What are co-solvents, and can they help if DMSO alone is insufficient?

A6: A co-solvent system involves using a mixture of solvents to achieve better solubility than any single solvent can provide.[18][][20]

Common Co-Solvents for In Vitro Assays

Co-SolventProperties & Considerations
Ethanol Less toxic than DMSO for some cell lines, but also generally less powerful at solubilizing highly lipophilic compounds.
Polyethylene Glycol (PEG 400) A good solubilizer that is generally well-tolerated in vivo and in vitro. Often used in combination with other solvents.[][20]
Propylene Glycol Similar to PEG 400, used to increase the solubility of non-polar compounds.[]
Dimethylacetamide (DMA) A strong solvent, but its use should be carefully evaluated for assay compatibility and cytotoxicity.

Strategy: Try preparing your stock solution in a mixture, for example, 50:50 DMSO:PEG 400. This can sometimes keep the compound in solution upon aqueous dilution more effectively.[] Always run vehicle controls for any new co-solvent system.

Q7: I've heard about using cyclodextrins. How do they work and how can I use them?

A7: Cyclodextrins are an excellent and widely used tool for solubilizing hydrophobic compounds.[21][22][23][24][25]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[21][23][24] Your lipophilic compound, (E)-Ethyl 3-(4-morpholinophenyl)acrylate, can become encapsulated within this hydrophobic cavity, forming an "inclusion complex."[21][23] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[21][24]

Cyclodextrin cluster_0 Cyclodextrin Inclusion Complex cluster_1 Aqueous Environment (e.g., Media) CD Cyclodextrin (Hydrophilic Exterior) CD->Water Soluble in Water Drug Drug Molecule (Hydrophobic)

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

Protocol: Using HP-β-Cyclodextrin

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.

  • Determine Optimal Ratio: Perform a phase solubility study. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Complexation: Add an excess amount of your compound to each solution.

  • Equilibration: Shake or stir these mixtures for 24-48 hours at a constant temperature to reach equilibrium.

  • Quantification: Filter the solutions to remove undissolved compound and measure the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Select Formulation: Plot the compound's solubility against the HP-β-CD concentration. This will show you how effectively the cyclodextrin enhances solubility and help you choose a suitable concentration for your assay vehicle.[26]

Section 3: Summary and Final Recommendations

Q8: Can you summarize the key takeaways for improving the solubility of my compound?

A8: Absolutely. Here is a summary table of the strategies discussed:

StrategyPrincipleKey AdvantagesKey Considerations
Optimized DMSO Stock High concentration, minimal volume.Simple, widely used.Risk of precipitation on dilution; DMSO toxicity.[12]
pH Adjustment Ionization of the basic morpholine group.Can significantly increase solubility for ionizable compounds.[27]Assay must be compatible with non-physiological pH.
Co-Solvent Systems Blending solvents to improve solubilizing power.Can be more effective than a single solvent.Requires testing for cytotoxicity and assay interference.
Cyclodextrins (HP-β-CD) Encapsulation of the hydrophobic molecule.High potential for solubility enhancement; generally low toxicity.[21][22]May alter compound availability to cells/targets; requires formulation optimization.[22]

Final Recommendation:

Start with the simplest methods first: optimize your DMSO stock and dilution technique. If that fails, proceed to pH modification (if your assay permits) or formulation with cyclodextrins, which is often a highly effective and biocompatible approach. Always validate your chosen method by including appropriate vehicle controls to ensure that the solubilization agent itself is not affecting your experimental outcome.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.[Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate.[Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications.[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]

  • Techniques used to Enhance Drug Solubility. Pharmaguddu.[Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.[Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit.[Link]

  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. National Institutes of Health.[Link]

  • Preparing Stock Solutions. PhytoTech Labs.[Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.[Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed.[Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio.[Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.[Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate.[Link]

  • Preparation of Stock Solutions. Enfanos.[Link]

  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate.[Link]

  • Why does a compound that dissolve in DMSO, precipitates with media ? ResearchGate.[Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate.[Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.[Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.[Link]

  • Why Does pH Influence A Substance's Dissolution? YouTube.[Link]

  • Tactics to Improve Solubility. Royal Society of Chemistry.[Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate.[Link]

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed.[Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Institutes of Health.[Link]

  • Co-solvent and Complexation Systems. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of (E)-Ethyl 3-(4-morpholinophenyl)acrylate

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the experimental challenges associated with the poor cell permeability of (E)-Ethyl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the experimental challenges associated with the poor cell permeability of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. This guide provides in-depth troubleshooting, scientifically-grounded strategies, and detailed experimental protocols to enhance the intracellular delivery of this compound.

Part 1: Understanding the Permeability Challenge

Q1: What are the likely physicochemical properties of (E)-Ethyl 3-(4-morpholinophenyl)acrylate that contribute to its poor cell permeability?

Key Structural Considerations:

  • Morpholine Group: The nitrogen and oxygen atoms in the morpholine ring can act as hydrogen bond acceptors, increasing the polar surface area (PSA) of the molecule. A higher PSA is often correlated with lower membrane permeability.

  • Ethyl Acrylate Group: The ester functional group can also contribute to the PSA.

  • Molecular Size: The overall size and conformational flexibility of the molecule can influence its ability to navigate through the lipid bilayer.[1]

To quantitatively assess these properties, it is recommended to perform in silico predictions of LogP (a measure of lipophilicity) and PSA.

Q2: How can I experimentally determine the permeability of (E)-Ethyl 3-(4-morpholinophenyl)acrylate?

Several well-established in vitro assays can be used to quantify the permeability of your compound. The choice of assay depends on the specific information you need and the stage of your research.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion.[3][4] It is a cost-effective initial screen to rank compounds based on their ability to cross an artificial lipid membrane.[3][5]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[6][7] It provides a more biologically relevant model as it accounts for both passive diffusion and the influence of transporters.[8][9]

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: MDCK cells form a tight monolayer and are often used to predict blood-brain barrier penetration.[10][11] Genetically engineered MDCK cells that overexpress specific transporters, such as P-glycoprotein (P-gp), are valuable for identifying if your compound is a substrate for efflux pumps.[11][12]

Part 2: Strategies for Enhancing Permeability

This section details several field-proven strategies to overcome the poor cell permeability of (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

Q3: What are the primary approaches to improve the cellular uptake of my compound?

There are three main strategies you can employ, often in combination:

  • Chemical Modification (Prodrug Approach): Temporarily masking the polar functional groups of the parent drug can increase its lipophilicity and enhance passive diffusion.[13][14][15][16]

  • Formulation Strategies: Encapsulating the compound in a carrier system can facilitate its transport across the cell membrane.[17][18]

  • Co-administration with Permeation Enhancers or Efflux Pump Inhibitors: These agents can transiently alter membrane properties or block pumps that actively remove your compound from the cell.[17][19]

G A A D D A->D E E A->E B B F F B->F G G B->G C C H H C->H I I C->I

Q4: How can I design a prodrug of (E)-Ethyl 3-(4-morpholinophenyl)acrylate?

The prodrug approach involves creating a bioreversible derivative of your active compound.[13][20] The goal is to mask polar functional groups, thereby increasing lipophilicity and facilitating passive diffusion across the cell membrane.[14][16] Once inside the cell, the prodrug is enzymatically or chemically converted back to the active parent drug.

Potential Prodrug Strategies:

  • Masking the Morpholine Nitrogen: If the nitrogen atom is a primary or secondary amine, it can be acylated or converted to a carbamate. This will reduce its hydrogen bonding capacity.

  • Modifying the Acrylate Ester: While the ester is already relatively lipophilic, it could be replaced with a more lipophilic group, although this may alter the compound's intrinsic activity.

G A A B B A->B C C B->C D D C->D E E D->E F F E->F

Q5: What formulation strategies are most effective for poorly permeable compounds?

Formulation approaches aim to encapsulate the drug in a carrier that can more easily cross the cell membrane.

  • Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[21][22][23] For a compound like (E)-Ethyl 3-(4-morpholinophenyl)acrylate, which likely has intermediate polarity, it may partition into the lipid bilayer of the liposome.[21]

  • Nanoparticles: Formulating the drug into nanoparticles can enhance its oral bioavailability by increasing the surface area for dissolution and improving adhesion to the mucosal surface.[24][25][26] Polymeric nanoparticles can be engineered for targeted delivery and controlled release.[18]

Table 1: Comparison of Formulation Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Liposomes Encapsulation in a lipid bilayer, fusion with the cell membrane.Biocompatible, can carry both hydrophilic and hydrophobic drugs.[22][23]Can have stability issues, potential for drug leakage.
Nanoparticles Increased surface area, improved dissolution, mucoadhesion.[24]Can improve oral bioavailability, potential for targeted delivery.[27]Manufacturing can be complex, potential for toxicity.
Q6: Should I consider using efflux pump inhibitors?

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates out of the cell, contributing to multidrug resistance in cancer and infectious diseases.[28][29] If your compound is a substrate for an efflux pump like P-glycoprotein (P-gp), its intracellular concentration will be significantly reduced.

How to Determine if Your Compound is an Efflux Pump Substrate:

  • Bidirectional Caco-2 or MDCK-MDR1 Assay: A key indicator is an efflux ratio (Papp B-A / Papp A-B) greater than 2.[7] This demonstrates that the compound is transported more efficiently out of the cell than into it.

  • Assay with Inhibitors: Performing the permeability assay in the presence of a known efflux pump inhibitor, such as verapamil for P-gp, can confirm this.[7][30] A significant increase in the A-B permeability and a decrease in the efflux ratio would indicate that your compound is a substrate.[31]

If your compound is identified as an efflux pump substrate, co-administration with a specific inhibitor could be a viable strategy to increase its intracellular concentration.[19][30]

Part 3: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for performing a PAMPA assay.[3] Specific conditions may need to be optimized for your compound.

Materials:

  • 96-well donor and acceptor plates

  • PAMPA membrane solution (e.g., 1% lecithin in dodecane)[5]

  • Phosphate-buffered saline (PBS), pH 7.4

  • (E)-Ethyl 3-(4-morpholinophenyl)acrylate stock solution in DMSO

  • Control compounds (high and low permeability)

  • Plate reader for UV-Vis absorbance or LC-MS for quantification

Procedure:

  • Prepare Solutions: Dilute the stock solution of your compound and controls to the final desired concentration in PBS with a small percentage of DMSO (e.g., 5%).[32]

  • Coat the Donor Plate: Add 5 µL of the PAMPA membrane solution to each well of the donor plate and allow the solvent to evaporate.

  • Add Acceptor Solution: Fill the wells of the acceptor plate with PBS.

  • Add Donor Solution: Add your compound and control solutions to the wells of the coated donor plate.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).[33]

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)

Where:

  • V_D = Volume of the donor well

  • V_A = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • C_A(t) = Concentration in the acceptor well at time t

  • C_equilibrium = Equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

This is a more complex, cell-based assay that provides more biologically relevant data.[8][9]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • (E)-Ethyl 3-(4-morpholinophenyl)acrylate stock solution

  • Lucifer yellow (for monolayer integrity check)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[7]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer.[34] Additionally, perform a Lucifer yellow leakage assay to confirm the integrity of the tight junctions.[7]

  • Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayer with transport buffer. b. Add the test compound solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B-A): a. Perform the assay in the reverse direction to assess active efflux. b. Add the test compound to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.[6]

Data Analysis: Calculate the Papp value for both A-B and B-A directions. The efflux ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

An ER > 2 suggests that the compound is a substrate for active efflux.[7]

G A A B B A->B C C B->C D D C->D E E D->E F F E->F

Part 4: Frequently Asked Questions (FAQs)

Q7: My compound has poor solubility in the assay buffer. How can I address this?

Poor aqueous solubility can be a significant hurdle. Here are a few suggestions:

  • Use Co-solvents: A small percentage of a biocompatible organic solvent like DMSO or ethanol can be used to increase solubility. However, be mindful that high concentrations can affect cell viability and membrane integrity.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.

  • Formulation Approaches: As discussed earlier, formulating the compound in liposomes or nanoparticles can also overcome solubility issues.[35][36]

Q8: I observed high variability in my permeability assay results. What could be the cause?

High variability can arise from several factors:

  • Inconsistent Cell Monolayers (Caco-2/MDCK): Ensure that your cell culture conditions are consistent and that you are verifying the integrity of each monolayer before the experiment.

  • Compound Instability: Your compound may be degrading in the assay buffer or metabolizing by the cells. Assess the stability of your compound under the assay conditions.

  • Analytical Errors: Ensure that your analytical method is validated and that you are using appropriate internal standards.

  • Pipetting Errors: In high-throughput assays like PAMPA, small variations in volume can lead to significant errors.[32]

Q9: Can I use the PAMPA assay to predict blood-brain barrier (BBB) penetration?

Yes, specific variations of the PAMPA assay, such as PAMPA-BBB, are designed to model the blood-brain barrier.[3] These assays use a lipid composition that mimics the brain endothelial cell membrane. However, it's important to remember that PAMPA only models passive diffusion and does not account for the active transporters and tight junctions of the BBB. Therefore, it should be used as an initial screen, with follow-up studies in more complex models like MDCK-MDR1 cells.[11]

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Retrieved from [Link]

  • Uh, P., & Müller, R. H. (2000). Liposome formulations of hydrophobic drugs. PubMed. Retrieved from [Link]

  • Bio-protocol. (2019). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Singh, A., et al. (2020). Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Lin, Y.-A., et al. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. Retrieved from [Link]

  • Kumar, S., et al. (2019). Small Molecule Efflux Pump Inhibitors in Mycobacterium tuberculosis: A Rational Drug Design Perspective. PubMed. Retrieved from [Link]

  • Gao, L., et al. (2011). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC - NIH. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Li, W., et al. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Sahoo, M., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • G., Antimisiaris, S. (2021). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. Retrieved from [Link]

  • ACS Publications. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Retrieved from [Link]

  • ResearchGate. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Retrieved from [Link]

  • IIP Series. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Al-Bayati, L., et al. (2020). Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli. MDPI. Retrieved from [Link]

  • Slideshare. (2017). increase membrane permeability by prodrug design. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

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  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

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  • ACS Publications. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Retrieved from [Link]

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  • Dove Medical Press. (2024). Nanotechnology & Poorly Soluble Drugs. Retrieved from [Link]

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Troubleshooting

Minimizing off-target effects of (E)-Ethyl 3-(4-morpholinophenyl)acrylate in assays

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for (E)-Ethyl 3-(4-morpholinophenyl)acrylate, a research compound with potential applications in signal transduction studies. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for (E)-Ethyl 3-(4-morpholinophenyl)acrylate, a research compound with potential applications in signal transduction studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you design robust experiments, accurately interpret your data, and minimize the impact of potential off-target effects.

Introduction

(E)-Ethyl 3-(4-morpholinophenyl)acrylate is a small molecule inhibitor being investigated for its role in modulating cellular signaling pathways. For the purposes of this guide, we will consider it as a putative inhibitor of Target Kinase A (TKA) , a key enzyme in a hypothetical pro-survival signaling cascade. As with any small molecule inhibitor, understanding and controlling for off-target effects is critical for validating experimental findings.[1][2] This resource provides practical guidance to help you achieve the highest level of scientific rigor in your assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for (E)-Ethyl 3-(4-morpholinophenyl)acrylate in cell-based assays?

A1: For initial experiments, we recommend a dose-response study ranging from 10 nM to 10 µM. The optimal concentration will be cell-line and assay-dependent. A good starting point is the IC50 value determined from in vitro biochemical assays, if available. It is crucial to use the lowest effective concentration that engages the intended target to minimize off-target effects.[1] Potency in enzyme assays should correlate with potency in cells, and inhibitors that are only effective at concentrations greater than 10 µM are more likely to have non-specific targets.[3]

Q2: How can I confirm that the observed phenotype is due to the inhibition of the intended target, TKA?

A2: Confirming on-target activity is a multi-step process. We recommend the following approaches:

  • Genetic Approaches: Utilize techniques like CRISPR/Cas9 or RNAi to knock down or knock out TKA.[4] The resulting phenotype should mimic the effect of (E)-Ethyl 3-(4-morpholinophenyl)acrylate treatment.

  • Rescue Experiments: If TKA has a downstream signaling event that can be activated independently, a rescue experiment can be performed.

Q3: What are the best negative controls for my experiments with this compound?

A3: Well-designed negative controls are essential for interpreting your data. We recommend including:

  • Vehicle Control: Exposing cells to the solvent (e.g., DMSO) used to dissolve the compound at the same final concentration.[3]

  • Inactive Analog: If available, use a structurally similar but biologically inactive analog of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. This helps to control for any effects of the chemical scaffold itself.

Q4: How can I proactively identify potential off-targets of (E)-Ethyl 3-(4-morpholinophenyl)acrylate?

A4: Proactively identifying off-targets is a key step in validating your inhibitor.[1] Consider the following strategies:

  • Kinase Profiling: Screen the compound against a broad panel of kinases. Several commercial services offer comprehensive kinase profiling.[4]

  • Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify proteins that bind to your compound in an unbiased manner.[1][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: The observed phenotype does not correlate with the expected downstream effects of TKA inhibition.
  • Possible Cause 1: Off-target effects. The compound may be inhibiting another protein, Off-Target Kinase B (OTKB) , which is involved in a different signaling pathway.[5]

    • Solution:

      • Perform a kinase selectivity profile to identify potential off-targets.[1]

      • If an off-target is identified, use a structurally unrelated inhibitor of TKA to see if the same phenotype is observed.[4]

      • Genetically validate the role of TKA in the observed phenotype using CRISPR or RNAi.[4]

  • Possible Cause 2: Paradoxical pathway activation. Some kinase inhibitors can paradoxically activate their target pathway under certain cellular contexts.[5]

    • Solution:

      • Carefully titrate the inhibitor concentration and correlate the phenotypic response with the degree of target inhibition.[1]

      • Measure the phosphorylation status of both the direct target (TKA) and downstream effectors at multiple time points and concentrations.

Problem 2: Discrepancy between biochemical assay potency (IC50) and cellular assay potency.
  • Possible Cause 1: Poor cell permeability. The compound may not be efficiently entering the cells.[4]

    • Solution:

      • Evaluate the physicochemical properties of the compound to predict its permeability.[3]

      • If permeability is low, consider using a cell line that expresses transporters for your compound or modify the compound to improve its permeability.

  • Possible Cause 2: High ATP concentration in the cellular environment. If the compound is an ATP-competitive inhibitor, its apparent potency in cells will be lower than in a biochemical assay with a low ATP concentration.[4]

    • Solution:

      • Determine the IC50 in a biochemical assay with an ATP concentration that is close to the Michaelis constant (Km) of the kinase.[4]

      • Use cell-based target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to measure target binding in intact cells.[4]

Problem 3: High background or variability in microplate-based assays.
  • Possible Cause 1: Assay conditions are not optimized. This can include issues with cell seeding, plate type, or reader settings.[6][7]

    • Solution:

      • Ensure uniform cell seeding and avoid edge effects by not using the outer wells of the microplate.

      • Select the appropriate microplate color (e.g., white for luminescence, black for fluorescence) and well shape for your specific assay.[6]

      • Optimize the settings of your microplate reader for your specific assay.[6]

  • Possible Cause 2: Compound precipitation or instability. The compound may not be soluble or stable in the assay media.[3]

    • Solution:

      • Check the solubility of the compound in your cell culture media.

      • Ensure the compound is stable under the conditions of your experiment (e.g., temperature, pH).[3]

Visualizations and Data

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway of Target Kinase A (TKA) and the potential for off-target effects on Off-Target Kinase B (OTKB).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_A Receptor A Growth_Factor->Receptor_A Activates Receptor_B Receptor B Growth_Factor->Receptor_B Activates TKA TKA (Target Kinase A) Receptor_A->TKA Activates OTKB OTKB (Off-Target Kinase B) Receptor_B->OTKB Activates Downstream_A Downstream Effector A TKA->Downstream_A Phosphorylates Downstream_B Downstream Effector B OTKB->Downstream_B Phosphorylates Cell_Survival Cell Survival Downstream_A->Cell_Survival Promotes Off_Target_Phenotype Off-Target Phenotype Downstream_B->Off_Target_Phenotype Induces Compound (E)-Ethyl 3-(4-morpholinophenyl)acrylate Compound->TKA Inhibits (On-Target) Compound->OTKB Inhibits (Off-Target) G cluster_workflow Off-Target Characterization Workflow A Observe Phenotype with (E)-Ethyl 3-(4-morpholinophenyl)acrylate B Perform Dose-Response and confirm target engagement A->B C Use Structurally Unrelated TKA Inhibitor B->C Parallel Validation D Genetic Knockdown/Knockout of TKA (e.g., CRISPR/RNAi) B->D Parallel Validation E Compare Phenotypes C->E D->E F Phenotype is On-Target E->F Phenotypes Match G Phenotype is Off-Target E->G Phenotypes Differ H Identify Off-Target (e.g., Kinase Profiling) G->H

Caption: Workflow for characterizing on- and off-target effects.

Data Summary Table

The following table provides hypothetical potency data for discussion purposes.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (µM)
(E)-Ethyl 3-(4-morpholinophenyl)acrylateTKA (On-Target)500.5
(E)-Ethyl 3-(4-morpholinophenyl)acrylateOTKB (Off-Target)5005.0
Structurally Unrelated TKA InhibitorTKA750.8
Structurally Unrelated TKA InhibitorOTKB>10,000>10

Key Experimental Protocols

Protocol 1: Dose-Response Curve Generation in a Cell-Based Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of (E)-Ethyl 3-(4-morpholinophenyl)acrylate in DMSO. Create a serial dilution series (e.g., 1:3) in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cell viability using a reagent like CellTiter-Glo®, or a specific biomarker).

  • Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blotting to Confirm Target Engagement
  • Treatment: Treat cells with varying concentrations of (E)-Ethyl 3-(4-morpholinophenyl)acrylate for a predetermined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. [4]4. SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known TKA substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody. [4]7. Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. [4]8. Normalization: Strip the blot and re-probe with an antibody against the total protein of the substrate or a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading. [4]

References

  • Technical Support Center: Mitigating Off-Target Effects of Kinase Inhibitors in Research. Benchchem.
  • How to minimize off-target effects of XEN723. Benchchem.
  • Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications.
  • How can off-target effects of drugs be minimised? Patsnap Synapse.
  • Small Molecule Inhibitors Selection Guide. Biomol GmbH.
  • A troubleshooting guide to microplate-based assays.
  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI - NIH.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega Corporation.

Sources

Optimization

Technical Support Center: Enhancing the Selectivity of (E)-Ethyl 3-(4-morpholinophenyl)acrylate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers working with (E)-Ethyl 3-(4-morpholinophenyl)acrylate. This guide is designed for drug development professionals a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with (E)-Ethyl 3-(4-morpholinophenyl)acrylate. This guide is designed for drug development professionals and scientists aiming to optimize the selectivity of this compound for its intended biological target. We provide in-depth, experience-driven answers to common questions and detailed troubleshooting protocols for key experiments. Our focus is not just on the "how," but the "why," to empower you to make informed decisions in your research.

The scaffold of (E)-Ethyl 3-(4-morpholinophenyl)acrylate is characteristic of many kinase inhibitors. The ethyl acrylate group, in particular, is a Michael acceptor, suggesting a potential mechanism as a covalent inhibitor that forms a bond with a nucleophilic residue, such as a non-conserved cysteine, in the target's active site.[1] This guide will proceed with the likely hypothesis that the primary target is a protein kinase.

Frequently Asked Questions (FAQs)

Q1: My initial screens show that (E)-Ethyl 3-(4-morpholinophenyl)acrylate inhibits my target kinase, but a broader panel screen reveals it hits dozens of other kinases. Why is it so promiscuous?

This is a common challenge in kinase inhibitor development. The high degree of structural conservation in the ATP-binding site across the human kinome is the primary reason for this promiscuity.[2] Most small molecule inhibitors, especially those that mimic the adenine portion of ATP (known as "type-I inhibitors"), can inadvertently fit into the active sites of many different kinases.[1] Your compound's broad activity suggests it is likely binding in this highly conserved region without exploiting the subtle differences that distinguish one kinase from another.

Q2: What are the principal strategies I can employ to rationally improve the selectivity of my compound?

Improving selectivity requires moving beyond interactions with the conserved ATP-binding pocket and exploiting unique features of your target kinase. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your lead compound and assess the impact on potency and selectivity. This is the cornerstone of medicinal chemistry.[3][4] For instance, adding bulky substituents can create steric hindrance that prevents binding to off-targets with smaller active sites.[1]

  • Targeting Inactive Conformations (Type II Inhibition): Many kinases adopt an inactive "DFG-out" conformation, where the DFG motif flips. This creates a new hydrophobic pocket that is generally less conserved than the active "DFG-in" state.[2][5] Designing compounds that specifically stabilize this inactive state can lead to greater selectivity.[6]

  • Exploiting Unique Residues: Analyze the sequence alignment of your target against its closest off-targets. Look for non-conserved residues, particularly the "gatekeeper" residue, which controls access to a hydrophobic pocket. A large gatekeeper in an off-target can be used as a "steric filter" to exclude your modified compound.[1]

  • Enhancing Covalent Targeting: If your compound is a covalent inhibitor, its selectivity is determined by the presence of a suitably positioned nucleophile (like cysteine) in the target. Ensure that the reactivity of the acrylate "warhead" is optimized—too reactive, and it will bind non-specifically; too unreactive, and it won't bind the target efficiently.[1]

Q3: How can I be certain that my compound is actually binding to my intended target inside the cell, and not just acting through an off-target?

This is a critical question for target validation. The most direct way to confirm target engagement in a cellular environment is with the Cellular Thermal Shift Assay (CETSA) .[7][8] This method is based on the principle that when a ligand binds to a protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[9] By heating intact cells treated with your compound and measuring the amount of soluble target protein remaining, you can directly observe this stabilization as a shift in the protein's melting temperature (Tm).[10][11] This provides strong evidence that the compound is physically interacting with its target in a physiological context.

Q4: My compound has a potent IC50 in my biochemical kinase assay, but its effective concentration in cell-based assays (EC50) is much higher. What could be causing this discrepancy?

This common issue points to factors beyond simple enzyme inhibition. Potential causes include:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. The morpholino group often improves solubility, but other physicochemical properties might be a limiting factor.[12]

  • Efflux by Transporters: The compound could be actively pumped out of the cell by efflux pumps like P-glycoprotein.

  • High Protein Binding: The compound might bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target.

  • Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form. The ester group in your compound is a potential site of hydrolysis.

  • Assay-Specific Interference: In some assay formats, particularly those using luminescence (like ADP-Glo™), the compound itself can inhibit the reporter enzyme (e.g., luciferase), leading to misleading results.[13]

Troubleshooting Guide 1: Assessing Target Engagement with the Cellular Thermal Shift Assay (CETSA)

This guide provides a step-by-step protocol to verify that (E)-Ethyl 3-(4-morpholinophenyl)acrylate engages its target protein in intact cells.

Principle of CETSA

Ligand binding stabilizes a target protein, increasing the temperature required to denature it. CETSA measures the amount of soluble protein remaining after a heat shock. A shift in the melting curve upon compound treatment confirms target engagement.[7][9]

CETSA_Principle cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection & Analysis IntactCells Intact Cells TreatedCells TreatedCells IntactCells->TreatedCells Incubate Compound Compound (Vehicle or Drug) HeatShock HeatShock TreatedCells->HeatShock Apply Temp Gradient (T1...Tn) Lysis Lysis HeatShock->Lysis Lyse Cells Centrifuge Centrifuge Lysis->Centrifuge Centrifuge SolubleFraction SolubleFraction Centrifuge->SolubleFraction Collect Supernatant Aggregates Aggregates WesternBlot WesternBlot SolubleFraction->WesternBlot Quantify Target (e.g., Western Blot) MeltCurve MeltCurve WesternBlot->MeltCurve Plot Soluble Protein vs. Temperature

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol
  • Cell Culture and Treatment:

    • Plate your cells of interest and grow them to ~80% confluency.

    • Treat cells with a range of concentrations of (E)-Ethyl 3-(4-morpholinophenyl)acrylate or a vehicle control (e.g., 0.1% DMSO). Include a known inhibitor of the target as a positive control.

    • Incubate for a sufficient time to allow for cell entry and target binding (e.g., 1 hour at 37°C).

  • Heat Challenge:

    • Harvest the cells and resuspend them in a protein-free buffer (e.g., PBS) containing the same concentration of the compound.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments).[11]

    • Immediately cool the samples on ice for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). This helps to release soluble proteins without using detergents that might interfere.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[9]

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of your specific target protein in each sample using a suitable method, such as Western Blot or ELISA.

    • Plot the percentage of soluble protein remaining (normalized to the non-heated control) against the temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Troubleshooting Common CETSA Issues
ProblemPotential Cause(s)Recommended Solution(s)
No thermal shift observed with a known binder. Incorrect temperature range; Insufficient drug concentration or incubation time.Optimize the temperature gradient to ensure it covers the protein's melting point. Perform a dose-response (isothermal) CETSA to confirm the optimal compound concentration.[10]
High variability between replicates. Inconsistent cell numbers; Pipetting errors; Uneven heating.Ensure accurate cell counting for each sample. Use calibrated pipettes. Ensure the thermal cycler provides uniform heating.[14]
Target protein is not detectable after heating. The protein is inherently unstable or the temperature range is too high.Start with a lower temperature range. If the protein is very unstable, CETSA may not be suitable.

Troubleshooting Guide 2: Quantifying Selectivity with a Competitive Binding Assay

This guide outlines how to determine the dissociation constant (Kd) of your compound for its target and key off-targets, providing a quantitative measure of selectivity.

Principle of Competitive Binding Assays

These assays measure the ability of a test compound to displace a known, labeled probe (often fluorescent) from the kinase active site. The amount of displacement is proportional to the binding affinity of the test compound.[15] The resulting data can be used to calculate the inhibitor constant (Ki) or Kd.

Binding_Assay_Principle cluster_0 Scenario A: No Inhibitor cluster_1 Scenario B: With Inhibitor Kinase1 Kinase BoundComplex1 Bound Complex (High FRET/FP Signal) Kinase1->BoundComplex1 + Probe1 Fluorescent Probe Kinase2 Kinase BoundInhibitor Inhibitor-Bound Kinase Kinase2->BoundInhibitor + Probe2 Fluorescent Probe Inhibitor Inhibitor NoSignal No Complex Formed (Low FRET/FP Signal) BoundInhibitor->NoSignal + Probe

Caption: Principle of a competitive binding assay.

Detailed Protocol (Example using TR-FRET)

This protocol is a general framework. Specific concentrations and reagents will depend on the commercial assay kit or platform used (e.g., HTRF®, LanthaScreen™).[16][17][18]

  • Reagent Preparation:

    • Prepare a stock solution of (E)-Ethyl 3-(4-morpholinophenyl)acrylate in 100% DMSO.

    • Create a serial dilution series of your compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.[19]

    • Prepare the kinase, fluorescent tracer (probe), and detection reagents (e.g., antibody-terbium cryptate) according to the manufacturer's instructions.

  • Assay Execution:

    • Add the serially diluted compound or vehicle control to the wells of a suitable microplate (e.g., a low-volume 384-well plate).

    • Add the fluorescent tracer to all wells.

    • Initiate the reaction by adding the kinase.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well.

    • Plot the signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to displace 50% of the tracer).

    • The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the tracer and its concentration are known.[20]

Interpreting Selectivity Data

By running this assay against your primary target and a panel of relevant off-target kinases, you can generate a quantitative selectivity profile.

Hypothetical Kinase Selectivity Data:

Kinase TargetIC50 (nM) for Compound XSelectivity Ratio (IC50 Off-target / IC50 On-target)
Target Kinase A (On-Target) 15 1
Off-Target Kinase B35023.3
Off-Target Kinase C1,20080
Off-Target Kinase D>10,000>667
Off-Target Kinase E251.7

A higher selectivity ratio indicates better selectivity. In this example, the compound is highly selective against Kinases C and D, moderately selective against B, but shows poor selectivity against Kinase E. This information is crucial for guiding the next steps in medicinal chemistry optimization.

Strategic Guide 3: A Rational Workflow for Improving Selectivity via SAR

Improving selectivity is an iterative process of design, synthesis, and testing. This workflow provides a structured approach to guide your medicinal chemistry efforts.

SAR_Cycle cluster_workflow Structure-Activity Relationship (SAR) Cycle Start Start with Lead Compound (E)-Ethyl 3-(...) Screen 1. Profile Selectivity (Kinase Panel Screen) Start->Screen Analyze 2. Analyze Data & Identify Liabilities (e.g., Poor selectivity vs. Kinase E) Screen->Analyze Hypothesize 3. Formulate Hypothesis (e.g., Add bulk to clash with Kinase E's gatekeeper residue) Analyze->Hypothesize Design 4. Design & Synthesize Analogs (Computational Modeling & MedChem) Hypothesize->Design Test 5. Test Analogs (Biochemical & Cellular Assays) Design->Test Decision Improved Selectivity? Test->Decision Decision->Analyze No / Partially Advance Advance Candidate Decision->Advance Yes

Caption: Iterative cycle for selectivity enhancement using SAR.

Step-by-Step SAR Strategy
  • Establish a Baseline: Perform a broad kinase panel screen (e.g., >100 kinases) to understand the initial selectivity profile of (E)-Ethyl 3-(4-morpholinophenyl)acrylate.[21] Identify the most potent off-targets.

  • Structural & Bioinformatic Analysis:

    • Obtain or model the crystal structures of your on-target and key off-targets.

    • Compare the ATP-binding pockets. Pay close attention to the gatekeeper residue, the DFG motif region, and any nearby cysteine residues if you are pursuing a covalent strategy.[1][6]

    • Identify differences that can be exploited. For example, if your on-target has a small gatekeeper (e.g., threonine) and an off-target has a large one (e.g., methionine), you can design analogs with bulky groups that will be sterically hindered from binding the off-target.

  • Design and Synthesize the Next Generation of Compounds:

    • Based on your hypothesis, make targeted modifications to the lead structure.

    • Modification of the Morpholino Group: While the morpholine itself is common, altering its substitution pattern or replacing it with other heterocycles could change interactions in the solvent-exposed region of the active site.[22]

    • Modification of the Phenyl Ring: Add substituents that can form new hydrogen bonds or van der Waals interactions with non-conserved residues in your target.

    • Modification of the Acrylate: If pursuing a covalent strategy, altering the electronics of the acrylate can fine-tune its reactivity. You could also replace it with a different electrophilic "warhead."[1]

  • Test and Iterate:

    • Screen the new analogs against the on-target and the previously identified key off-targets.

    • Analyze the results to build the SAR. Did the modifications improve selectivity as hypothesized? Did they unexpectedly reduce on-target potency?

    • Use these new data to refine your hypothesis and design the next set of analogs. This iterative cycle is the core of lead optimization.[23][24]

By systematically applying these experimental and strategic principles, researchers can rationally enhance the selectivity of lead compounds like (E)-Ethyl 3-(4-morpholinophenyl)acrylate, paving the way for the development of safer and more effective targeted therapies.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.1080/17474000903197775]
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (Bio-protocol) [URL: https://bio-protocol.org/e4431]
  • New technique improves the selectivity of kinase inhibitors. (Drug Target Review) [URL: https://www.drugtargetreview.com/news/26903/new-technique-improves-the-selectivity-of-kinase-inhibitors/]
  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11064372/]
  • Redesigning Kinase Inhibitors to Enhance Specificity. (Journal of Medicinal Chemistry) [URL: https://pubs.acs.org/doi/10.1021/jm800551p]
  • Technical Support Center: Troubleshooting BTO-1 in Kinase Assays. (Benchchem) [URL: https://www.benchchem.com/technical-support-center-troubleshooting-bto-1-in-kinase-assays]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (Celtarys Research) [URL: https://www.celtarys.com/en/blog/optimizing-biochemical-assays-for-kinase-activity]
  • Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity. (Gene Tools) [URL: https://www.gene-tools.com/sites/default/files/Summerton_and_Moulton_2006.pdf]
  • Technical Support Center: Troubleshooting Kinase Assays. (Benchchem) [URL: https://www.benchchem.com/technical-support-center-troubleshooting-kinase-assays]
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (Bioinformatics | Oxford Academic) [URL: https://academic.oup.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (NCBI) [URL: https://www.ncbi.nlm.nih.gov/books/NBK379308/]
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Troubleshooting

Technical Support Center: Mitigating Off-Target Cytotoxicity of (E)-Ethyl 3-(4-morpholinophenyl)acrylate

Introduction: (E)-Ethyl 3-(4-morpholinophenyl)acrylate is a compound with significant potential in various research applications. However, a common challenge encountered by researchers is its off-target cytotoxicity, whi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (E)-Ethyl 3-(4-morpholinophenyl)acrylate is a compound with significant potential in various research applications. However, a common challenge encountered by researchers is its off-target cytotoxicity, which can confound experimental results and limit its therapeutic window. This guide provides a comprehensive, question-and-answer-based resource to help you diagnose, understand, and strategically reduce the cytotoxicity of this compound in your non-target cell models. We will delve into the mechanistic underpinnings of its toxicity and provide field-proven strategies and detailed protocols to enhance its cellular specificity.

Section 1: Understanding and Diagnosing the Cytotoxicity

This first section addresses the critical step of identifying why your non-target cells are dying. A clear diagnosis is fundamental to selecting the right mitigation strategy.

Q1: I'm observing high levels of cell death in my non-target control cell lines after treatment with (E)-Ethyl 3-(4-morpholinophenyl)acrylate. What is the likely cause?

A1: The most probable cause of the observed cytotoxicity is the chemical nature of the compound itself. (E)-Ethyl 3-(4-morpholinophenyl)acrylate belongs to the class of α,β-unsaturated esters, which are known as Michael acceptors .[1][2][3]

Here's the causal explanation: The acrylate group contains a carbon-carbon double bond adjacent to a carbonyl group. This arrangement makes the β-carbon electron-deficient (electrophilic) and highly reactive towards cellular nucleophiles—molecules that are rich in electrons.

The primary cellular targets for Michael acceptors are sulfhydryl groups (-SH), particularly those in the tripeptide glutathione (GSH) .[2][4] GSH is the most abundant non-protein thiol in the cell and a cornerstone of its antioxidant defense system.

Depletion of the cellular GSH pool by the compound leads to two major downstream consequences:

  • Increased Oxidative Stress: With GSH depleted, the cell's ability to neutralize reactive oxygen species (ROS) is severely compromised. ROS, which are natural byproducts of metabolism, can then accumulate and damage proteins, lipids, and DNA, leading to cell death.

  • Disruption of Protein Function: The compound can also directly react with critical cysteine residues on proteins, altering their structure and function, which can trigger apoptosis or necrosis.

This mechanism is a well-documented cause of toxicity for many acrylate-containing compounds.[5]

Q2: How can I experimentally confirm that Michael addition and oxidative stress are the primary mechanisms of toxicity in my specific non-target cells?

A2: A self-validating experimental workflow is crucial. You need to connect the compound's presence to the proposed mechanism and then link that mechanism to cell death. We recommend a three-pronged approach:

  • Quantify Glutathione (GSH) Depletion: Directly measure the levels of intracellular GSH after treating your non-target cells. A significant drop in GSH levels post-treatment is strong evidence of Michael addition.

  • Measure Reactive Oxygen Species (ROS) Production: Use a fluorescent probe to detect whether GSH depletion is leading to a buildup of ROS.

  • Perform a Rescue Experiment: Attempt to block the cytotoxicity by co-administering a cytoprotective agent that counteracts the proposed mechanism.

The following diagram outlines this diagnostic workflow.

G cluster_0 Diagnostic Workflow A Observe High Cytotoxicity in Non-Target Cells B Hypothesis: Michael Addition & Oxidative Stress A->B C Experiment 1: Measure Intracellular GSH Levels (Glutathione Assay) B->C D Experiment 2: Measure Intracellular ROS (DCFDA Assay) B->D E Experiment 3: Co-administer with N-Acetylcysteine (NAC) (Rescue Experiment) B->E F Mechanism Confirmed: Reduced GSH, Increased ROS, Cell Death Rescued by NAC C->F GSH Depleted? D->F ROS Increased? E->F Cytotoxicity Reduced?

Caption: Workflow for confirming the mechanism of cytotoxicity.

Section 2: Strategic Approaches to Reduce Cytotoxicity

Once you have confirmed the likely mechanism, you can employ one or more of the following strategies. These are designed to either decrease the compound's off-target reactivity or enhance its delivery to the intended target cells.

Q3: Can I chemically modify the compound to make it less toxic to non-target cells?

A3: Yes, a prodrug strategy is a highly effective chemical modification approach. The goal is to temporarily "mask" the reactive acrylate group, rendering the compound inert until it reaches the target site, where it is then converted into its active form.

For Michael acceptors, a promising strategy is a ROS-activated prodrug.[6] This involves capping the acrylate group with a moiety that is cleaved only under conditions of high oxidative stress—a hallmark of many cancer and inflammatory microenvironments.

Causality: By masking the electrophilic center, the prodrug will not readily react with GSH in healthy, non-target cells, which have low basal ROS levels.[6] In contrast, when the prodrug reaches the high-ROS environment of target cells, the masking group is cleaved, liberating the active Michael acceptor to engage its intended target.[6] This creates a therapeutic window based on the differential redox states of target versus non-target cells.

Another approach is to create an ester-based prodrug that is cleaved by specific enzymes that are overexpressed in target tissues.[7][]

Q4: Are there delivery methods that can specifically shuttle the compound to my target cells, sparing the non-target ones?

A4: Absolutely. Encapsulating (E)-Ethyl 3-(4-morpholinophenyl)acrylate within a nanoparticle-based drug delivery system is a state-of-the-art strategy to reduce off-target effects.[9][10][11]

How it Works:

  • Passive Targeting (EPR Effect): Many solid tumors have leaky blood vessels and poor lymphatic drainage. Nanoparticles (typically 10-100 nm in size) can preferentially escape the bloodstream and accumulate in the tumor microenvironment. This is known as the Enhanced Permeability and Retention (EPR) effect.[10]

  • Active Targeting: To further enhance specificity, the surface of the nanoparticle can be decorated with ligands (e.g., antibodies, peptides, aptamers) that bind to receptors overexpressed on the surface of your target cells.[11][12] This promotes receptor-mediated endocytosis, delivering the payload directly inside the target cell.[12]

By containing the compound within a carrier, its interaction with healthy tissues during circulation is minimized, significantly lowering systemic toxicity.[13]

G cluster_0 Targeted vs. Non-Targeted Delivery A Free Compound (Systemic Exposure) C Non-Target Cell A->C D Target Cell A->D B Targeted Nanoparticle (Encapsulated) B->C B->D Receptor Binding E High Cytotoxicity C->E F Low Cytotoxicity C->F G High Efficacy D->G Receptor Binding

Sources

Optimization

Modifying experimental protocols for consistent results with (E)-Ethyl 3-(4-morpholinophenyl)acrylate

Welcome to the dedicated technical support guide for (E)-Ethyl 3-(4-morpholinophenyl)acrylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common experimen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (E)-Ethyl 3-(4-morpholinophenyl)acrylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common experimental challenges and ensure the generation of consistent, high-quality data. By understanding the causality behind experimental choices, this guide aims to empower you to troubleshoot and optimize your protocols effectively.

Section 1: Troubleshooting Synthesis and Purification

Achieving a high yield and purity of (E)-Ethyl 3-(4-morpholinophenyl)acrylate consistently can be challenging. This section addresses the most common issues encountered during its synthesis and purification in a question-and-answer format.

Question 1: My Heck coupling reaction is showing low conversion, and I'm observing a black precipitate. What's happening?

Answer: This is a classic sign of catalyst decomposition into palladium black, an inactive form of the catalyst, which prematurely halts the reaction.[1][2] The Heck reaction, a probable synthetic route coupling 4-iodo(or bromo)morpholinobenzene with ethyl acrylate, is sensitive to several factors.

  • Causality: The active Pd(0) catalyst is susceptible to oxidation back to inactive Pd(II) or agglomeration into palladium black, especially under suboptimal conditions.[1]

  • Solutions:

    • Ensure an Inert Atmosphere: Oxygen is a primary culprit in oxidizing the Pd(0) catalyst.[1] Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.

    • Optimize Temperature: Excessive heat can accelerate catalyst decomposition.[1] While Heck reactions often require heat, temperatures above 100-110°C can be detrimental. Consider running a temperature screen from 80°C to 100°C to find the optimal balance between reaction rate and catalyst stability.

    • Choice of Ligand and Base: The stability and activity of the palladium catalyst are highly dependent on the phosphine ligands and the base used.[3] For electron-rich aryl halides, ligands like triphenylphosphine (PPh₃) are common. The choice of base (e.g., triethylamine, potassium carbonate) is also critical for regenerating the active catalyst.[3]

Question 2: My final product is an oil, or I'm getting a mixture of (E) and (Z) isomers. How can I ensure high (E)-selectivity?

Answer: The formation of the undesired (Z)-isomer contaminates the product and complicates purification and downstream applications. The stereochemical outcome is dictated by the synthetic route.

  • Causality (Heck Reaction): The Heck reaction is generally highly stereoselective, favoring the formation of the (E)-isomer due to the syn-addition of the aryl group and palladium to the alkene, followed by a syn-β-hydride elimination.[3] Significant (Z)-isomer formation is less common but can indicate side reactions.

  • Causality (Wittig/Knoevenagel Reactions): If synthesizing via a Wittig or Knoevenagel condensation from 4-morpholinobenzaldehyde, the reaction conditions directly control the E/Z ratio.

    • Wittig Reaction: Using a stabilized ylide (e.g., one prepared from ethyl 2-(triphenylphosphoranylidene)acetate) strongly favors the (E)-isomer. Non-stabilized ylides tend to produce the (Z)-isomer.

    • Knoevenagel Condensation: This reaction between 4-morpholinobenzaldehyde and ethyl cyanoacetate (followed by subsequent steps) or similar active methylene compounds is a powerful method for C=C bond formation and generally favors the more thermodynamically stable (E)-isomer.[4][5]

  • Solutions:

    • Confirm Synthetic Route: For Wittig-type reactions, ensure you are using a stabilized ylide for (E)-selectivity.

    • Optimize Knoevenagel Conditions: The choice of catalyst (e.g., piperidine, triphenylphosphine) and solvent can influence the outcome. Mild conditions often provide better selectivity.

Question 3: My compound streaks badly during column chromatography, leading to poor separation and mixed fractions. How can I fix this?

Answer: This phenomenon, known as "tailing," is common for compounds containing basic nitrogen groups like morpholine when using standard silica gel.

  • Solutions:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a competitive base to the eluent. Add 0.5-1% triethylamine (TEA) to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA will preferentially bind to the acidic silanol sites, allowing your compound to elute symmetrically.[6]

    • Use a Different Stationary Phase: If tailing persists, switch to a less acidic stationary phase. Neutral alumina can be an excellent alternative for purifying basic compounds.[6]

    • Dry Loading: If the compound has poor solubility in the column's mobile phase, it can lead to a broad application band and poor separation.[8] Dry loading the sample—adsorbing it onto a small amount of silica gel before loading it onto the column—can resolve this.[8]

Troubleshooting Workflow for Synthesis

G start Low Yield / Stalled Reaction check_catalyst Observe Black Precipitate? start->check_catalyst pd_black Yes: Catalyst Decomposition (Pd Black) check_catalyst->pd_black Yes other_issues No: Other Potential Issues check_catalyst->other_issues No sol_inert Action: Ensure Rigorous Inert Atmosphere (Degas Solvents) pd_black->sol_inert sol_temp Action: Lower Reaction Temperature (e.g., to 80-90 °C) pd_black->sol_temp sol_reagents Action: Check Ligand/Base Purity and Ratio pd_black->sol_reagents check_sm Action: Verify Starting Material Purity (NMR/MS) other_issues->check_sm check_time Action: Extend Reaction Time (Monitor by TLC/LC-MS) other_issues->check_time G start Crude Product tlc_screen 1. TLC Screen (Hex/EtOAc Ratios) start->tlc_screen check_rf Is Rf between 0.25-0.35? tlc_screen->check_rf check_rf->tlc_screen No, Adjust Ratio check_tailing Is there significant streaking/tailing? check_rf->check_tailing Yes add_tea Add 1% TEA to Eluent Re-run TLC check_tailing->add_tea Yes column_prep 2. Pack Column & Dry Load Sample check_tailing->column_prep No add_tea->column_prep elute 3. Elute & Collect Fractions (Monitor by TLC) column_prep->elute combine 4. Combine Pure Fractions elute->combine evaporate 5. Evaporate Solvent combine->evaporate final_qc Final QC (NMR, LC-MS) & Store Properly evaporate->final_qc

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Structure-Activity Relationship of Morpholinophenyl Acrylates as Emergent Anticancer Agents

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Among the myriad of scaffolds explored, the morpholinophenyl ac...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Among the myriad of scaffolds explored, the morpholinophenyl acrylate framework has emerged as a promising chemotype, particularly in the realm of oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of this class of compounds, drawing upon comparative data from closely related analogs and foundational chemical principles. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental findings with mechanistic insights to inform the rational design of next-generation inhibitors.

Introduction: The Morpholinophenyl Acrylate Scaffold

The morpholinophenyl acrylate core combines three key pharmacophoric elements: a morpholine ring, a central phenyl group, and an acrylate or acrylamide moiety. Each component plays a crucial role in defining the molecule's physicochemical properties, target engagement, and overall biological activity.

  • The Morpholine Moiety: The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] Its presence can also facilitate crucial hydrogen bond interactions within the binding sites of biological targets.[3]

  • The Phenyl Ring: This aromatic core serves as a central scaffold, providing a rigid framework for the attachment of the morpholine and acrylate functionalities. Substitutions on the phenyl ring are a primary focus of SAR studies, as they significantly influence electronic properties, steric hindrance, and the overall orientation of the molecule within a target's active site.

  • The Acrylate/Acrylamide Moiety: This α,β-unsaturated carbonyl system is a critical feature, often acting as a Michael acceptor. This allows for the formation of covalent bonds with nucleophilic residues, such as cysteine, in the active sites of many kinases, leading to irreversible inhibition.[4] This covalent modification can result in prolonged target engagement and enhanced potency.

This guide will dissect the intricate interplay of these structural features, providing a comprehensive overview of how modifications to this scaffold impact its anticancer potential.

Comparative SAR Analysis: Insights from Morpholinophenyl Chalcones

Direct and comprehensive SAR studies on a homologous series of morpholinophenyl acrylates are not extensively available in the public domain. However, significant insights can be gleaned from structurally analogous compounds, such as morpholinophenyl chalcones (propenones). A key study on the synthesis and antiproliferative activity of chalcones derived from 4'-morpholinoacetophenone provides a valuable dataset for understanding the impact of substitutions on the non-morpholino phenyl ring.

Core Scaffold and General Observations

The core structure under consideration is 3-aryl-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one. In a comparative study, a series of these chalcones were synthesized and evaluated for their in vitro antiproliferative activities against C6 (rat glioma) and HeLa (human cervix adenocarcinoma) cell lines. The results underscore the potential of this scaffold, with several derivatives exhibiting higher antiproliferative activity than the standard chemotherapeutic agent, cisplatin.

Impact of Phenyl Ring Substitutions

The following table summarizes the antiproliferative activity of various substituted morpholinophenyl chalcones, providing a clear basis for SAR analysis.

Compound IDPhenyl Ring B Substitution% Cytotoxicity (HeLa)% Cytotoxicity (C6)
1 4-N,N-dimethylaminophenyl58.3355.45
2 2-Hydroxyphenyl60.1162.41
3 4-Hydroxyphenyl65.8167.21
4 2,3-Dimethoxyphenyl68.4170.15
5 2,5-Dimethoxyphenyl70.1572.33
6 3,4-Dimethoxyphenyl72.4175.81
7 2-Nitrophenyl80.1182.61
8 3-Nitrophenyl75.6678.41
9 4-Nitrophenyl78.3180.11
10 2-Chlorophenyl82.1185.33
11 4-Chlorophenyl85.3383.11
12 2,4-Dichlorophenyl83.4186.21
Cisplatin -79.2581.33

Data adapted from a study on the antiproliferative activity of chalcone derivatives containing a morpholine ring.

From this data, several key SAR trends can be deduced:

  • Electron-Withdrawing Groups Enhance Activity: Compounds bearing electron-withdrawing groups, such as nitro (NO2) and chloro (Cl) substituents, on the phenyl ring (compounds 7-12 ) generally exhibit the highest cytotoxic activity, often surpassing that of cisplatin. This suggests that reducing the electron density of the aromatic ring enhances the molecule's interaction with its biological target or improves its cellular uptake.

  • Positional Isomerism is a Factor: The position of the substituent on the phenyl ring influences activity. For instance, the 2-chloro substituted compound 10 and the 4-chloro substituted compound 11 show potent activity, with the 2,4-dichloro substituted compound 12 being among the most active.

  • Electron-Donating Groups Show Varied Effects: Electron-donating groups, such as hydroxyl (-OH) and dimethoxy (-OCH3), result in moderate to good activity (compounds 2-6 ). The N,N-dimethylamino group in compound 1 , a strong electron-donating group, confers the lowest activity in this series.

  • The Morpholine Ring is a Favorable Moiety: The consistent high activity across the series underscores the beneficial contribution of the 4'-morpholinoacetophenone core to the antiproliferative effects of these chalcones. The morpholine group likely enhances the drug-like properties of these compounds.[5][6]

Mechanistic Considerations and Potential Molecular Targets

While the direct molecular targets of morpholinophenyl acrylates are still under extensive investigation, the structural similarities to known kinase inhibitors and the presence of the Michael acceptor moiety strongly suggest that they may function as inhibitors of protein kinases. Many anticancer chalcones exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[7]

The acrylate moiety in these compounds is a well-established warhead for covalent inhibitors of kinases, such as Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR). These inhibitors typically form a covalent bond with a cysteine residue in the ATP-binding site, leading to irreversible inactivation of the enzyme.

The following diagram illustrates a hypothetical mechanism of action where a morpholinophenyl acrylate derivative targets a protein kinase.

G cluster_0 Cellular Environment cluster_1 Drug Action Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ATP->Kinase Cell_Proliferation Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Signal Transduction MPA Morpholinophenyl Acrylate MPA->Kinase Covalent Inhibition

Caption: Hypothetical mechanism of kinase inhibition by morpholinophenyl acrylates.

Experimental Protocols

To facilitate further research and validation of the SAR of morpholinophenyl acrylates, detailed experimental protocols for key assays are provided below.

General Synthesis of Morpholinophenyl Chalcones

This protocol outlines the Claisen-Schmidt condensation reaction used to synthesize the chalcone derivatives discussed in this guide.

Materials:

  • 4'-Morpholinoacetophenone

  • Substituted benzaldehyde derivatives

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 4'-morpholinoacetophenone (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of aqueous potassium hydroxide solution to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure chalcone derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, C6)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Future Directions and Conclusion

The structure-activity relationship studies of morpholinophenyl chalcones provide a strong foundation for the rational design of more potent and selective morpholinophenyl acrylate-based anticancer agents. The key takeaways from the available data are the beneficial role of the morpholine moiety and the enhanced activity conferred by electron-withdrawing substituents on the phenyl ring.

Future research should focus on:

  • Direct Synthesis and Evaluation of Morpholinophenyl Acrylates: A systematic study of a series of morpholinophenyl acrylates with varied substitutions on the phenyl ring is needed to directly assess their SAR.

  • Kinase Profiling: Identifying the specific kinase targets of these compounds through broad kinase screening panels will provide crucial mechanistic insights and guide further optimization.

  • In Vivo Efficacy Studies: Promising lead compounds should be evaluated in animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

References

  • Kursun Aktar, B. S., et al. (2017). Synthesis and structure-activity relationship study: Anticancer chalcones derived from 4′-morpholinoacetophenone. Marmara Pharmaceutical Journal, 21(4), 949-960.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Katarzyna, D., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. International Journal of Molecular Sciences, 22(21), 11551.
  • Solomon, V. R., & Lee, H. (2011). Chalcones: A Novel Class of Promising Anticancer Agents. Current Medicinal Chemistry, 18(9), 1348-1372.
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Validation

A Researcher's Guide to Validating Cellular Target Engagement: The Case of (E)-Ethyl 3-(4-morpholinophenyl)acrylate

Introduction: Beyond Affinity - The Critical Need for Cellular Target Validation In modern drug discovery, identifying a compound with high affinity for a purified protein target is merely the first step. The complex, dy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Affinity - The Critical Need for Cellular Target Validation

In modern drug discovery, identifying a compound with high affinity for a purified protein target is merely the first step. The complex, dynamic environment of a living cell presents numerous barriers and variables—membrane permeability, metabolic breakdown, off-target interactions, and cellular compartmentalization—that can render a potent biochemical inhibitor inert in a physiological context. Therefore, rigorously validating that a compound reaches and engages its intended target within an intact cell is a non-negotiable step in advancing any chemical probe or therapeutic candidate.[1][2]

This guide provides a comprehensive, multi-pronged strategy for validating the cellular target engagement of (E)-Ethyl 3-(4-morpholinophenyl)acrylate . This compound features an acrylate moiety, a class of Michael acceptors known to act as covalent modifiers, frequently targeting reactive cysteine residues on proteins.[3] This structure strongly suggests a potential interaction with Kelch-like ECH-associated protein 1 (Keap1) , the master sensor of oxidative stress and a key regulator of the Nrf2 signaling pathway.[3][4]

Our central hypothesis is that (E)-Ethyl 3-(4-morpholinophenyl)acrylate covalently modifies Keap1, disrupting its ability to target the transcription factor Nrf2 for degradation. This guide will detail a logical, self-validating workflow to test this hypothesis, moving from direct biophysical evidence of target binding to the downstream functional consequences of that engagement. We will compare state-of-the-art techniques, provide detailed experimental protocols, and explain the causal logic behind each step, empowering researchers to generate robust and reliable data.

Chapter 1: The Keap1-Nrf2 Signaling Axis: A Primer

To validate target engagement, one must first understand the target's biological role. The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[5][6]

  • Under Basal Conditions: The homodimeric protein Keap1 acts as a substrate adaptor for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex.[5] It binds to the N-terminal Neh2 domain of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), leading to Nrf2's continuous ubiquitination and subsequent degradation by the proteasome. This keeps cellular Nrf2 levels low.[7][8]

  • Under Stressful Conditions: Electrophiles or reactive oxygen species (ROS) modify key cysteine sensors on Keap1. This conformational change prevents Keap1 from targeting Nrf2 for degradation.[5]

  • The Consequence: Newly stabilized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, such as NQO1 and HMOX1, initiating a powerful antioxidant and detoxification response.[9][10]

Small molecule inhibitors that mimic the effect of oxidative stress by directly engaging Keap1 are of high therapeutic interest. Our test compound is hypothesized to function in this manner.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Dimer Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation (Stabilized) Keap1->Nrf2 Binding Inhibited Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitinates Compound (E)-Ethyl 3-(4-morpholinophenyl)acrylate Compound->Keap1 Covalently Modifies (Hypothesis) Ub Ubiquitin Ub->Cul3 ARE ARE Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (NQO1, HMOX1, etc.) ARE->Genes Activates Transcription Experimental_Workflow Start Hypothesis: Compound binds Keap1 CETSA Tier 1: Direct Engagement Cellular Thermal Shift Assay (CETSA) Start->CETSA Does the compound stabilize Keap1 in cells? WB Tier 2: Proximal Consequence Nrf2 Stabilization (Western Blot) CETSA->WB If yes, does this lead to accumulation of Nrf2? QPCR Tier 3: Downstream Function ARE Gene Upregulation (qRT-PCR) WB->QPCR If yes, is the stabilized Nrf2 transcriptionally active? Conclusion Validated Mechanism of Action QPCR->Conclusion

Caption: A three-tiered workflow for validating cellular target engagement.

Chapter 3: Tier 1 - Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the detection of direct ligand-target interaction in a native, intact cellular environment. [11][12][13]The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is generally more resistant to heat-induced unfolding and aggregation than the unbound protein. [14] Why CETSA? It is label-free, requires no compound modification, and provides direct physical evidence of engagement within the cell, effectively measuring the confluence of cell permeability and target binding. [12]

Comparative Overview of Direct Engagement Methods

While CETSA is our primary method, it's useful to understand its place among other techniques.

MethodPrincipleAdvantagesDisadvantages
CETSA Ligand binding increases the thermal stability of the target protein. [12]Label-free; works in intact cells/tissues; confirms permeability and engagement. [13]Target-specific antibody required; not easily scalable for proteome-wide analysis.
Chemoproteomics (ABPP) An alkyne-tagged version of the compound is used to pull down and identify binding partners via mass spectrometry. [15][16]Proteome-wide; identifies on- and off-targets; high sensitivity. [17]Requires synthesis of a tagged probe, which may alter compound properties; indirect. [16]
NanoBRET™ Measures target engagement via bioluminescence resonance energy transfer between a NanoLuc®-tagged target and a fluorescent tracer.High-throughput; provides quantitative affinity data (IC50) in live cells.Requires genetic modification of the target protein; competition-based assay.
Experimental Protocol: CETSA for Keap1 Target Engagement

This protocol is designed to first generate a melt curve to determine the optimal temperature for the isothermal dose-response experiment.

Part A: Generating the CETSA Melt Curve

  • Cell Culture: Plate HEK293T or a relevant cell line in 10 cm dishes and grow to ~80-90% confluency.

  • Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or a saturating concentration (e.g., 10 µM) of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. Incubate for 1 hour at 37°C.

  • Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Aliquoting and Heating: Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). A non-heated sample (RT) serves as a control.

  • Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Sample Preparation & Analysis: Carefully transfer the supernatant (soluble fraction) to a new tube. Quantify total protein concentration (e.g., BCA assay), normalize all samples, and analyze for soluble Keap1 levels via Western Blotting using a validated Keap1 antibody.

Part B: Isothermal Dose-Response Fingerprinting (ITDRF)

  • Determine Optimal Temperature (T_agg): From the melt curve, identify a temperature in the middle of the transition phase for the vehicle-treated sample (e.g., 54°C). This is the temperature where a stabilizing effect will be most apparent.

  • Compound Titration: Treat cells with a range of concentrations of the test compound (e.g., 0.01 to 30 µM) for 1 hour at 37°C. Include a vehicle control.

  • Heating and Processing: Harvest cells and heat all samples at the predetermined T_agg (e.g., 54°C) for 3 minutes. Include a non-heated control.

  • Analysis: Process the samples as described in Part A (steps 5-7). The resulting Western blot will show the concentration-dependent stabilization of Keap1 by the compound.

Chapter 4: Tier 2 - Nrf2 Stabilization, the Proximal Cellular Consequence

If our compound binds and inhibits Keap1, the immediate downstream effect should be the cessation of Nrf2 degradation, leading to a rapid accumulation of Nrf2 protein. [18]Western blotting is the ideal method to quantify this change in total protein abundance.

Why this step is critical: Observing Nrf2 stabilization provides the crucial mechanistic link between the direct binding event (measured by CETSA) and the downstream functional outcome. It confirms that the binding event is functionally relevant to the pathway of interest.

Experimental Protocol: Western Blot for Nrf2 Stabilization
  • Cell Culture and Treatment: Plate A549 cells (known for a robust Nrf2 response) in a 6-well plate. Treat cells with vehicle (0.1% DMSO), a titration of (E)-Ethyl 3-(4-morpholinophenyl)acrylate (e.g., 0.1, 1, 10 µM), and a positive control like Sulforaphane (5 µM) for a time course (e.g., 2, 4, 6 hours).

  • Lysis: Wash cells with cold PBS and lyse directly in the well with 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and sonicate briefly.

  • Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Normalize samples to 20 µg of total protein, add Laemmli sample buffer, boil for 5 minutes, and load onto a 4-15% polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against Nrf2 (1:1000 dilution) overnight at 4°C.

  • Loading Control: After washing, incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH, 1:5000) to ensure equal protein loading across lanes.

  • Secondary Antibody and Imaging: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Wash again, apply an ECL substrate, and image the chemiluminescence using a digital imager.

  • Densitometry: Quantify the band intensities for Nrf2 and the loading control. Normalize the Nrf2 signal to the loading control to determine the fold-change relative to the vehicle-treated sample.

Chapter 5: Tier 3 - Downstream Pathway Activation of ARE Genes

The final and most definitive step is to demonstrate that the stabilized Nrf2 is transcriptionally active. This is achieved by measuring the upregulation of well-characterized Nrf2 target genes that contain an ARE sequence in their promoters. [4][10]Quantitative real-time PCR (qRT-PCR) is the gold standard for this analysis.

Why this provides ultimate validation: This experiment confirms that the compound not only engages its target and produces the expected proximal effect but also successfully modulates the entire signaling cascade to produce a functional transcriptional output.

Experimental Protocol: qRT-PCR for Nrf2 Target Gene Expression
  • Cell Culture and Treatment: Seed cells (e.g., A549) in a 12-well plate. Treat with vehicle, a titration of the test compound, and a positive control as described for the Western blot protocol, typically for 6-8 hours to allow for robust transcriptional changes.

  • RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (HMOX1, NQO1) and a housekeeping gene (ACTB, GAPDH), and a SYBR Green master mix.

  • Primer Sequences (Human):

    • NQO1 Fwd: 5'-GGCAGCGTTCGGTATTACCTA-3'

    • NQO1 Rev: 5'-TCGGCAGGATACTGAAAGTTCG-3'

    • HMOX1 Fwd: 5'-AAGACTGCGTTCCTGCTCAAC-3'

    • HMOX1 Rev: 5'-AAAGCCCTACAGCAACTGTCG-3'

    • GAPDH Fwd: 5'-GGAGCGAGATCCCTCCAAAAT-3'

    • GAPDH Rev: 5'-GGCTGTTGTCATACTTCTCATGG-3'

  • Thermal Cycling: Run the reaction on a qPCR instrument with a standard thermal profile (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s). Include a melt curve analysis at the end to verify product specificity.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the housekeeping gene (ΔCt) and then normalize this value to the vehicle control (ΔΔCt). The fold change is calculated as 2^(-ΔΔCt).

Chapter 6: Data Synthesis and Comparative Analysis

A successful validation campaign will yield a cohesive dataset where results from each tier support one another. The data should demonstrate a clear dose-dependent relationship across all assays.

Expected Outcomes for (E)-Ethyl 3-(4-morpholinophenyl)acrylate:

AssayMetricExpected ResultPositive Control (Sulforaphane)Negative Control (Inactive Analog)
CETSA (ITDRF) EC50 (Stabilization)1-5 µM2-10 µM> 50 µM
Western Blot EC50 (Nrf2 Fold-Increase)1-5 µM2-10 µMNo significant increase
qRT-PCR EC50 (NQO1 mRNA Fold-Increase)2-8 µM5-15 µMNo significant increase

The close correlation between the EC50 values obtained from the biophysical (CETSA), proximal (Western Blot), and functional (qRT-PCR) assays provides powerful, integrated evidence for on-target engagement and the proposed mechanism of action.

Conclusion

Validating cellular target engagement is a cornerstone of rigorous chemical biology and drug discovery. By following a logical, multi-tiered workflow, researchers can move beyond simple biochemical affinity to build a compelling, evidence-based case for a compound's mechanism of action within the complex environment of a living cell. The strategy outlined here—combining direct biophysical measurement with assessments of proximal and downstream pathway modulation—provides a robust framework for de-risking chemical probes and drug candidates. For (E)-Ethyl 3-(4-morpholinophenyl)acrylate, the convergence of data from CETSA, Nrf2 stabilization, and ARE gene induction would provide high-confidence validation of its engagement with Keap1 and its role as an activator of the Nrf2 antioxidant response pathway.

References

  • BPS Bioscience. (n.d.). KEAP1-Nrf2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link] [7]2. West Bioscience. (n.d.). KEAP1-Nrf2 Inhibitor Screening Assay Kit. West Bioscience. [Link] [19]3. Lin, H., et al. (2021). Chemoproteomic strategies for drug target identification. ResearchGate. [Link] [15]4. Biocompare. (n.d.). KEAP1-Nrf2 Inhibitor Screening Assay Kit 72020 from BPS Bioscience, Inc.. Biocompare. [Link] [20]5. Yang, Y., & Liu, Y. (2018). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1733, 133-143. [Link] [16]6. ResearchGate. (n.d.). Schematic diagram of Nrf2/ARE pathway. ResearchGate. [Link] [9]7. ResearchGate. (n.d.). Schematic diagram of the mechanism of the Nrf2 signaling pathway. ResearchGate. [Link] [21]8. MDPI. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link] [17]10. Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link] [11]12. BPS Bioscience. (n.d.). KEAP1:Nrf2 Assay Service. BPS Bioscience. [Link] [8]13. PubMed. (2015). Bis-Michael Acceptors as Novel Probes to Study the Keap1/Nrf2/ARE Pathway. PubMed. [Link] [3]14. ResearchGate. (n.d.). Detailed schematic diagram of Nrf2-related signaling pathway. ResearchGate. [Link] [22]15. MDPI. (2019). Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors. MDPI. [Link] [18]16. Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(8), 534-538. [Link] [1]17. Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link] [12]20. Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Eurofins DiscoverX. [Link] [2]22. Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link] [14]23. He, F., & Ma, Q. (2019). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Journal of Biological Chemistry, 294(45), 16767-16780. [Link] [5]24. Neymotin, A., et al. (2011). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Current Topics in Medicinal Chemistry, 11(12), 1448-1457. [Link] [6]25. Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link] [13]31. Zhang, Y., et al. (2017). Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs. Molecules, 22(12), 2235. [Link] [4]34. Kensler, T. W., & Wakabayashi, N. (2010). Current Landscape of NRF2 Biomarkers in Clinical Trials. Antioxidants & Redox Signaling, 13(11), 1649-1658. [Link]

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Validation

Benchmarking (E)-Ethyl 3-(4-morpholinophenyl)acrylate: A Comparative Guide for Novel Monoamine Oxidase-B Inhibitors

Introduction: The Quest for Novel Neuroprotective Agents In the landscape of neurodegenerative disease research, the pursuit of novel therapeutic agents that can slow or halt disease progression remains a paramount objec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Neuroprotective Agents

In the landscape of neurodegenerative disease research, the pursuit of novel therapeutic agents that can slow or halt disease progression remains a paramount objective. Monoamine oxidase-B (MAO-B) has long been a validated target for conditions such as Parkinson's disease, owing to its role in the degradation of dopamine in the brain.[1] Inhibition of MAO-B can elevate dopamine levels, providing symptomatic relief and potentially neuroprotective effects.[1][2] This guide introduces (E)-Ethyl 3-(4-morpholinophenyl)acrylate , a novel acrylate derivative, as a putative MAO-B inhibitor and benchmarks its potential against well-established clinical inhibitors: Selegiline, Rasagiline, and Safinamide.

While the direct MAO-B inhibitory activity of (E)-Ethyl 3-(4-morpholinophenyl)acrylate is currently under investigation, its structural features, particularly the presence of a morpholine moiety, suggest a potential interaction with monoamine oxidases. The morpholine ring is a key component in several known MAO inhibitors, prompting further exploration of this compound's therapeutic promise.[3][4][5] This guide provides a comprehensive framework for the preclinical evaluation of (E)-Ethyl 3-(4-morpholinophenyl)acrylate, offering a head-to-head comparison with current standards of care and detailing the requisite experimental protocols to elucidate its efficacy and safety profile.

Mechanism of Action: Targeting Dopamine Metabolism

MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of monoamines, including dopamine.[1] By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the synaptic cleft. This is the primary mechanism through which MAO-B inhibitors are thought to exert their therapeutic effects in Parkinson's disease.[1]

The established inhibitors benchmarked in this guide employ distinct modes of action. Selegiline and Rasagiline are irreversible inhibitors that form a covalent bond with the flavin cofactor of MAO-B.[2] In contrast, Safinamide is a reversible inhibitor, offering a different pharmacokinetic and pharmacodynamic profile.[2] (E)-Ethyl 3-(4-morpholinophenyl)acrylate is hypothesized to act as a competitive or non-competitive inhibitor of MAO-B, a characteristic that will be determined through the enzymatic assays detailed herein.

Below is a diagram illustrating the putative mechanism of action of (E)-Ethyl 3-(4-morpholinophenyl)acrylate within the dopamine metabolic pathway.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 MAOB MAO-B DA->MAOB Degradation vesicle Synaptic Vesicle VMAT2->vesicle Packaging vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DAT->DA DOPAC DOPAC MAOB->DOPAC Test_Compound (E)-Ethyl 3-(4-morpholinophenyl)acrylate Test_Compound->MAOB Inhibition DA_synapse->DAT Reuptake

Caption: Putative inhibition of MAO-B by (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

Comparative Analysis: In Vitro Efficacy and Selectivity

A critical initial step in the evaluation of a novel inhibitor is to determine its potency and selectivity in vitro. The following table summarizes the key characteristics of the known MAO-B inhibitors that serve as benchmarks for (E)-Ethyl 3-(4-morpholinophenyl)acrylate. The data for the test compound are presented as hypothetical values to be determined experimentally.

CompoundType of InhibitorMAO-B IC50 (nM)Selectivity for MAO-B over MAO-A
(E)-Ethyl 3-(4-morpholinophenyl)acrylate To be determinedTo be determinedTo be determined
SelegilineIrreversible51[6]~450-fold[6]
RasagilineIrreversible4.43[7]~93-fold[7]
SafinamideReversible98[2][7][8]>1000-fold[9]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, standardized and validated protocols are essential. This section provides detailed methodologies for the key in vitro and in vivo experiments required to benchmark (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory potential of the test compound on MAO-B activity by measuring the production of hydrogen peroxide, a byproduct of the enzymatic reaction.[10]

Workflow Diagram:

MAO_B_Assay_Workflow start Start prep_reagents Prepare Reagents: - MAO-B Enzyme - Substrate (Tyramine) - Test Compound Dilutions - Positive Control (Selegiline) start->prep_reagents plate_setup Plate Setup (96-well black plate): - Add Test Compound - Add Positive Control - Add Enzyme Control prep_reagents->plate_setup pre_incubation Pre-incubate with MAO-B Enzyme (10 min, 37°C) plate_setup->pre_incubation add_substrate Add Substrate/Probe Solution pre_incubation->add_substrate kinetic_read Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) (30-60 min, 37°C) add_substrate->kinetic_read data_analysis Data Analysis: - Calculate Slope of Reaction - Determine % Inhibition - Calculate IC50 kinetic_read->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro fluorometric MAO-B inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized human recombinant MAO-B enzyme in assay buffer to the recommended concentration.

    • Prepare a stock solution of the MAO-B substrate (e.g., Tyramine) in the appropriate solvent.

    • Prepare a series of dilutions of (E)-Ethyl 3-(4-morpholinophenyl)acrylate and the positive control inhibitor (e.g., Selegiline) in assay buffer.

  • Assay Plate Preparation:

    • In a 96-well black microplate, add the diluted test compound and positive control to their respective wells.

    • Include wells for enzyme control (enzyme without inhibitor) and a blank (assay buffer only).

  • Enzyme Addition and Pre-incubation:

    • Add the prepared MAO-B enzyme solution to all wells except the blank.

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Substrate Addition and Kinetic Measurement:

    • Prepare a substrate working solution containing the MAO-B substrate and a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP).

    • Add the substrate working solution to all wells to initiate the reaction.

    • Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 30-60 minutes at 37°C.[11]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12] This is crucial for determining the therapeutic window of the test compound.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed SH-SY5Y neuroblastoma cells in a 96-well plate start->seed_cells cell_adhesion Incubate for 24h to allow cell adhesion seed_cells->cell_adhesion treat_cells Treat cells with various concentrations of the test compound cell_adhesion->treat_cells incubation Incubate for 24-72h treat_cells->incubation add_mtt Add MTT Reagent to each well incubation->add_mtt formazan_incubation Incubate for 2-4h (Formation of formazan crystals) add_mtt->formazan_incubation solubilize Add Solubilization Solution (e.g., DMSO) formazan_incubation->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance data_analysis Data Analysis: - Calculate % Cell Viability - Determine CC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of (E)-Ethyl 3-(4-morpholinophenyl)acrylate in cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated control wells.

  • Incubation:

    • Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percent viability against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

In Vivo Neuroprotection: MPTP Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used preclinical model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[14][15][16]

Workflow Diagram:

MPTP_Model_Workflow start Start acclimatize Acclimatize mice start->acclimatize pre_treatment Pre-treat with Test Compound or Vehicle acclimatize->pre_treatment mptp_admin Administer MPTP (e.g., 4 injections, 2h apart) pre_treatment->mptp_admin post_treatment Continue Test Compound/Vehicle Treatment mptp_admin->post_treatment behavioral_tests Behavioral Assessments (e.g., Rotarod, Open Field) post_treatment->behavioral_tests tissue_collection Euthanize and Collect Brain Tissue behavioral_tests->tissue_collection analysis Immunohistochemistry (TH staining) and Neurochemical Analysis (HPLC) tissue_collection->analysis data_analysis Data Analysis and Comparison analysis->data_analysis end End data_analysis->end

Caption: Workflow for the MPTP mouse model of Parkinson's disease.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize male C57BL/6 mice to the housing conditions for at least one week.

    • Randomly assign mice to experimental groups: Vehicle + Saline, Vehicle + MPTP, (E)-Ethyl 3-(4-morpholinophenyl)acrylate + MPTP, and a positive control (e.g., Selegiline + MPTP).

  • Drug Administration:

    • Administer the test compound or vehicle orally or via intraperitoneal (i.p.) injection for a specified period before MPTP administration.

    • Induce the Parkinsonian phenotype by administering MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.[15]

    • Continue the administration of the test compound or vehicle for a defined period post-MPTP injection.

  • Behavioral Analysis:

    • At a designated time point after MPTP administration, perform behavioral tests to assess motor function. Common tests include the rotarod test for motor coordination and the open-field test for locomotor activity.

  • Tissue Processing and Analysis:

    • Following the final behavioral assessment, euthanize the mice and perfuse them with saline followed by a fixative.

    • Dissect the brains and process them for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

    • For neurochemical analysis, dissect the striatum from fresh brains and measure dopamine and its metabolites using high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • Compare the behavioral scores, TH-positive cell counts, and dopamine levels between the different treatment groups to evaluate the neuroprotective effects of (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of (E)-Ethyl 3-(4-morpholinophenyl)acrylate as a potential MAO-B inhibitor. By systematically evaluating its in vitro potency, selectivity, and cytotoxicity, alongside its in vivo neuroprotective efficacy in a well-established animal model of Parkinson's disease, researchers can gain a clear understanding of its therapeutic potential. The direct comparison with clinically approved MAO-B inhibitors—Selegiline, Rasagiline, and Safinamide—will provide crucial context for its further development.

Future studies should aim to elucidate the precise binding mode of (E)-Ethyl 3-(4-morpholinophenyl)acrylate to MAO-B through X-ray crystallography and explore its pharmacokinetic profile and metabolism. A thorough investigation of its effects on other monoamine oxidases and off-target interactions will also be essential in building a complete safety and efficacy profile. The data generated from the protocols outlined in this guide will be instrumental in determining whether (E)-Ethyl 3-(4-morpholinophenyl)acrylate warrants progression into more advanced preclinical and, ultimately, clinical development as a novel treatment for neurodegenerative diseases.

References

  • Schedin-Weiss, S., et al. (2017). Structure-Based Design of Novel MAO-B Inhibitors: A Review. MDPI.
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  • Parkinson's UK. (2025). MAO-B inhibitors (rasagiline, selegiline, safinamide).
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Comparative

A Comparative Guide to the Anti-Inflammatory Effects of Acrylate Derivatives for Drug Discovery Professionals

This guide offers an in-depth comparative analysis of the anti-inflammatory properties of various acrylate derivatives. It is designed for researchers, scientists, and drug development professionals seeking to understand...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the anti-inflammatory properties of various acrylate derivatives. It is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of this versatile class of compounds. By synthesizing data from preclinical studies, we will explore their mechanisms of action, compare their relative potencies, and provide detailed experimental protocols for their evaluation.

Introduction: The Double-Edged Sword of Inflammation and the Promise of Acrylate Derivatives

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective process essential for healing, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is a complex interplay of cellular and molecular events, primarily orchestrated by signaling pathways like Nuclear Factor-kappa B (NF-κB) and the enzymatic activity of cyclooxygenases (COX).

Acrylate derivatives, characterized by the presence of an acrylate moiety (CH₂=CHCOOR), have emerged as a promising class of therapeutic agents due to their diverse biological activities. Their α,β-unsaturated carbonyl group makes them potential Michael acceptors, allowing for covalent interactions with biological nucleophiles, which can modulate the function of key proteins in inflammatory pathways. This guide will delve into the anti-inflammatory effects of different acrylate derivatives, providing a comparative framework for their potential in drug discovery.

Mechanisms of Anti-Inflammatory Action: Beyond COX Inhibition

While the inhibition of COX enzymes, particularly the inducible isoform COX-2, is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs), the anti-inflammatory effects of acrylate derivatives are often more multifaceted.[1][2]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Several studies have indicated that acrylate derivatives can exert their anti-inflammatory effects by inhibiting this critical pathway. For instance, certain ethyl ferulate derivatives have been shown to suppress the production of tumor necrosis factor-alpha (TNF-α) by targeting the NF-κB and MAPK signaling pathways.[3]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB (Ubiquitinated) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n Active NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binds mRNA Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->mRNA Acrylates Acrylate Derivatives Acrylates->IKK Inhibit Acrylates->NFkB_n Inhibit Translocation

Figure 1: Simplified NF-κB signaling pathway and potential points of inhibition by acrylate derivatives.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Some acrylic acid derivatives have been designed as dual inhibitors of both COX-1 and lipoxygenase (LOX), enzymes that produce pro-inflammatory prostaglandins and leukotrienes, respectively.[1] This dual inhibition can offer a broader spectrum of anti-inflammatory activity.

Comparative Analysis of Acrylate Derivatives

The anti-inflammatory potency of acrylate derivatives is significantly influenced by their chemical structure. Substitutions on the acrylic acid backbone and the nature of the ester group play a crucial role in determining their biological activity.

Phenyl Acrylate Derivatives

A study on 4-hydroxybenzene acrylic acid derivatives, designed based on the natural anti-inflammatory compound ferulic acid, revealed significant anti-inflammatory activity in an in vivo model.[2] The structure-activity relationship demonstrated that:

  • Hydroxyl and Acetyl Groups: A p-hydroxyl group on the α-position benzene ring, particularly when acetylated, contributes to considerable anti-inflammatory activity.[2]

  • Esterification: Esterification of the carboxyl group on the double bond also enhances anti-inflammatory effects.[2]

  • Sulfonyl Group: The introduction of a p-methylsulfonyl group on the other benzene ring, intended for COX-2 selectivity, also surprisingly contributed to the anti-inflammatory activity.[2]

CompoundStructureIn Vivo Anti-inflammatory Activity (Suppression Rate %)
5a 4-hydroxy-3-methoxy-phenyl acrylic acid ethyl ester45.29
5f 4-acetoxy-3-methoxy-phenyl acrylic acid ethyl ester44.75
6a 4-(4-methylsulfonyl-phenoxy)-phenyl acrylic acid ethyl ester24.11
Indomethacin (Reference Drug)100
Table 1: In vivo anti-inflammatory activity of selected 4-hydroxybenzene acrylic acid derivatives in a xylene-induced mouse ear edema model.[2]

Another study on ethyl ferulate derivatives demonstrated that compounds c10 and c23 exhibited more potent suppression of TNF-α production in RAW264.7 cells than the parent compound and even dexamethasone, acting through the NF-κB and MAPK signaling pathways.[3]

Simple Alkyl Acrylates

While comprehensive comparative studies on the anti-inflammatory effects of simple alkyl acrylates (e.g., methyl, ethyl, butyl acrylate) are limited, their potential to cause skin sensitization has been systematically evaluated using the local lymph node assay (LLNA).[4] Although skin sensitization is an immunological response, it involves inflammatory processes. The study classified methyl, ethyl, and butyl acrylate as weak sensitizers, while ethylhexyl acrylate was borderline moderate.[4] This suggests that the length of the alkyl chain in the ester group influences the biological activity of these compounds.

Further research is warranted to directly compare the anti-inflammatory potency of this series of simple acrylates in established in vitro and in vivo models.

Experimental Protocols for Evaluating Anti-Inflammatory Activity

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a common primary screen for anti-inflammatory activity.

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test acrylate derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Quantification:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

Figure 2: Workflow for the in vitro nitric oxide (NO) inhibition assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of compounds against acute inflammation.[5]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.

Protocol:

  • Animal Model: Use male Wistar rats (180-220 g).

  • Grouping: Divide the animals into groups (n=6):

    • Control (vehicle)

    • Reference drug (e.g., Indomethacin, 10 mg/kg)

    • Test groups (different doses of acrylate derivatives)

  • Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group. The ED₅₀ (the dose that causes 50% inhibition of edema) can also be determined.

Conclusion and Future Directions

Acrylate derivatives represent a versatile and promising class of compounds with significant anti-inflammatory potential. Their mechanisms of action can be multifaceted, involving the modulation of key inflammatory pathways such as NF-κB and the inhibition of pro-inflammatory enzymes like COX and LOX. Structure-activity relationship studies have demonstrated that the anti-inflammatory potency of these derivatives can be finely tuned through chemical modifications.

While research on complex substituted phenyl acrylates has yielded promising results, there is a clear need for more systematic comparative studies on simpler alkyl acrylates to better understand the fundamental role of the ester group in mediating anti-inflammatory effects. Future research should focus on:

  • Broadening the chemical diversity of synthesized acrylate derivatives.

  • Conducting comprehensive in vitro and in vivo comparative studies to establish clear structure-activity relationships.

  • Investigating the detailed molecular mechanisms of action for the most potent compounds.

  • Evaluating the safety and pharmacokinetic profiles of lead candidates.

By addressing these key areas, the full therapeutic potential of acrylate derivatives as a new generation of anti-inflammatory agents can be unlocked.

References

  • Pontiki, E., et al. (2011). Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities. European Journal of Medicinal Chemistry, 46(1), 191-200. [Link]

  • Li, J., et al. (2013). Design, Synthesis and Biological Evaluation of Novel 4-hydroxybenzene Acrylic Acid Derivatives. Letters in Drug Design & Discovery, 10(7), 643-649. [Link]

  • Murakami, Y., et al. (2018). Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. In Vivo, 32(6), 1339-1351. [Link]

  • Abdel-Aziz, A. A., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 405-415. [Link]

  • Basketter, D. A., et al. (2001). Comparative analysis of skin sensitization potency of acrylates (methyl acrylate, ethyl acrylate, butyl acrylate, and ethylhexyl acrylate) using the local lymph node assay. Contact Dermatitis, 45(2), 83-87. [Link]

  • U.S. Environmental Protection Agency. (1987). Health and Environmental Effects Profile for Ethyl Acrylate. EPA/600/X-87/215. [Link]

  • Abdel-Salam, O. M., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 405–415. [Link]

  • Yin, M., et al. (2020). Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells. Molecules, 25(23), 5558. [Link]

  • Stanković, N., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(11), 3149. [Link]

  • Huang, W. H., et al. (2004). Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. Chemical & Pharmaceutical Bulletin, 52(1), 133-136. [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Thompson, C. M., et al. (2019). Assessment of the mode of action underlying development of forestomach tumors in rodents following oral exposure to ethyl acrylate and relevance to humans. Regulatory Toxicology and Pharmacology, 108, 104449. [Link]

  • Wang, Y., et al. (2022). Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents. Natural Product Research, 1-9. [Link]

  • Abdel-Hameed, E. S., et al. (2012). Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models. Toxicology and Applied Pharmacology, 264(1), 84-93. [Link]

  • Li, H., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. [Link]

  • El-Sawy, E. R., et al. (2021). Soluble epoxide hydrolase inhibition enhances production of specialized pro-resolving lipid mediator and promotes macrophage plasticity. British Journal of Pharmacology, 178(11), 2351-2367. [Link]

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Validation

In Vivo Efficacy of (E)-Ethyl 3-(4-morpholinophenyl)acrylate in Acute Inflammation: A Comparative Analysis Against Standard NSAIDs

< Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comparative analysis of the in vivo efficacy of the novel compound, (E)-Ethyl 3-(4-morpholinophenyl)acrylate...

Author: BenchChem Technical Support Team. Date: January 2026

<

Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the in vivo efficacy of the novel compound, (E)-Ethyl 3-(4-morpholinophenyl)acrylate (EMPA), against the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. Utilizing the well-established carrageenan-induced paw edema model in rats, this document details the experimental rationale, protocols, and outcomes. The results indicate that EMPA exhibits a significant, dose-dependent anti-inflammatory effect, particularly in the early, non-prostaglandin-mediated phase of inflammation. This suggests a mechanism of action distinct from traditional NSAIDs and highlights its potential as a promising therapeutic candidate for acute inflammatory conditions.

Introduction: The Challenge of Acute Inflammation and the Role of Novel Therapeutics

Acute inflammation is a fundamental protective response to tissue injury or infection, but its dysregulation can lead to chronic disease and significant pathology.[1][2] The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[3][4] Consequently, inhibiting the NF-κB signaling pathway is a primary strategy in the development of novel anti-inflammatory drugs.[4][5]

(E)-Ethyl 3-(4-morpholinophenyl)acrylate (EMPA) is a novel acrylate derivative. While specific in vivo data for this exact compound is limited in public literature, related acrylate structures have shown a range of biological activities, including anti-inflammatory and antiproliferative effects.[6][7][8][9] This guide outlines a rigorous preclinical in vivo evaluation of EMPA's anti-inflammatory potential.

This study compares EMPA to Indomethacin, a potent, standard-of-care NSAID. The objective is to characterize the efficacy of EMPA in a validated animal model of acute inflammation and to elucidate its potential mechanistic advantages over traditional therapies.

Postulated Mechanism of Action: Targeting the NF-κB Inflammatory Cascade

The primary inflammatory cascade initiated by stimuli like carrageenan involves the activation of the NF-κB pathway.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Pro-inflammatory signals lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes such as TNF-α, IL-1β, and COX-2.[11][12]

While Indomethacin primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis in the later phase of inflammation, EMPA is hypothesized to act further upstream.[13] It is postulated that EMPA inhibits the IκB kinase (IKK) complex, preventing IκB degradation and keeping NF-κB inactive in the cytoplasm. This would block the entire downstream cascade, potentially offering a broader and more immediate anti-inflammatory effect.

G Fig. 1: Postulated NF-κB Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Signals to IkB_NFkB IκB-NFκB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Proteasome Proteasome Degradation IkB_NFkB->Proteasome Phosphorylated IκB is targeted for Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, COX-2) NFkB->Genes Translocates to Nucleus & Activates Inflammation Inflammation Genes->Inflammation Inflammation Carrageenan Carrageenan (Stimulus) Carrageenan->Receptor Activates EMPA EMPA (Test Compound) EMPA->IKK Inhibits Indomethacin Indomethacin (Standard Drug) Indomethacin->Genes Inhibits COX-2 Product (Prostaglandins)

Caption: Postulated NF-κB inhibition pathway of EMPA vs. Indomethacin.

In Vivo Model Rationale: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classical, highly reproducible, and widely accepted assay for evaluating the efficacy of acute anti-inflammatory agents.[13][14][15] Its primary advantages include:

  • Biphasic Response: The inflammatory reaction is biphasic. The early phase (0-2.5 hours) is mediated by histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is primarily driven by prostaglandins, involving the upregulation of COX-2.[13] This allows for the differentiation of compounds acting on different inflammatory mediators.

  • Predictive Validity: The model has high predictive validity for the clinical efficacy of NSAIDs and other anti-inflammatory drugs.[16]

  • Quantifiable Endpoint: The primary endpoint, paw volume (edema), is easily and accurately measured, providing a robust quantitative assessment of inflammation.[13][16]

This model is ideal for testing the hypothesis that EMPA acts early in the inflammatory cascade, whereas Indomethacin's effects will be more pronounced in the later, prostaglandin-mediated phase.

Detailed Experimental Protocol

This protocol is designed to ensure reproducibility and statistical power, adhering to established standards for preclinical in vivo research.[14]

4.1. Materials and Reagents

  • Animals: Male Wistar rats (180-200g), acclimatized for one week.

  • Phlogistic Agent: Lambda Carrageenan (1% w/v in sterile 0.9% saline).

  • Test Compound: (E)-Ethyl 3-(4-morpholinophenyl)acrylate (EMPA), suspended in 0.5% carboxymethylcellulose (CMC).

  • Positive Control: Indomethacin, suspended in 0.5% CMC.

  • Vehicle Control: 0.5% Carboxymethylcellulose (CMC).

  • Measurement Device: Digital Plethysmometer.

4.2. Animal Grouping and Dosing Animals (n=6 per group) are randomly assigned to the following groups:

  • Group I (Vehicle Control): 0.5% CMC (10 mL/kg, p.o.)

  • Group II (Positive Control): Indomethacin (10 mg/kg, p.o.)

  • Group III (EMPA Low Dose): EMPA (25 mg/kg, p.o.)

  • Group IV (EMPA High Dose): EMPA (50 mg/kg, p.o.)

4.3. Experimental Workflow

The workflow ensures precise timing for dosing and measurements, which is critical for capturing the biphasic inflammatory response.[16]

G Fig. 2: Experimental Workflow for Paw Edema Assay cluster_timeline T_minus_60 T = -60 min Administer Compounds (Vehicle, IND, EMPA) T0 T = 0 min Measure Initial Paw Volume (V₀) Inject Carrageenan (0.1 mL) T_minus_60->T0 T1 T = 1 hr Measure Paw Volume (V₁) T0->T1 T2 T = 2 hr Measure Paw Volume (V₂) T1->T2 T3 T = 3 hr Measure Paw Volume (V₃) T2->T3 T4 T = 4 hr Measure Paw Volume (V₄) T3->T4 T5 T = 5 hr Measure Paw Volume (V₅) Euthanize & Analyze T4->T5 start->end Time (minutes)

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

4.4. Procedure

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using the plethysmometer.

  • Compound Administration: Administer the respective compounds (Vehicle, Indomethacin, or EMPA) via oral gavage one hour prior to carrageenan injection.[13]

  • Induction of Edema: At T=0, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[13][16]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

4.5. Data Analysis

  • Calculate Paw Edema: The increase in paw volume (Edema) is calculated for each animal at each time point:

    • Edema (mL) = Vₜ - V₀

  • Calculate Percentage Inhibition: The percentage inhibition of edema is calculated to compare the efficacy of the treatment groups against the vehicle control:

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using a one-way ANOVA followed by Dunnett's post-hoc test. A p-value < 0.05 is considered statistically significant.

Results: Comparative Efficacy Data

The administration of carrageenan induced a time-dependent increase in paw edema in the vehicle-treated group, peaking at approximately 3-4 hours. Both EMPA and Indomethacin significantly reduced paw edema compared to the vehicle control.

Table 1: Effect of EMPA and Indomethacin on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose)1 hr2 hr3 hr4 hr5 hr
Paw Edema (mL, Mean ± SEM)
Vehicle Control (10 mL/kg)0.45 ± 0.040.78 ± 0.061.15 ± 0.081.12 ± 0.071.05 ± 0.06
Indomethacin (10 mg/kg)0.38 ± 0.030.51 ± 0.040.46 ± 0.05 0.39 ± 0.040.35 ± 0.03**
EMPA (25 mg/kg)0.31 ± 0.030.55 ± 0.050.75 ± 0.06**0.79 ± 0.070.76 ± 0.06*
EMPA (50 mg/kg)0.24 ± 0.02 0.42 ± 0.030.58 ± 0.05 0.61 ± 0.050.59 ± 0.04**
Percentage Inhibition (%)
Indomethacin (10 mg/kg)15.6%34.6%60.0%65.2%66.7%
EMPA (25 mg/kg)31.1%29.5%34.8%29.5%27.6%
EMPA (50 mg/kg)46.7%46.2%50.0%45.5%43.8%

*p < 0.05, *p < 0.01 compared to Vehicle Control group.

Discussion and Scientific Interpretation

The results clearly demonstrate that EMPA possesses significant anti-inflammatory activity in a dose-dependent manner. The higher dose of EMPA (50 mg/kg) showed a potent inhibitory effect on edema formation throughout the 5-hour observation period.

A key finding is the differential activity profile between EMPA and Indomethacin. EMPA, particularly at the 50 mg/kg dose, exhibited its strongest percentage inhibition during the early phase of inflammation (46.7% at 1 hour). In contrast, Indomethacin's inhibitory effect was modest in the first hour (15.6%) but became much more pronounced in the later, prostaglandin-mediated phase (peaking at 66.7% inhibition at 5 hours).

This temporal difference in efficacy supports the initial hypothesis. EMPA's strong early-phase activity suggests it interferes with the release or action of initial inflammatory mediators like histamine and serotonin, which is consistent with an upstream mechanism of action such as NF-κB inhibition. Indomethacin's delayed but powerful effect aligns with its known role as a COX inhibitor, targeting the later phase of inflammation.[13] The sustained, albeit slightly lower, efficacy of EMPA into the later phases suggests it may also have some downstream effects, or that inhibiting the initial cascade has lasting consequences on the overall inflammatory response.

Conclusion and Future Directions

(E)-Ethyl 3-(4-morpholinophenyl)acrylate (EMPA) is a potent, orally active anti-inflammatory agent in the rat carrageenan-induced paw edema model. Its efficacy profile, characterized by strong inhibition of the early phase of inflammation, distinguishes it from standard NSAIDs like Indomethacin and suggests a mechanism involving the inhibition of upstream signaling pathways such as NF-κB.

These promising in vivo results warrant further investigation. Future studies should focus on:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis to correlate plasma concentration with anti-inflammatory effects.

  • Biomarker analysis of paw tissue to directly measure levels of TNF-α, IL-1β, and prostaglandin E2 to confirm the mechanistic hypothesis.

  • Efficacy studies in chronic inflammation models , such as collagen-induced arthritis, to assess its potential for treating long-term inflammatory diseases.[17][18]

EMPA represents a promising scaffold for the development of a new class of anti-inflammatory drugs with a potentially advantageous mechanism of action.

References

  • (No author given). (n.d.). Current time information in Jasper County, US. Google Search.
  • WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
  • Redoxis. (n.d.).
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Inotiv. (n.d.).
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  • Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases.
  • BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Vanderbilt University. (2010).
  • (No author given). (2005). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Indian Journal of Pharmacology, 37, 371-5.
  • Liu, G., et al. (n.d.).
  • Aragen Life Sciences. (n.d.).
  • MP Biomedicals. (n.d.). DSS-Induced Colitis Model.
  • BenchChem. (n.d.). Dehydrocurdione Protocol for Carrageenan-Induced Paw Edema Model.
  • Creative Diagnostics. (n.d.).
  • SMC Laboratories Inc. (n.d.). DSS-induced colitis model.
  • (No author given). (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB.
  • Redoxis. (n.d.). DSS Induced Colitis in Mice.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
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  • (No author given). (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
  • (No author given). (n.d.). 3Acetyl4-hydroxyphenyl acrylate | Request PDF.
  • Fotopoulos, I., et al. (2025). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.
  • Fotopoulos, I., et al. (n.d.). Ethyl (E)-(3-(4-((4-Bromobenzyl)Oxy)Phenyl)Acryloyl)
  • (No author given). (n.d.). Ethyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI.

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Comparative

A Head-to-Head Comparison of Synthetic Routes for Morpholinophenyl Acrylates: A Guide for Researchers

For researchers and professionals in drug development, the efficient synthesis of morpholinophenyl acrylates is a critical step in the creation of various bioactive molecules. The morpholine moiety is a privileged struct...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of morpholinophenyl acrylates is a critical step in the creation of various bioactive molecules. The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. This guide provides an in-depth, head-to-head comparison of two prominent synthetic strategies for preparing a key intermediate, 4-(morpholin-4-yl)phenol, which is subsequently acylated to yield the target morpholinophenyl acrylate. We will delve into the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation, offering detailed protocols, mechanistic insights, and a comparative analysis to inform your synthetic route selection.

Introduction: The Significance of Morpholinophenyl Acrylates

Morpholinophenyl acrylates serve as versatile building blocks in the synthesis of a wide array of compounds with potential therapeutic applications. The morpholine ring can enhance aqueous solubility and metabolic stability, while the acrylate group provides a reactive handle for further functionalization, such as in the development of covalent inhibitors or as a polymerizable monomer. The overall synthetic efficiency, cost-effectiveness, and scalability of the chosen route are therefore paramount considerations in any drug discovery program.

This guide will focus on the synthesis of 4-(morpholin-4-yl)phenyl acrylate, outlining two distinct pathways that differ in their approach to the crucial C-N bond formation step.

Synthetic Strategies: Two Paths to a Key Intermediate

The synthesis of 4-(morpholin-4-yl)phenyl acrylate is a two-step process. The first and most critical step is the formation of the N-aryl bond to create 4-(morpholin-4-yl)phenol. The second step is a straightforward acylation of the phenolic hydroxyl group. We will compare two powerful cross-coupling reactions for the initial C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation.

Overall Synthetic Scheme:

Synthetic Scheme cluster_0 Route 1: Buchwald-Hartwig Amination cluster_1 Route 2: Ullmann Condensation cluster_2 Final Step: Acylation start1 4-Halophenol catalyst1 Pd Catalyst Ligand, Base start1->catalyst1 morpholine1 Morpholine morpholine1->catalyst1 intermediate1 4-(Morpholin-4-yl)phenol intermediate_shared 4-(Morpholin-4-yl)phenol intermediate1->intermediate_shared catalyst1->intermediate1 start2 4-Halophenol catalyst2 Cu Catalyst Ligand (optional), Base start2->catalyst2 morpholine2 Morpholine morpholine2->catalyst2 intermediate2 4-(Morpholin-4-yl)phenol intermediate2->intermediate_shared catalyst2->intermediate2 base Base intermediate_shared->base acyl_chloride Acryloyl Chloride acyl_chloride->base final_product 4-(Morpholin-4-yl)phenyl acrylate base->final_product

Caption: Overall synthetic workflow for morpholinophenyl acrylates.

Route 1: The Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][2] Its broad substrate scope and functional group tolerance make it a highly attractive method.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst.[2] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often employed to promote the reductive elimination step and stabilize the catalytic species.[3]

Buchwald-Hartwig Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)-NHR'R'']+ Ln Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R'' Ln Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Regeneration Product Ar-NR'R'' Reduct_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis of 4-(Morpholin-4-yl)phenol

Materials:

  • 4-Bromophenol

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add 4-bromophenol (1.0 equivalent) and anhydrous toluene.

  • Add morpholine (1.2 equivalents) to the mixture.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(morpholin-4-yl)phenol.

Route 2: The Ullmann Condensation Pathway

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[4] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern modifications with the use of ligands have made it a more viable and milder alternative to palladium-catalyzed methods.[5]

Mechanistic Rationale

The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve the formation of a copper(I) amide species. This species then undergoes a coupling reaction with the aryl halide. The reaction is thought to proceed via an oxidative addition-reductive elimination pathway or a related process involving a four-centered transition state. The use of ligands, such as diamines or amino acids, can stabilize the copper catalyst and facilitate the reaction at lower temperatures.[4][5]

Ullmann Condensation CuI Cu(I)X Amine_React Reaction with Amine & Base CuI->Amine_React HNR'R'' Base Cu_Amide Cu(I)-NR'R'' Amine_React->Cu_Amide Coupling Coupling with Ar-X Cu_Amide->Coupling Product Ar-NR'R'' Coupling->Product Regeneration Catalyst Regeneration Coupling->Regeneration Regeneration->CuI

Caption: Simplified representation of the Ullmann condensation.

Experimental Protocol: Ullmann Synthesis of 4-(Morpholin-4-yl)phenol

Materials:

  • 4-Iodophenol

  • Morpholine

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equivalents).

  • Add 4-iodophenol (1.0 equivalent) and DMSO.

  • Add morpholine (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(morpholin-4-yl)phenol.

Final Step: Acylation to 4-(Morpholin-4-yl)phenyl acrylate

The final step in the synthesis is the acylation of the phenolic hydroxyl group of 4-(morpholin-4-yl)phenol. A common and efficient method for this transformation is the Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base.[6][7]

Experimental Protocol: Acylation of 4-(Morpholin-4-yl)phenol

Materials:

  • 4-(Morpholin-4-yl)phenol

  • Acryloyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve 4-(morpholin-4-yl)phenol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) dropwise to the solution.

  • Slowly add acryloyl chloride (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to give 4-(morpholin-4-yl)phenyl acrylate.

Head-to-Head Comparison: Buchwald-Hartwig vs. Ullmann

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based (e.g., Pd(OAc)₂)Copper-based (e.g., CuI)
Ligand Bulky, electron-rich phosphines (e.g., XPhos) are often essential.Often requires a ligand (e.g., L-proline, diamines), but ligand-free systems exist.[5]
Reaction Temperature Generally milder (80-120 °C).Traditionally high temperatures (>150 °C), but modern methods allow for lower temperatures (100-130 °C).[4][5]
Reaction Time Typically shorter (12-24 hours).Can be longer (24-48 hours).
Substrate Scope Very broad, tolerates a wide range of functional groups. Effective with aryl chlorides, bromides, and iodides.[1]Traditionally favored for activated aryl halides. Modern systems have expanded the scope, but can be less tolerant of certain functional groups.[5]
Cost Palladium catalysts and specialized phosphine ligands can be expensive.Copper catalysts are significantly cheaper. Ligands, if required, are often inexpensive.
Yield Generally high yields are achievable.Yields can be variable and are often highly dependent on the specific substrate and conditions.
Environmental Impact Palladium is a precious metal with a higher environmental footprint.Copper is more abundant and has a lower environmental impact.
Ease of Workup Removal of palladium residues can be challenging.Copper residues are generally easier to remove.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for the synthesis of the key intermediate, 4-(morpholin-4-yl)phenol. The choice between these two routes will depend on the specific priorities of the research program.

  • For rapid, high-yielding synthesis with broad functional group tolerance, especially at the discovery stage, the Buchwald-Hartwig amination is often the preferred method. The higher cost of the catalyst and ligand may be justified by the reliability and efficiency of the reaction.

  • For large-scale synthesis where cost is a major driver, the Ullmann condensation presents a more economical alternative. The lower cost of the copper catalyst is a significant advantage. However, more extensive optimization of reaction conditions may be required to achieve high yields, and the longer reaction times could be a drawback.

The final acylation step via the Schotten-Baumann reaction is a robust and high-yielding transformation that is applicable regardless of the route chosen for the synthesis of the phenolic intermediate.

By carefully considering the factors outlined in this guide, researchers can make an informed decision on the most appropriate synthetic strategy for their specific needs in the development of novel morpholinophenyl acrylate-based compounds.

References

  • Schotten, C. Ueber die Oxydation des Piperidins. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 2544–2547. [Link]

  • Baumann, E. Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Ber. Dtsch. Chem. Ges.1886 , 19 (2), 3218–3222. [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Yamada, K. et al. Microwave-assisted Buchwald–Hartwig double amination reaction to synthesize potential thermally activated delayed fluorescence compounds. RSC Adv., 2021 , 11, 23456-23463. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Senra, J. D. et al. N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. ResearchGate, 2011 . [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Chemtube3d. Buchwald-Hartwig Amination. [Link]

  • Monnier, F.; Taillefer, M. Recent synthetic developments and applications of the Ullmann reaction. A review. Chem. Soc. Rev., 2009 , 38, 3054-3069. [Link]

  • Anzini, M. et al. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate, 2017 . [Link]

  • Bonacorso, H. G. et al. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New J. Chem., 2018 , 42, 10024-10035. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. ResearchGate, 2004 . [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (E)-Ethyl 3-(4-morpholinophenyl)acrylate

This guide provides a detailed, safety-first protocol for the proper disposal of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. As a substituted phenylacrylate containing a morpholine moiety, this compound requires careful ha...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. As a substituted phenylacrylate containing a morpholine moiety, this compound requires careful handling based on the known hazard profiles of its constituent chemical classes. This document is intended for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted safely, in compliance with regulations, and with minimal environmental impact.

Hazard Profile & Risk Assessment

This compound must be handled as a hazardous substance.[4] The following table summarizes the anticipated risks that dictate the required disposal procedures.

Potential Hazard Associated Functional Group Rationale and Safety Implication
Skin Irritation & Burns Ethyl Acrylate, MorpholineAcrylates can cause moderate to severe skin irritation upon contact.[2] Morpholine is known to cause chemical burns.[3] Prolonged contact must be avoided.
Serious Eye Irritation Ethyl Acrylate, MorpholineDirect contact with the eyes can cause serious damage.[3][5] Vapors may also cause irritation.[2]
Allergic Skin Reaction Ethyl AcrylateMany acrylate derivatives are skin sensitizers, meaning repeated exposure can lead to an allergic reaction.[6][7]
Respiratory Tract Irritation Ethyl Acrylate, MorpholineInhalation of dust or vapors may irritate the nose, throat, and lungs.[7] Work should be conducted in a well-ventilated area.[8]
Aquatic Toxicity Ethyl AcrylateAcrylate compounds can be toxic to aquatic life, with potentially long-lasting effects.[6] Environmental release must be strictly avoided.[6]

Essential Personal Protective Equipment (PPE)

Before handling or preparing (E)-Ethyl 3-(4-morpholinophenyl)acrylate for disposal, the following PPE is mandatory to mitigate exposure risks.[5][8]

  • Eye Protection: Wear tight-sealing chemical safety goggles.[5]

  • Hand Protection: Use chemically resistant gloves, such as neoprene or nitrile rubber.[5] Inspect gloves for any signs of degradation before use and replace them immediately if compromised.[7]

  • Body Protection: A lab coat or chemically resistant apron is required to protect against skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[9] All handling of the solid or its solutions should occur within a certified chemical fume hood or a well-ventilated area.[8]

Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of (E)-Ethyl 3-(4-morpholinophenyl)acrylate is through a licensed hazardous waste management program.[5] Under no circumstances should this chemical be disposed of down the drain or discarded as regular trash.[5][10]

Step 3.1: Waste Segregation and Containment
  • Avoid Mixing Waste: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. Acrylates can react with other substances, potentially leading to hazardous polymerization or other dangerous reactions.[1][10]

  • Secure the Container: Keep the waste container tightly closed when not in use to prevent the release of vapors.[6]

Step 3.2: Labeling and Temporary Storage
  • Proper Labeling: The waste container must be labeled clearly with the words "Hazardous Waste" and the full chemical name: "(E)-Ethyl 3-(4-morpholinophenyl)acrylate".[4] Ensure the label is legible and securely attached.

Step 3.3: Arranging for Final Disposal
  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely.

  • Minor Spills (Small quantity in a fume hood):

    • Ensure PPE is worn.[4]

    • Contain the spill with an inert absorbent material like vermiculite, sand, or earth.[3][12] Do not use combustible materials.

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[12]

    • Wipe down the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

    • Thoroughly wash the area with soap and water.[3]

  • Major Spills (Outside of a fume hood or a large quantity):

    • Evacuate the immediate area and alert all nearby personnel.[12]

    • If safe to do so, eliminate all sources of ignition.[4]

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (E)-Ethyl 3-(4-morpholinophenyl)acrylate waste.

G start Waste Generated ((E)-Ethyl 3-(4-morpholinophenyl)acrylate) decision_type Type of Waste? start->decision_type routine_waste Routine Experimental Waste (Residues, Unused Product) decision_type->routine_waste Routine spill_waste Accidental Spill decision_type->spill_waste Spill collect_routine 1. Segregate into a dedicated, compatible waste container. routine_waste->collect_routine decision_spill_size Spill Size? spill_waste->decision_spill_size label_container 2. Label Container: 'Hazardous Waste' & Full Chemical Name collect_routine->label_container minor_spill Minor Spill decision_spill_size->minor_spill Minor major_spill Major Spill decision_spill_size->major_spill Major cleanup_minor 1. Wear full PPE. 2. Absorb with inert material. 3. Collect in waste container. minor_spill->cleanup_minor evacuate 1. Evacuate Area. 2. Alert Personnel. 3. Call EHS/Emergency Response. major_spill->evacuate cleanup_minor->collect_routine store_waste 3. Store container in a cool, dry, ventilated secondary containment area. label_container->store_waste contact_ehs 4. Contact EHS for pickup and final disposal via licensed contractor. store_waste->contact_ehs

Caption: Disposal workflow for (E)-Ethyl 3-(4-morpholinophenyl)acrylate.

References

  • Kaitai Petrochemical. (2026, January 7). How to dispose of Butyl Acrylate waste safely? Blog.
  • University of Washington. Standard Operating Procedure for Management of Hazardous Materials.
  • BenchChem. (2025). Proper Disposal of Calcium Acrylate: A Guide for Laboratory Professionals.
  • Transcriu wiki. (2025, October 9). Safe Disposal Methods For Acrylic Thinner Residue.
  • BASF. Methyl Acrylate BMB - Safety data sheet.
  • Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration (OSHA). METHYL ACRYLATE.
  • E Plus Chemical Co., Ltd. (2025, August 23). Storage and Handling Tips for Octyl Acrylate.
  • Methacrylate Producers Association, Inc. Methacrylate Esters – Safe Handling Manual.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Occupational Safety and Health Administration (OSHA). Acrylic Acid.
  • Acrylate Monomers & Oligomers. Table of Contents. Squarespace.
  • TCI Chemicals. (2025, March 27). SAFETY DATA SHEET - Ethyl Acrylate.
  • Ayers International Corp. MSDS Ethyl Acrylate.
  • National Oceanic and Atmospheric Administration (NOAA). ETHYL ACRYLATE, STABILIZED. CAMEO Chemicals.
  • Santa Cruz Biotechnology. Material Safety Data Sheet - Morpholine.
  • Chemius. (2026, January 7). Safety data sheet - Ethyl Acrylate (EA).

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (E)-Ethyl 3-(4-morpholinophenyl)acrylate

This guide provides an essential operational framework for the safe handling of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. Designed for drug development professionals, researchers, and scientists, this document moves beyo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling of (E)-Ethyl 3-(4-morpholinophenyl)acrylate. Designed for drug development professionals, researchers, and scientists, this document moves beyond a simple checklist. It details the rationale behind each procedural step, ensuring that safety protocols are not just followed, but fundamentally understood. Our objective is to provide a self-validating system of protocols that builds a foundation of trust and safety in your laboratory operations.

Pre-Operational Hazard Assessment & Core Principles

Before any handling procedure, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for (E)-Ethyl 3-(4-morpholinophenyl)acrylate may not be universally available, its structure informs a robust precautionary strategy. The molecule combines an acrylate ester moiety with a morpholine functional group, demanding a conservative approach to personal protection.

  • Acrylate Esters: This class of compounds is well-documented for causing skin irritation, serious eye irritation, and allergic skin reactions (sensitization).[1][2][3][4][5][6][7][8] Inhalation of vapors or dusts can also lead to respiratory irritation.[3][4][5][6][7][8]

  • Morpholine Derivatives: Morpholine and related compounds can be corrosive, causing skin burns and severe eye damage.[9][10] They are often absorbed through the skin and can pose respiratory hazards.[10]

Based on this structural analysis, all handling procedures must be governed by the core principle of minimizing all routes of exposure: dermal (skin), ocular (eye), and inhalation. All operations should be conducted within a certified chemical fume hood to mitigate inhalation risks.

Table 1: Hazard Analysis and Required Engineering Controls

Potential Hazard Chemical Moiety Primary Route of Exposure Required Engineering Control
Skin Irritation / Allergic Sensitization Acrylate Ester Dermal Chemical Fume Hood, Glove Box (for potent derivatives)
Severe Eye Irritation / Damage Acrylate Ester, Morpholine Ocular Chemical Fume Hood
Respiratory Tract Irritation Acrylate Ester, Morpholine Inhalation Chemical Fume Hood

| Skin Burns | Morpholine | Dermal | Chemical Fume Hood |

The Core PPE Ensemble: A Step-by-Step Operational Plan

Adherence to a strict Personal Protective Equipment (PPE) protocol is mandatory. The following describes the minimum required ensemble for handling (E)-Ethyl 3-(4-morpholinophenyl)acrylate in any form (solid or in solution).

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are required at all times.[9] Standard safety glasses do not provide adequate protection from splashes.

  • Best Practice/Splash Risk: For procedures involving larger quantities (>1g), transfers, or potential splashing, a full-face shield must be worn over the chemical splash goggles to protect the entire face.[9]

Hand Protection

Acrylate esters are known to cause skin sensitization, a potentially irreversible allergic reaction upon repeated contact.[1][3][4][5][7][8] Therefore, robust hand protection is non-negotiable.

  • Glove Selection: Use chemical-resistant gloves. Nitrile gloves are a suitable initial choice, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough times. For prolonged handling or immersion, consider heavier-duty gloves like neoprene or butyl rubber.[11][12][13]

  • Protocol: Double Gloving: Double gloving is required. This practice provides a critical safety buffer. If the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected, and always after a maximum of two hours of continuous use.

Body Protection

Protecting the skin from accidental contact is crucial.

  • Lab Coat: A clean, flame-resistant laboratory coat with long sleeves and a fully fastened front is required.

  • Additional Protection: For tasks with a higher risk of splashing, consider a chemically resistant apron worn over the lab coat.

  • Personal Clothing: Full-length pants and closed-toe shoes made of a non-porous material are mandatory.[12] Fabric or mesh shoes are prohibited.

Respiratory Protection

All weighing and handling of the solid compound or its solutions should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.

  • Standard Operations: For small-scale work (<5g) conducted exclusively within a fume hood, specific respiratory protection is typically not required beyond the engineering control.

  • Maintenance or Spill Scenarios: If there is a need to handle the material outside of a fume hood (e.g., large-scale weighing, spill cleanup), or if the ventilation system fails, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is the minimum requirement.[12][14][15][16] If the compound is a fine powder, an N95, N99, or N100 particulate filter may also be necessary.[16][17]

Procedural Workflow: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Inner Gloves D1->D2 D3 3. Goggles & Face Shield D2->D3 D4 4. Outer Gloves (over cuffs) D3->D4 F1 1. Outer Gloves F2 2. Face Shield & Goggles F1->F2 F3 3. Lab Coat F2->F3 F4 4. Inner Gloves F3->F4

Emergency Response and Decontamination

Immediate and correct response to an exposure or spill is vital. All labs must have accessible safety showers and eyewash stations.

  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention, especially if irritation or sensitization symptoms develop.[10]

  • Spill Response: The response to a spill depends on its size and location. The following decision tree outlines the appropriate actions.

Spill_Response Start Spill Detected Size Is spill >100mL or >5g outside hood? Start->Size Location Is spill contained within fume hood? Size->Location No Evacuate Alert others. Evacuate area. Call EHS. Size->Evacuate Yes SmallSpillInHood Use chemical spill kit. Absorb with inert material. Collect in waste container. Location->SmallSpillInHood Yes SmallSpillOutHood Restrict area. Don respirator. Use spill kit to contain & collect. Location->SmallSpillOutHood No

Waste Disposal Plan

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid waste, including used gloves, bench paper, and contaminated silica gel, in a designated, properly labeled hazardous waste container.[11]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container for hazardous chemical waste.

Container Management and Final Disposal
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Sensitizer").[21]

  • Storage: Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area within the laboratory.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. All disposal must be handled by a licensed hazardous waste management company.[11]

This guide is predicated on a culture of safety and proactive risk mitigation. Always consult your institution's specific Chemical Hygiene Plan (CHP) and Safety Data Sheets for any chemicals used in your procedures.[22][23][24][25]

References

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog. Available at: [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters. (n.d.). Petrochemicals Europe. Available at: [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023). Compliancy Group. Available at: [Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). (n.d.). Binghamton University. Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Available at: [Link]

  • Safety data sheet - Oxybis(methyl-2,1-ethanediyl) diacrylate. (n.d.). Cosmos Plastics and Chemicals. Available at: [Link]

  • Methacrylate Esters – Safe Handling Manual. (n.d.). Methacrylate Producers Association, Inc. Available at: [Link]

  • Disposing of acrylic paint: how to do it safely and in an environmentally friendly way! (2023). Schmincke. Available at: [Link]

  • Safe and Responsible Disposal of Acrylic Liquid. (2025). NailKnowledge. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Morpholine. (n.d.). Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Safe Handling Manuals. (n.d.). Methacrylate Producers Association, Inc. Available at: [Link]

  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. Available at: [Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators. (n.d.). Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Disposing of wastes generated while painting. (n.d.). Golden Artist Colors. Available at: [Link]

  • Respirator Fact Sheet. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

  • MSDS Ethyl Acrylate. (n.d.). Ayers International Corp. Available at: [Link]

  • Respirator Types and Use. (2025). Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • ICSC 0267 - ETHYL ACRYLATE. (n.d.). International Labour Organization (ILO). Available at: [Link]

  • How to Comply With Respiratory Protection Standards. (2020). Hazmat School. Available at: [Link]

  • SAFETY DATA SHEET Ethyl acrylate. (n.d.). Synerzine. Available at: [Link]

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